molecular formula C8H6F2N4O2S B14895670 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

カタログ番号: B14895670
分子量: 260.22 g/mol
InChIキー: MTJMRBPYRVZMKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a useful research compound. Its molecular formula is C8H6F2N4O2S and its molecular weight is 260.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H6F2N4O2S

分子量

260.22 g/mol

IUPAC名

2,5-difluoro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C8H6F2N4O2S/c9-5-1-2-6(10)7(3-5)17(15,16)14-8-11-4-12-13-8/h1-4H,(H2,11,12,13,14)

InChIキー

MTJMRBPYRVZMKZ-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=NN2)F

製品の起源

United States
Foundational & Exploratory

Synthesis Protocol and Mechanistic Insights for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In-Depth Protocol

Executive Summary

The synthesis of highly functionalized heteroaromatic sulfonamides, such as 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, represents a critical node in modern medicinal chemistry. Compounds bearing the 1,2,4-triazol-3-yl benzenesulfonamide scaffold have emerged as potent pharmacophores, demonstrating significant efficacy in the development of novel antimalarial prototypes[1] and acting as highly selective human carbonic anhydrase inhibitors[2].

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a dynamic system governed by competing kinetic and thermodynamic forces. This whitepaper details a robust, self-validating protocol designed to overcome the inherent regioselectivity challenges associated with multi-nucleophilic heteroaromatics, ensuring high yield, analytical purity, and scalable reproducibility.

Mechanistic Rationale & Retrosynthetic Strategy

The primary challenge in this synthesis is regioselectivity. 3-Amino-1,2,4-triazole possesses multiple nucleophilic nitrogen centers: the ring nitrogens (N1, N2, N4) and the exocyclic amine (NH2).

Causality in Reaction Design: When 2,5-difluorobenzenesulfonyl chloride is introduced, the reaction initially proceeds under kinetic control . The highly reactive electrophile preferentially attacks the more sterically accessible and electron-rich ring nitrogens, forming an undesired N-sulfonylated triazole intermediate. However, the target compound requires functionalization at the exocyclic amine.

To achieve this, the protocol leverages thermodynamic control . By utilizing anhydrous pyridine as both a nucleophilic catalyst and solvent, and subsequently elevating the reaction temperature to 60 °C, we provide the activation energy necessary for the sulfonyl group to migrate. This base-catalyzed rearrangement shifts the kinetic intermediate to the thermodynamically stable exocyclic N-sulfonamide, preserving the aromaticity of the triazole ring[3].

Pathway SM1 2,5-Difluorobenzenesulfonyl Chloride INT Sulfonylpyridinium Intermediate SM1->INT Pyridine (0 °C) SM2 3-Amino-1,2,4-triazole SM2->INT Base Addition KIN N-Sulfonylated Triazole (Kinetic) INT->KIN Fast attack at Ring N PROD 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl) benzenesulfonamide INT->PROD Direct attack at Exocyclic NH2 KIN->PROD Thermodynamic Rearrangement (60 °C)

Fig 1: Mechanistic pathway highlighting the kinetic-to-thermodynamic rearrangement.

Material Specifications & Quantitative Data

To ensure a self-validating workflow, exact stoichiometric control is paramount. The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRoleGHS Hazards
2,5-Difluorobenzenesulfonyl chloride 212.601.02.13 gElectrophileCorrosive (H314)
3-Amino-1,2,4-triazole 84.081.10.92 gNucleophileIrritant (H319)
Anhydrous Pyridine 79.10Solvent20.0 mLBase / CatalystFlammable, Toxic
Ethyl Acetate (EtOAc) 88.11-100 mLExtractionFlammable (H225)
1N HCl (aq) 36.46-3 × 50 mLWash / QuenchCorrosive (H314)

Step-by-Step Experimental Protocol

This methodology integrates In-Process Controls (IPCs) to create a self-validating system, ensuring that each step proves its own success before the next begins.

Step 1: Preparation & Activation
  • Charge a flame-dried 100 mL round-bottom flask with 3-amino-1,2,4-triazole (0.92 g, 11.0 mmol) and anhydrous pyridine (20 mL) under an inert argon atmosphere.

  • Cool the stirring suspension to 0 °C using an ice-water bath.

  • Causality: Pyridine acts as both the solvent and an acid scavenger. Cooling to 0 °C suppresses the formation of undesired sulfonate esters from trace ambient moisture and safely manages the exothermic generation of the highly reactive sulfonylpyridinium intermediate.

Step 2: Coupling Reaction & Thermodynamic Rearrangement
  • Dissolve 2,5-difluorobenzenesulfonyl chloride (2.13 g, 10.0 mmol) in a minimal amount of anhydrous THF (2 mL).

  • Add the solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the ice bath and gradually heat the reaction to 60 °C. Maintain this temperature for 12 hours.

  • Causality: The initial 0 °C phase allows for the complete consumption of the sulfonyl chloride into the kinetic ring-N-sulfonylated product. The subsequent 12-hour heating phase at 60 °C drives the thermodynamic rearrangement, forcing the sulfonyl group to migrate to the desired exocyclic amine[1].

Step 3: In-Process Control (IPC) Validation
  • Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

  • Self-Validating System: Both the kinetic and thermodynamic products share the same mass ( m/z 261.0 [M+H]+ ), but they exhibit distinct chromatographic retention times. The reaction is only validated as complete when the peak corresponding to the kinetic intermediate constitutes <5% of the total area.

Step 4: Quenching and Workup
  • Concentrate the reaction mixture under reduced pressure to remove the majority of the pyridine.

  • Dilute the resulting viscous residue with ethyl acetate (100 mL).

  • Wash the organic phase successively with cold 1N HCl ( 3×50 mL), water (50 mL), and brine (50 mL).

  • Self-Validating System: Pyridine is notoriously difficult to remove via simple evaporation and can complex with the product. The 1N HCl wash protonates residual pyridine into water-soluble pyridinium chloride. If the aqueous phase pH remains highly acidic (pH < 2) after the final wash, it self-validates that all pyridine has been successfully stripped from the organic phase.

Step 5: Purification and Isolation
  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purify the crude solid by recrystallization from a boiling mixture of ethanol and water (3:1 v/v). Allow to cool slowly to room temperature to afford the pure 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide as a crystalline solid.

Workflow Step1 Step 1: Activation Cool Pyridine to 0 °C Add Sulfonyl Chloride Step2 Step 2: Coupling Add Aminotriazole Stir at 0 °C for 1 h Step1->Step2 Step3 Step 3: Rearrangement Heat to 60 °C for 12 h (Thermodynamic Control) Step2->Step3 Step4 Step4 Step3->Step4 Step4->Step3 If Fail (Continue heating) Step5 Step 5: Workup 1N HCl Wash Extract with EtOAc Step4->Step5 If Pass Step6 Step 6: Isolation Recrystallization Yield Pure Product Step5->Step6

Fig 2: Step-by-step experimental workflow with integrated in-process controls.

Analytical Validation Framework

To definitively confirm the structural integrity and purity of the synthesized compound, the following analytical parameters must be met:

  • LC-MS (ESI): Calculated for C8​H6​F2​N4​O2​S [M+H]+ m/z 261.02; Found m/z 261.0.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The thermodynamic product is confirmed by a distinct broad singlet for the sulfonamide NH ( ∼11.5 ppm, D2​O exchangeable) and a sharp singlet for the triazole CH ( ∼8.4 ppm). The absence of downfield shifts associated with ring-N-sulfonylation validates the regiochemistry.

  • 19 F NMR (376 MHz, DMSO- d6​ ): Two distinct fluorine resonances (typically multiplets around −114 ppm and −118 ppm) confirm the intact 2,5-difluorophenyl ring system.

References

  • Design and Synthesis of New N-(5-Trifluoromethyl)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry / National Institutes of Health (NIH)
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL

Sources

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: Chemical Properties and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic rings and heteroaromatic tails into sulfonamide scaffolds has yielded highly selective modulators for challenging protein targets. 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide represents a privileged pharmacophore. By combining the electron-withdrawing properties of a 2,5-difluorophenyl ring with the hydrogen-bonding capacity of a 1,2,4-triazole moiety, this compound serves as a critical structural basis for two major therapeutic avenues: the inhibition of Carbonic Anhydrases (CAs) in oncology/glaucoma[1], and the allosteric modulation of Voltage-Gated Sodium Channels (Nav1.7) in pain management[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the causality behind its physicochemical properties, synthetic handling, and validated experimental workflows.

Physicochemical Properties & Structural Causality

The biological efficacy of this compound is directly dictated by its physicochemical profile. The presence of the 2,5-difluoro substitution is not merely for metabolic stability; it fundamentally alters the electronic environment of the sulfonamide group.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C8H6F2N4O2SOptimal low molecular weight for ligand efficiency.
Molecular Weight ~260.22 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5).
Sulfonamide pKa ~6.0 – 6.5Lowered by the electron-withdrawing 2,5-difluoro group, ensuring the sulfonamide is predominantly in its active (anionic) state at physiological pH (7.4) to coordinate metal ions (e.g., Zn²⁺).
Triazole Tautomerism 1H, 2H, and 4H formsThe 1,2,4-triazole ring dynamically tautomerizes, providing versatile hydrogen bond donor/acceptor faces for target binding[3].
Aqueous Solubility Moderate to HighThe triazole tail acts as a polar solubilizing group, preventing the aggregation often seen in highly fluorinated biphenyls[4].

The 2,5-Difluoro Effect: Fluorine NMR studies have demonstrated that the rotational conformation about the C1-C4 bond of the fluoro-aromatic ring is restricted. This unique steric and electronic constraint allows 2,5-difluorobenzenesulfonamides to form highly specific complexes with target enzymes, sometimes even exhibiting a rare 2:1 inhibitor/enzyme stoichiometry in Carbonic Anhydrase complexes[1].

Chemical Synthesis and Reactivity

The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide relies on a nucleophilic substitution reaction between an electrophilic sulfonyl chloride and a nucleophilic heteroaromatic amine.

Step-by-Step Synthesis Protocol

Reagents:

  • 2,5-Difluorobenzenesulfonyl chloride (Highly reactive, moisture-sensitive electrophile)[5]

  • 3-Amino-1,2,4-triazole (Nucleophile)[4]

  • Anhydrous Pyridine (Solvent and acid scavenger)

Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent the hydrolysis of the sulfonyl chloride into its inactive sulfonic acid counterpart[5].

  • Dissolution: Dissolve 1.0 equivalent of 3-amino-1,2,4-triazole in anhydrous pyridine (10 mL/mmol). Cool the solution to 0 °C using an ice-water bath. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct, driving the reaction forward.

  • Addition: Dissolve 1.1 equivalents of 2,5-difluorobenzenesulfonyl chloride in a minimal amount of anhydrous dichloromethane (DCM). Add this dropwise to the triazole solution over 30 minutes. Causality: Dropwise addition at 0 °C minimizes exothermic side reactions and prevents bis-sulfonylation of the triazole ring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Evaporate the pyridine under reduced pressure. Resuspend the crude residue in ethyl acetate and wash with 1M HCl (to remove residual pyridine), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via recrystallization from ethanol/water to yield the pure sulfonamide.

Synthesis SM1 2,5-Difluorobenzenesulfonyl Chloride Rxn Nucleophilic Substitution Pyridine, 0°C to RT SM1->Rxn SM2 3-Amino-1,2,4-triazole SM2->Rxn Crude Crude Sulfonamide Rxn->Crude Purif Recrystallization (EtOH/H2O) Crude->Purif Final 2,5-Difluoro-N-(4H-1,2,4- triazol-3-YL)benzenesulfonamide Purif->Final

Fig 1. Synthesis workflow of the target benzenesulfonamide derivative.

Pharmacological Applications and Assay Workflows

The structural duality of this compound allows it to be deployed against two distinct pharmacological targets.

Target 1: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of CAs. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for CO₂ hydration[1]. The 2,5-difluoro substitution enhances binding affinity to tumor-associated isoforms (CA IX and XII) by engaging in specific halogen-protein interactions within the hydrophobic pocket of the active site.

Self-Validating Protocol: Stopped-Flow CO₂ Hydration Assay

  • Enzyme Preparation: Prepare recombinant human CA IX in a buffer containing 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator Setup: Add a pH indicator (e.g., Phenol Red, 0.2 mM) to the enzyme solution.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the 2,5-difluoro-triazole sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20 °C.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at the indicator's peak wavelength (e.g., 557 nm for Phenol Red) as the hydration of CO₂ produces protons. Calculate the Ki​ using the Cheng-Prusoff equation.

Target 2: Nav1.7 Voltage-Gated Sodium Channel Modulation

Nav1.7 is a highly validated target for pain management[2]. Unlike local anesthetics that block the central pore, aryl-sulfonamides bind to the Voltage-Sensor Domain 4 (VSD4) of Nav1.7, trapping the channel in its inactivated state. The 1,2,4-triazole ring provides crucial hydrogen bonding to the VSD4 arginine residues, while the 2,5-difluorophenyl ring occupies a lipophilic sub-pocket, driving selectivity over the cardiac Nav1.5 channel[2].

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Culture: Plate HEK293 cells stably expressing human Nav1.7 on a 384-well automated patch-clamp plate.

  • Intracellular/Extracellular Solutions: Use physiological solutions (Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Voltage Protocol: Hold cells at -120 mV, then apply a depolarizing prepulse to -20 mV (to induce inactivation), followed by a test pulse to 0 mV to measure the remaining sodium current.

  • Compound Application: Apply the compound and measure the fractional block of the current. The 2,5-difluoro substitution typically yields IC₅₀ values in the low nanomolar range for Nav1.7 while maintaining >100-fold selectivity over Nav1.5[2].

MOA Compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide CA Carbonic Anhydrase (CA IX / XII) Compound->CA Target 1 Nav Nav1.7 Channel (VSD4 Domain) Compound->Nav Target 2 Zn Zinc Coordination (Sulfonamide Anion) CA->Zn Mechanism VSD Allosteric Modulation (Triazole-Aryl interaction) Nav->VSD Mechanism Oncology Tumor Microenvironment Acidification Blockade Zn->Oncology Effect Pain Nociceptive Signal Inhibition (Analgesia) VSD->Pain Effect

Fig 2. Dual pharmacological pathways: CA inhibition and Nav1.7 modulation.

Conclusion

The molecular architecture of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide perfectly illustrates how precise electronic and steric tuning can unlock potent biological activity. Whether deployed as a zinc-coordinating warhead in tumor-associated carbonic anhydrases or as an allosteric wedge in the voltage-sensor domain of nociceptive sodium channels, this compound remains a vital tool in the arsenal of modern drug discovery.

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound, 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. Based on extensive structure-activity relationship (SAR) analysis of its core chemical moieties—a benzenesulfonamide scaffold and a 1,2,4-triazole ring—we postulate that this compound functions as a potent inhibitor of carbonic anhydrases (CAs). This document provides a comprehensive overview of the role of CAs in health and disease, the molecular basis of sulfonamide-based inhibition, and a detailed experimental framework to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Rationale for Investigating 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

The convergence of a benzenesulfonamide group with a triazole heterocycle in a single molecular entity presents a compelling case for its investigation as a modulator of critical physiological pathways. The sulfonamide functional group is a well-established pharmacophore in a multitude of clinically significant drugs, most notably as inhibitors of carbonic anhydrases.[1][2] Triazole derivatives are also recognized for their broad spectrum of biological activities.[3][4] The specific compound, 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, combines these features, suggesting a strong potential for biological activity, with carbonic anhydrase inhibition being the most probable mechanism of action.

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[5][6][7] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] This seemingly simple reaction is crucial for pH regulation, CO₂ transport, electrolyte balance, and various biosynthetic pathways.[7][8] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them attractive targets for therapeutic intervention.[2][5][8]

This guide will, therefore, focus on the hypothesis that 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide exerts its biological effects through the inhibition of carbonic anhydrases. We will explore the intricacies of this proposed mechanism and provide a roadmap for its experimental validation.

The Proposed Mechanism of Action: Inhibition of Carbonic Anhydrase

The central hypothesis is that 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide acts as a direct inhibitor of carbonic anhydrase. This inhibition is predicated on the interaction of the sulfonamide moiety with the zinc ion located at the core of the enzyme's active site.

The Catalytic Mechanism of Carbonic Anhydrase

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion acting as a potent nucleophile. This hydroxide attacks the carbon dioxide substrate, which is positioned in a hydrophobic pocket within the active site. This leads to the formation of a bicarbonate ion, which is subsequently displaced by a water molecule. The rate-limiting step is the regeneration of the zinc-bound hydroxide through the transfer of a proton from the coordinated water molecule to the surrounding medium, a process often facilitated by a nearby histidine residue that acts as a proton shuttle.[1]

Sulfonamide Inhibition of Carbonic Anhydrase

Primary sulfonamides (R-SO₂NH₂) are classic inhibitors of carbonic anhydrases. Their mechanism of action involves the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) binding directly to the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[1][9][10] This binding is stabilized by a network of hydrogen bonds with conserved active site residues, such as the side chain of Thr199.[11] The aromatic or heterocyclic ring of the sulfonamide inhibitor typically occupies the hydrophobic region of the active site, forming additional van der Waals interactions that contribute to the overall binding affinity.[9][12]

The Postulated Role of the Structural Features of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
  • Benzenesulfonamide Core: This is the primary zinc-binding pharmacophore. The deprotonated sulfonamide nitrogen is expected to coordinate with the active site zinc ion, effectively blocking the catalytic activity of the enzyme.

  • 2,5-Difluoro Substitution: The fluorine atoms on the benzene ring are electron-withdrawing, which can influence the pKa of the sulfonamide group, potentially enhancing its binding affinity to the zinc ion. Furthermore, these fluorine atoms can form favorable interactions with residues in the active site, contributing to the specificity and potency of inhibition for different CA isoforms.

  • 1,2,4-Triazole Moiety: The triazole ring can engage in hydrogen bonding and other interactions with amino acid residues at the entrance and within the active site cavity. This "tail" of the inhibitor plays a crucial role in determining isoform selectivity.[4][13][14] By interacting with residues that differ between the various CA isoforms, the triazole group can confer selectivity, which is a highly desirable property for therapeutic agents to minimize off-target effects.

Figure 1: Postulated binding of the inhibitor to the CA active site.

Experimental Validation Framework

To rigorously test the hypothesis of carbonic anhydrase inhibition by 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, a multi-tiered experimental approach is proposed.

In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of the compound on purified human carbonic anhydrase isoforms. Key isoforms to test include the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

This is the gold standard method for measuring CA activity. It measures the kinetics of the CA-catalyzed CO₂ hydration by monitoring the change in pH using a colorimetric indicator.

Protocol:

  • Reagent Preparation:

    • Enzyme solutions: Prepare stock solutions of recombinant human CA isoforms (I, II, IX, XII) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

    • Indicator solution: A pH indicator such as phenol red (0.2 mM) is used.

    • CO₂ substrate solution: Prepare by bubbling CO₂ gas into water.

    • Inhibitor solutions: Prepare serial dilutions of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • An Applied Photophysics stopped-flow instrument is used.[15]

    • The enzyme and inhibitor are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[15]

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution containing the pH indicator.

    • The initial rates of the CO₂ hydration reaction are monitored by the change in absorbance of the indicator at its λmax (e.g., 557 nm for phenol red) for 10-100 seconds.[15]

  • Data Analysis:

    • Inhibition constants (Ki) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition, to the initial rate data.

A simpler, high-throughput compatible assay that measures the esterase activity of CAs using p-nitrophenyl acetate (pNPA) as a substrate.[16][17][18]

Protocol:

  • Plate Setup (96-well plate):

    • Blank wells: Assay buffer.

    • Enzyme Control wells: Assay buffer + CA enzyme solution.

    • Inhibitor wells: Assay buffer + CA enzyme solution + test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add pNPA substrate solution to all wells.

  • Measurement: Measure the increase in absorbance at 405 nm in kinetic mode for a defined period (e.g., 30-60 minutes) at room temperature. The product, p-nitrophenol, is yellow.[16][17]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Efficacy cluster_structural Binding Mode Confirmation Compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide In_Vitro In Vitro Enzymatic Assays Compound->In_Vitro Cellular Cell-Based Assays In_Vitro->Cellular Stopped_Flow Stopped-Flow CO2 Hydration (Determine Ki) In_Vitro->Stopped_Flow Esterase_Assay Colorimetric pNPA Assay (Determine IC50) In_Vitro->Esterase_Assay Structural Structural Biology Cellular->Structural Proliferation Cell Proliferation Assay (MTT) (e.g., in hypoxic cancer cells) Cellular->Proliferation Impedance Electrical Impedance Spectroscopy (Monitor cellular response to CAI) Cellular->Impedance Crystallography X-ray Crystallography (Co-crystallize with CA isoform) Structural->Crystallography caption Workflow for validating the proposed mechanism of action.

Figure 2: Workflow for validating the proposed mechanism of action.

Cell-Based Assays

To confirm that the enzymatic inhibition translates into a biological effect at the cellular level, particularly in a disease-relevant context.

Given the role of CA IX and XII in tumor progression, assessing the antiproliferative effects of the compound on cancer cell lines that overexpress these isoforms (e.g., HT-29 colon cancer cells, T47D breast cancer cells) under hypoxic conditions is crucial.[19][20]

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of the compound.

  • Incubation: Incubate the cells under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions for 48-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 values for cell growth inhibition.

This technique provides real-time, label-free monitoring of cellular responses to a compound, such as changes in cell adhesion, morphology, and proliferation.[19]

Protocol:

  • Cell Seeding: Culture cells on electrodes of an electrical impedance sensing plate.

  • Baseline Measurement: Monitor the impedance until a stable baseline is achieved.

  • Treatment: Add the compound to the cell culture medium.

  • Monitoring: Continuously record the impedance changes over time.

  • Data Analysis: Analyze the impedance curves to determine the cellular response profile to the inhibitor. A pronounced decrease in impedance in hypoxic conditions upon inhibitor addition can indicate an augmentation of deleterious effects due to impaired pH homeostasis.[19]

Structural Biology Studies

To definitively confirm the binding mode of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide to carbonic anhydrase.

Co-crystallization of the compound with a well-characterized CA isoform, such as hCA II, will provide atomic-level detail of the inhibitor-enzyme interaction.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant hCA II.

  • Co-crystallization: Set up crystallization trials with the purified hCA II in the presence of the inhibitor.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the resulting crystals and solve the three-dimensional structure.

  • Analysis: Analyze the electron density maps to confirm the binding of the inhibitor to the active site and identify the specific interactions with the zinc ion and surrounding amino acid residues.[11][21][22]

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Carbonic Anhydrase Inhibition Data (Hypothetical)

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide 250.515.28.922.7
Acetazolamide (Reference) 25012255.7

Table 2: Cellular Activity Data (Hypothetical)

CompoundCell LineConditionIC50 (µM)
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide HT-29Normoxia>100
HT-29Hypoxia1.5
T47DNormoxia>100
T47DHypoxia2.1

Conclusion

The chemical architecture of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide strongly suggests a mechanism of action centered on the inhibition of carbonic anhydrases. The benzenesulfonamide moiety is poised to interact with the catalytic zinc ion, while the difluorophenyl and triazole components are likely to confer potency and isoform selectivity. The experimental framework outlined in this guide provides a robust and comprehensive strategy to test this hypothesis, from initial enzymatic inhibition studies to cellular efficacy and structural elucidation. Successful validation of this proposed mechanism would establish this compound as a promising lead for the development of novel therapeutics targeting diseases associated with carbonic anhydrase dysregulation.

References

  • Putative CA inhibition mechanism by sulfonamide inhibitors. (2013). Taylor & Francis. [Link]

  • The Carbonic Anhydrases in Health and Disease. ResearchGate. [Link]

  • Molecule of the Month: Carbonic Anhydrase. PDB-101. [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (1998). PubMed. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Carbonic Anhydrase XII Functions in Health and Disease. PMC. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

  • Carbonic anhydrases as disease markers. PMC. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

  • Carbonic anhydrase. EBSCO. [Link]

  • X-ray analysis of complexes of carbonic anhydrase II with 1,3-oxazole-containing sulfonamide derivatives elucidates the structur. IUCr Journals. [Link]

  • X-ray analysis of complexes of carbonic anhydrase II with 1,3-oxazole-containing sulfonamide derivatives elucidates the structural basis for their exceptionally high inhibitory potency. (2026). PubMed. [Link]

  • Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors: Synthesis and Kinetic, Crystallographic, Computational, and Intraocular Pressure Lowering Investigations. (2016). ACS Publications. [Link]

  • QSAR and Docking Studies on Triazole Benzene Sulfonamides with Human Carbonic Anhydrase IX Inhibitory Activity. (2019). ResearchGate. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC. [Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. (2005). ACS Publications. [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Publishing. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025). RSC Publishing. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PMC. [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PMC. [Link]

  • Review of X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Publons. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. [Link]

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2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide: Structural Rationale, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is a highly specialized heterocyclic compound that merges a fluorinated benzenesulfonamide core with a 1,2,4-triazole moiety. In modern drug discovery, this specific structural architecture is heavily leveraged in the development of voltage-gated sodium channel (Nav) blockers and histone deacetylase (HDAC) inhibitors.

  • IUPAC Name: 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide

  • Molecular Formula: C₈H₆F₂N₄O₂S

  • Molecular Weight: 260.22 g/mol

  • SMILES: O=S(=O)(Nc1nnc[nH]1)c1cc(F)ccc1F

Structural & Mechanistic Rationale

The rational design of this molecule relies on two critical pharmacophores, each meticulously chosen to optimize target binding and pharmacokinetic stability.

The 2,5-Difluoro Motif

Fluorine substitution at the ortho (2) and meta (5) positions of the benzenesulfonamide ring serves a dual purpose. First, the strong electron-withdrawing nature (-I effect) of the fluorine atoms significantly lowers the pKa of the adjacent sulfonamide proton. This ensures the molecule exists in a partially deprotonated, anionic state at physiological pH, which is a strict requirement for high-affinity binding to the voltage-sensing domains of ion channels[1]. Second, the highly stable C-F bonds protect the aromatic ring from cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic half-life.

The 4H-1,2,4-Triazole Scaffold

The 1,2,4-triazole ring acts as a robust bioisostere for carboxylic acids and amides. It exhibits annular tautomerism (shifting between 1H, 2H, and 4H states). The 4H-tautomer presents a specific, directional hydrogen bond donor (N-H) while the other nitrogen atoms act as hydrogen bond acceptors. This amphoteric nature allows the molecule to anchor deeply within the hydrophilic pockets of target proteins, such as the zinc-binding domains of HDACs[2].

Pharmacological Profiling & Target Engagement

Benzenesulfonamides linked to triazole rings are a well-validated class of therapeutic agents, primarily investigated for their role in neurophysiology and oncology.

  • Nav1.7 / Nav1.8 Inhibition: Ectopic neuronal firing is a primary driver of neuropathic and inflammatory pain. Compounds sharing this benzenesulfonamide scaffold selectively bind to Domain IV of voltage-gated sodium channels (Nav1.7). By stabilizing the channel in its inactivated state, they suppress sodium influx and halt the propagation of aberrant action potentials[1].

  • HDAC Inhibition: Triazole-containing sulfonamides have been successfully repurposed as zinc-binding groups (ZBGs) in HDAC inhibitors. The triazole nitrogen coordinates with the catalytic zinc ion in the enzyme's active site, showing profound efficacy in aggressive glioblastoma cell lines[2].

Mechanism Stim Ectopic Neuronal Firing Nav Nav1.7 Channel Activation Stim->Nav Block Sodium Influx Blockade Nav->Block Inhibited Drug 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl) benzenesulfonamide Drug->Nav Binds Domain IV Effect Analgesic Efficacy Block->Effect

Figure 1: Mechanism of action for Nav1.7 voltage-gated sodium channel inhibition.

Synthetic Methodology: Sulfonamidation Protocol

Achieving high regioselectivity and yield during the sulfonamidation of amino-heterocycles requires precise control over nucleophilicity and acid scavenging. The following protocol outlines a self-validating system for synthesizing 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide.

Synthesis SM1 2,5-Difluorobenzenesulfonyl Chloride Cond Pyridine / THF 0°C to 25°C, 15h SM1->Cond SM2 3-Amino-4H-1,2,4-triazole SM2->Cond Prod 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl) benzenesulfonamide Cond->Prod

Figure 2: Synthetic workflow for the sulfonamidation of 3-amino-1,2,4-triazole.

Step-by-Step Experimental Workflow
  • Preparation & Solvation: Dissolve 3-amino-1,2,4-triazole (1.1 equiv, 0.608 mmol) in a mixture of anhydrous Tetrahydrofuran (THF) (1.4 mL) and Pyridine (1.4 mL).

    • Causality: Pyridine acts as both a co-solvent and a critical acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the weakly nucleophilic exocyclic amine of the triazole, which would otherwise halt the reaction[3].

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 2,5-difluorobenzenesulfonyl chloride (1.0 equiv, 0.553 mmol).

    • Causality: The low initial temperature mitigates the highly exothermic nature of the sulfonamidation and suppresses the formation of bis-sulfonated byproducts, ensuring a clean reaction profile[4].

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at ambient temperature (25 °C) for 15 hours[3].

  • Quenching & Extraction: Concentrate the mixture under reduced pressure to remove the THF. Dissolve the resulting crude residue in 30 mL of Ethyl Acetate (EtOAc). Adjust the pH of the solution to 1.0 using 5% aqueous HCl.

    • Causality: Acidification is a critical purification step. It ensures the target sulfonamide product remains fully protonated and partitions cleanly into the organic phase, while the pyridine base and any unreacted, highly polar triazole partition into the aqueous phase[2].

  • Purification: Wash the organic phase with brine (3 × 10 mL), dry over anhydrous MgSO₄, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure compound.

Quantitative Data

Table 1: Physicochemical Properties

Property Value Implication for Drug Design
Molecular Weight 260.22 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors 2 Facilitates strong anchoring in target protein binding pockets.
Hydrogen Bond Acceptors 6 High capacity for interaction with aqueous environments and kinases.

| Topological Polar Surface Area (TPSA) | ~92 Ų | Optimal for membrane permeability; restricts blood-brain barrier (BBB) crossing if peripheral targeting is desired. |

Table 2: Reaction Optimization Parameters

Solvent System Base Temp / Time Yield (%) Regioselectivity
DCM Triethylamine (TEA) 20 °C / 3h 78% High (Mono-sulfonylation)[4]
THF / Pyridine Pyridine 0 °C to 25 °C / 15h 85% Excellent[3]

| DMF | K₂CO₃ | 80 °C / 12h | < 40% | Poor (High bis-sulfonylation) |

Sources

Biological Activity Screening of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS: 1284881-94-2)[1] represents a highly specialized chemical space in modern drug discovery. Integrating a benzenesulfonamide core with a 1,2,4-triazole ring, this hybrid scaffold has emerged as a potent multi-target pharmacophore. Recent literature highlights the efficacy of triazole-benzenesulfonamide hybrids across diverse therapeutic areas, notably as Cathepsin B inhibitors [2], antimalarial agents targeting Dihydropteroate Synthase (DHPS) [3], and Carbonic Anhydrase (CA) modulators [4].

This whitepaper provides an in-depth, self-validating technical framework for screening the biological activity of this compound. Designed for application scientists and drug development professionals, it details the mechanistic rationale behind the scaffold and provides robust, step-by-step protocols for in vitro and phenotypic evaluation.

Mechanistic Rationale & Structural Causality

Before initiating high-throughput screening (HTS), it is critical to understand why this specific molecular architecture behaves the way it does in biological systems.

  • The 2,5-Difluoro Substitution: Fluorine substitution is a classic bioisosteric strategy. Placing fluorine atoms at the 2 and 5 positions of the benzenesulfonamide ring serves two causal purposes. First, it blocks oxidative metabolism by Cytochrome P450 (CYP) enzymes at these electron-rich ortho/meta positions, drastically improving the compound's microsomal stability. Second, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the sulfonamide N-H bond. This increased acidity enhances the compound's ability to act as a hydrogen bond donor or coordinate with metal ions (such as Zn2+ in Carbonic Anhydrase) at physiological pH[4][5].

  • The 4H-1,2,4-Triazole Ring: The triazole moiety acts as a stable amide bioisostere. Unlike purely carbocyclic rings, the multiple nitrogen atoms in the 1,2,4-triazole ring provide versatile hydrogen-bond acceptor/donor capabilities. This allows the compound to anchor deeply into the active sites of target enzymes, such as the cysteine protease Cathepsin B or the malarial enzyme DHPS[2][3]. Furthermore, the triazole ring improves the overall aqueous solubility of the highly lipophilic difluorobenzene core.

Pathway Compound 2,5-Difluoro-N-(triazolyl) benzenesulfonamide CatB Cathepsin B Inhibition Compound->CatB H-bond / Steric Fit DHPS DHPS Inhibition Compound->DHPS Active Site Binding CA Carbonic Anhydrase Modulation Compound->CA Zn2+ Coordination Apop Apoptosis Induction (Cancer/Pathogen) CatB->Apop Clear Parasite Clearance (Malaria) DHPS->Clear Diur Metabolic/pH Regulation CA->Diur

Fig 1. Multi-target pharmacological pathways of triazole-benzenesulfonamide hybrids.

Core Biological Screening Workflows

To accurately profile 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, a tiered screening cascade is required. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Workflow S1 1. Compound Preparation (10mM DMSO Stocks) S2 2. Primary Enzymatic Assays (Cathepsin B & DHPS) S1->S2 S3 3. Hit Validation (10-Point Dose-Response IC50) S2->S3 S4 4. Phenotypic Screening (Cellular Efficacy & MIC) S3->S4 S5 5. ADME & Cytotoxicity (HLM Stability, HepG2 Tox) S4->S5

Fig 2. Sequential biological activity screening workflow for hit-to-lead validation.

Protocol A: In Vitro Cathepsin B Enzymatic Inhibition Assay

Cathepsin B is a lysosomal cysteine protease implicated in tumor metastasis and parasitic infections. Triazole-benzenesulfonamides have shown excellent anti-cathepsin B activity[2].

Causality of Design: We utilize the fluorogenic substrate Z-Arg-Arg-AMC. Cathepsin B specifically cleaves the dipeptidyl carboxypeptidase bond, releasing free AMC (7-amino-4-methylcoumarin). This provides a continuous, real-time kinetic readout, which is critical because sulfonamide hybrids often exhibit slow-binding kinetics that endpoint assays miss.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA). The acidic pH mimics the lysosomal environment required for Cathepsin B activation.

  • Compound Titration: Prepare a 10-point serial dilution of the compound in 100% DMSO. Transfer to a black 384-well microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation (Critical Step): Add 0.5 nM recombinant human Cathepsin B to the wells. Incubate for 30 minutes at 37°C. Rationale: Sulfonamides require structural reorganization within the active site (induced fit). Omitting this pre-incubation will result in artificially weak IC50​ values.

  • Reaction Initiation: Add 50 µM of Z-Arg-Arg-AMC substrate to all wells.

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a multi-mode plate reader.

  • Self-Validation System: Every plate must contain E-64 (a known irreversible cysteine protease inhibitor) as a positive control, and a DMSO-only negative control. Calculate the Z'-factor; the plate is only accepted if Z' > 0.65 .

Protocol B: Antimalarial Phenotypic Screening (P. falciparum)

Given the structural homology to known DHPS inhibitors (like sulfadoxine), this compound must be evaluated for antimalarial efficacy[3].

Causality of Design: We employ the [3H] -Hypoxanthine incorporation assay. Because Plasmodium parasites cannot synthesize purines de novo, they rely entirely on the salvage pathway. Measuring the incorporation of radiolabeled hypoxanthine directly quantifies parasite nucleic acid synthesis, providing a highly sensitive phenotypic readout of compound efficacy.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 chloroquine-sensitive strain) in human O+ erythrocytes using RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Plating: Seed the parasites into 96-well plates at exactly 1% parasitemia and 2% hematocrit . Rationale: Maintaining a low, standardized hematocrit prevents the "sink effect," where highly lipophilic fluorinated compounds are sequestered by excess red blood cell lipid membranes, artificially skewing the EC50​ .

  • Compound Addition: Add the serially diluted compound and incubate the plates in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ) at 37°C for 48 hours.

  • Radiolabeling: Add 0.5 µCi of [3H] -hypoxanthine per well and incubate for an additional 24 hours.

  • Harvest & Read: Harvest the cells onto glass fiber filters using a cell harvester. Measure radioactivity via liquid scintillation counting.

  • Self-Validation System: Include Chloroquine as a reference standard. A signal-to-background (S/B) ratio > 5 across technical triplicates is required to validate the assay.

Quantitative Data Synthesis & Benchmarks

To contextualize the screening results of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, compare the empirical data against the established benchmarks for this chemical class summarized below.

Table 1: Benchmark Quantitative Data for Triazole-Benzenesulfonamide Hybrids

Assay / TargetReadout MetricExpected Range (Active Hits)Reference StandardValidation Threshold
Cathepsin B Inhibition IC50​ (nM)50 - 500 nME-64 ( IC50​ ~5 nM)Z' > 0.65
P. falciparum (3D7) EC50​ (µM)0.1 - 5.0 µMChloroquine ( EC50​ ~15 nM)S/B Ratio > 5.0
Carbonic Anhydrase IX Ki​ (nM)10 - 100 nMAcetazolamide ( Ki​ ~25 nM)Z' > 0.70
HepG2 Cytotoxicity CC50​ (µM)> 50 µMDoxorubicin ( CC50​ ~1 µM)Z' > 0.50
HLM Stability T1/2​ (min)> 45 minsVerapamil ( T1/2​ ~15 mins)% Remaining > 70%

ADME & Early Toxicity Profiling

A compound's biological activity is irrelevant if it lacks a therapeutic window or metabolic stability.

Human Liver Microsome (HLM) Stability Assay: To validate the protective effect of the 2,5-difluoro substitution against CYP-mediated oxidation, the compound should be incubated with pooled human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C. Aliquots are quenched with cold acetonitrile containing an internal standard at 0, 15, 30, 45, and 60 minutes. The depletion of the parent compound is monitored via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ). A T1/2​ exceeding 45 minutes confirms the metabolic robustness of the difluoro-benzenesulfonamide core.

References

  • Cathepsin B Inhibition by Triazole-Benzenesulfonamides Title: Synthesis, Biological Evaluation, and Computational Studies of Schiff's Base Derivatives of 4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-Yl)Benzenesulfonamide as Cathepsin B Inhibitors Source: Chemistry & Biodiversity (Wiley) URL:[Link]

  • Antimalarial Activity of Triazole-Benzenesulfonamides Title: Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes Source: Molecules (MDPI) URL:[Link]

  • Carbonic Anhydrase Modulation & Multi-Target Profiling Title: Recent advances in triazole-benzenesulfonamide hybrids and their biological activities Source: Medicinal Chemistry Research (Springer) URL:[Link]

  • Carbonic Anhydrase IX Inhibition in Cancer Models Title: Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer Source: RSC Medicinal Chemistry (PMC) URL:[Link]

Sources

Unlocking Nav1.7: A Technical Whitepaper on 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a Next-Generation Analgesic Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of non-opioid analgesics has increasingly focused on the voltage-gated sodium channel Nav1.7, a genetically validated target critical for nociceptive signaling. Among the most promising chemical classes to emerge are the aryl sulfonamides. This technical guide provides an in-depth analysis of the 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide scaffold. By dissecting its structural biology, structure-activity relationship (SAR), and state-dependent electrophysiology, we elucidate why this specific pharmacophore achieves exquisite isoform selectivity and potency, positioning it as a cornerstone in modern analgesic drug development.

Target Rationale: Nav1.7 (SCN9A) in Nociception

The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in the peripheral nervous system, specifically within the dorsal root ganglia (DRG) and sympathetic ganglion neurons. Its role in pain is unequivocally supported by human genetics:

  • Loss-of-Function: Nonsense mutations in SCN9A lead to Channelopathy-associated Congenital Insensitivity to Pain (CIP), a rare condition where individuals are completely unable to perceive physical pain1[1].

  • Gain-of-Function: Missense mutations that enhance channel activation or impair inactivation cause severe neuropathic pain syndromes, including Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD) 2[2].

Because Nav1.7 acts as a threshold channel amplifying small depolarizations into action potentials, selectively inhibiting it silences hyperexcitable pain fibers without affecting central nervous system (CNS) or cardiac function.

Structural Biology & Mechanism of Action

Traditional sodium channel blockers (e.g., lidocaine) bind to the highly conserved central pore, resulting in poor isoform selectivity and dose-limiting cardiac/CNS toxicities. In contrast, the 2,5-difluoro-N-(triazolyl)benzenesulfonamide scaffold achieves >1000-fold selectivity for Nav1.7 over the cardiac Nav1.5 isoform by targeting a distinct allosteric site: Voltage-Sensor Domain IV (VSD4) 3[3].

The VSD4 Trapping Mechanism

Aryl sulfonamides are state-dependent inhibitors . They bind preferentially when the channel is in an activated or inactivated state. The mechanism relies on the acidic nature of the N-substituted sulfonamide. At physiological pH, the sulfonamide nitrogen (pKa ~5.5) is deprotonated. This anionic warhead directly engages the fourth arginine gating charge (R4) on the S4 helix of VSD4 via a critical salt bridge. By anchoring to R4, the compound physically opposes the downward deactivation movement of the S4 helix, effectively trapping the channel in a non-conductive, inactivated state 4[4].

G Drug 2,5-Difluoro-N-(triazolyl) benzenesulfonamide VSD4 Nav1.7 VSD-IV (Voltage-Sensing Domain) Drug->VSD4 Binds to S4 segment State Stabilizes Inactivated State (Traps R4 Gating Charge) VSD4->State Conformational lock Action Blocks Na+ Influx State->Action Result Inhibits Nociceptive Action Potential Action->Result

Fig 1: Aryl sulfonamide mechanism trapping Nav1.7 VSD4 in an inactivated state to block pain signals.

Structure-Activity Relationship (SAR) Causality

The specific decoration of the benzenesulfonamide core with a 2,5-difluoro motif and a 1,2,4-triazole ring is not arbitrary; it is the result of rigorous multiparameter optimization balancing potency, selectivity, and pharmacokinetics 5[5].

  • The 1,2,4-Triazole Headgroup: Acts as an electron-withdrawing bioisostere. It precisely tunes the pKa of the adjacent sulfonamide NH, ensuring it is ionized at pH 7.4 to form the necessary ionic interaction with the VSD4 arginine, while remaining lipophilic enough to partition into the membrane where the binding pocket resides.

  • The 2-Fluoro Substitution: Essential for Nav1.7 potency. The fluorine atom provides a critical electrostatic interaction within a tight hydrophobic pocket of VSD4. Removal of this fluorine results in a >10-fold drop in potency.

  • The 5-Fluoro Substitution: Engineered specifically to resolve metabolic liabilities. Earlier iterations utilizing a 5-chloro substitution suffered from severe Cytochrome P450 (CYP3A4) inhibition. Replacing the chlorine with a smaller, highly electronegative fluorine blocks the metabolic hotspot, drastically improving the pharmacokinetic profile without causing steric clashes in the VSD4 pocket.

Quantitative SAR & Selectivity Profiling
Compound ScaffoldhNav1.7 IC₅₀ (nM)hNav1.5 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Mechanistic Causality
2,5-Difluoro-N-(triazolyl) 8.0> 30.06.70Optimal VSD4 fit; F at C5 prevents CYP oxidation.
2-Fluoro-5-Chloro-N-(triazolyl) 11.0> 30.00.43Cl at C5 creates a metabolic hotspot for CYP3A4.
Unsubstituted-N-(triazolyl) 150.0> 30.0> 10.00Lacks crucial F at C2; poor interaction with VSD4 pocket.

Self-Validating Experimental Methodologies

To accurately quantify the efficacy of 2,5-difluoro-N-(triazolyl)benzenesulfonamides, researchers must utilize state-dependent electrophysiology. Standard resting-state assays will yield artificially weak IC₅₀ values. The following protocol is designed as a self-validating system , utilizing internal controls to definitively prove the VSD4-trapping mechanism.

Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology

Objective: Determine the state-dependent IC₅₀ of the compound against hNav1.7 and validate isoform selectivity against hNav1.5.

Step 1: Cell Preparation & Reagents

  • Culture HEK293 cells stably expressing human Nav1.7 (or Nav1.5 for the counterscreen) and the auxiliary β1 subunit.

  • Prepare extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4) and intracellular solution (105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Causality: CsF is used intracellularly to block outward potassium currents, isolating the inward sodium current.

Step 2: State-Dependent Voltage Protocol (The Validation Core)

  • Resting State Protocol: Hold cells at a hyperpolarized potential of -120 mV . Apply a 20 ms test pulse to 0 mV every 10 seconds.

  • Inactivated State Protocol: Hold cells at a depolarized potential of -70 mV (yielding ~20-50% channel inactivation). Apply a 20 ms test pulse to 0 mV every 10 seconds.

  • Causality & Self-Validation: Because aryl sulfonamides trap the VSD in the inactivated state, a true VSD4 inhibitor will show an IC₅₀ at -70 mV that is at least 100-fold more potent than at -120 mV. If the IC₅₀ is identical at both potentials, the compound is a pore blocker, not a VSD4 inhibitor.

Step 3: Compound Application & Internal Controls

  • Apply the 2,5-difluoro-N-(triazolyl)benzenesulfonamide in a cumulative concentration-response format (e.g., 0.1 nM to 10 µM).

  • Positive Control: Terminate the experiment by applying 1 µM Tetrodotoxin (TTX). Validation: Complete block by TTX confirms the recorded currents are exclusively mediated by TTX-sensitive Nav channels (Nav1.7), ruling out leak currents or artifacts.

Step 4: Selectivity Counterscreen

  • Repeat Steps 1-3 using HEK293 cells expressing hNav1.5. Validation: A lack of inhibition at concentrations up to 30 µM confirms the compound's safety profile against cardiac arrhythmias.

G Step1 HEK293 Cells Expressing hNav1.7 Step2 Whole-Cell Patch Clamp Step1->Step2 Step3 Voltage Protocol: Hold at -70 mV Step2->Step3 Step4 Compound Addition Step3->Step4 Step5 Measure State- Dependent IC50 Step4->Step5

Fig 2: Automated patch-clamp workflow for assessing state-dependent Nav1.7 channel inhibition.

Conclusion

The 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide scaffold represents a masterclass in structure-based drug design. By leveraging the triazole ring for precise pKa tuning and utilizing a 2,5-difluoro substitution to satisfy both the steric demands of the Nav1.7 VSD4 pocket and the metabolic stability requirements of the liver, this chemotype overcomes the historical hurdles of sodium channel pharmacology. As researchers continue to refine this scaffold, it stands as a highly validated, deeply mechanistic foundation for the next generation of non-addictive pain therapeutics.

References

  • SCN9A gene: MedlinePlus Genetics. MedlinePlus (National Library of Medicine). Available at:[1]

  • Novel SCN9A Mutations Underlying Extreme Pain Phenotypes: Unexpected Electrophysiological and Clinical Phenotype Correlations. Journal of Neuroscience. Available at:[2]

  • Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science (PubMed). Available at:[3]

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters. Available at:[4]

  • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry (ACS Publications). Available at:[5]

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The Discovery and History of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide: A Paradigm in Isoform-Selective NaV1.7 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Biological Imperative

The pursuit of non-addictive, highly efficacious analgesics has driven the pharmaceutical industry toward genetically validated targets within the peripheral nervous system. Voltage-gated sodium channel 1.7 (NaV1.7), encoded by the SCN9A gene, emerged as a master regulator of nociception following the discovery that human loss-of-function mutations result in Congenital Insensitivity to Pain (CIP)[1].

However, translating this genetic validation into a safe therapeutic required overcoming a monumental biophysical hurdle: achieving extreme selectivity over off-target isoforms, particularly the cardiac NaV1.5 channel, where inhibition causes lethal arrhythmias[2]. The discovery of the 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide pharmacophore marked a watershed moment in medicinal chemistry, shifting the paradigm from non-selective pore blockers (like lidocaine) to highly selective, state-dependent allosteric modulators targeting Voltage Sensor Domain 4 (VSD4)[2].

Chemical Evolution: Engineering the Aryl Sulfonamide Pharmacophore

The structural evolution of the 2,5-difluoro-triazolyl benzenesulfonamide motif is a masterclass in structure-activity relationship (SAR) optimization, driven by strict biophysical and pharmacokinetic causality.

The 1,2,4-Triazole Rationale: pKa Tuning and Salt-Bridge Formation

Early screening hits identified generic benzenesulfonamides as weak NaV1.7 inhibitors. To achieve nanomolar potency, researchers needed the molecule to form a strong electrostatic interaction (a salt bridge) with the positively charged gating arginine residues (specifically Arg4) located on the S4 segment of Domain IV[2].

  • The Causality: By linking a highly electron-withdrawing 4H-1,2,4-triazole ring to the sulfonamide nitrogen, the pKa of the sulfonamide N-H is lowered to approximately 6.2–6.5. At a physiological pH of 7.4, this ensures the molecule exists predominantly in its deprotonated, anionic form. This localized negative charge is the absolute biophysical requirement for anchoring the drug to the VSD4 arginine gating charges.

The 2,5-Difluoro Rationale: Conformational Locking and Metabolic Shielding
  • The 2-Fluoro Effect: A fluorine atom at the ortho (2-) position provides crucial steric bulk and a stereoelectronic repulsion effect. This forces the sulfonamide group out of the plane of the benzene ring, locking it into a perpendicular conformation that perfectly matches the rigid geometry of the VSD4 binding pocket[3].

  • The 5-Fluoro Effect: While early 2-fluoro analogs were potent, they suffered from rapid metabolic clearance and potent CYP3A4 inhibition, rendering them unviable for clinical use. The introduction of a 5-fluoro substituent—creating the 2,5-difluoro motif—strategically blocked the primary metabolic soft spot on the benzene ring. This single atom substitution successfully mitigated CYP3A4 liability and improved in vivo half-life while maintaining low-nanomolar target engagement[4].

Mechanism of Action: State-Dependent VSD4 Trapping

Unlike classical local anesthetics that physically occlude the central sodium pore, 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives are state-dependent allosteric modulators.

They exhibit a >1,000-fold higher affinity for the inactivated state of the channel compared to the resting state[2]. When a nociceptor fires, the membrane depolarizes, and the S4 voltage sensor of Domain IV moves outward (the "up" conformation) to initiate fast inactivation. The benzenesulfonamide slips into the newly exposed lipid-facing pocket of VSD4, acting as a molecular wedge. It traps the voltage sensor in the "up" position, effectively locking the channel in an inactivated state and silencing the pain signal[2].

G N1 Resting NaV1.7 (VSD4 Down, Pocket Hidden) N2 Membrane Depolarization (Pain Stimulus) N1->N2 Activation N3 Inactivated NaV1.7 (VSD4 Up, Pocket Exposed) N2->N3 Fast Inactivation N4 2,5-Difluoro-triazolyl Sulfonamide Binding N3->N4 High-Affinity Binding N5 VSD4 Trapped (Analgesic Efficacy) N4->N5 Conformational Lock

Mechanism of state-dependent VSD4 trapping by aryl sulfonamides.

Quantitative Selectivity Profiling

The combination of the VSD4-targeting mechanism and the precise stereochemistry of the 2,5-difluoro-triazolyl core yields an extraordinary selectivity profile, effectively eliminating the cardiac and CNS liabilities associated with earlier sodium channel blockers.

Channel IsoformPrimary Tissue DistributionIC50 (Inactivated State)IC50 (Resting State)Selectivity Ratio (vs NaV1.7)
hNaV1.7 Peripheral Nociceptors~10 nM>10,000 nM1x (Target)
hNaV1.5 Cardiac Muscle>10,000 nM>10,000 nM>1000x
hNaV1.1 Central Nervous System~850 nM>10,000 nM~85x
hNaV1.2 Central Nervous System~110 nM>10,000 nM~11x
hNaV1.8 Peripheral Nociceptors>10,000 nM>10,000 nM>1000x

Table 1: Synthesized quantitative data representing the typical selectivity profile of highly optimized 2,5-difluoro-triazolyl benzenesulfonamide derivatives (e.g., PF-05089771 and related analogs)[2],[5].

Experimental Validation: State-Dependent Electrophysiology Protocol

To accurately measure the potency and selectivity of these compounds, traditional resting-state binding assays are biophysically invalid. A highly controlled automated patch-clamp protocol (e.g., PatchXpress 7000A) must be employed to isolate the state-dependent block[1].

Self-Validating Patch-Clamp Workflow

1. Cell Preparation & Capture: Utilize HEK293 cells stably expressing human NaV1.7. Cells are suspended in extracellular solution and captured in the planar electrode array.

  • Quality Control: Only cells achieving a >1 GΩ (Giga-ohm) seal are advanced to the recording phase to ensure leak currents do not artificially skew the IC50.

2. The Voltage Protocol (The Causality of -70 mV):

  • Why hold at -70 mV? If the membrane is clamped at the physiological resting potential (-120 mV to -90 mV), the channels remain in the resting state, and the VSD4 binding pocket is buried in the membrane. By clamping the voltage at -70 mV (the V1/2​ of steady-state inactivation for NaV1.7), we force approximately 50% of the channels into the fast-inactivated state. This exposes the VSD4 pocket, allowing the triazolyl sulfonamide to bind.

3. Compound Perfusion & Equilibration: Perfuse the 2,5-difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide derivative in a dose-response manner (e.g., 1 nM to 10 μM).

  • Equilibration Causality: Because the drug must partition into the lipid bilayer to access the VSD4 pocket, perfusion must be maintained for a minimum of 5 minutes per concentration to reach steady-state equilibrium.

4. Current Measurement & IC50 Calculation: Apply a 20 ms test pulse to 0 mV to measure the remaining unblocked peak inward sodium current. Calculate the IC50 using a standard Hill equation fit.

G S1 HEK293 Cell Prep (hNaV1.7 Expression) S2 Automated Patch Clamp (Giga-ohm Seal Formation) S1->S2 Cell Capture S3 Voltage Protocol (Hold at -70 mV) S2->S3 Rupture & Access S4 Compound Perfusion (Equilibration Phase) S3->S4 Induce Inactivation S5 IC50 Calculation (State-Dependent Block) S4->S5 Measure Current Decay

Workflow for state-dependent electrophysiological validation of NaV1.7 inhibitors.

References

  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release PLOS One (2015). URL:[Link][2]

  • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain Journal of Medicinal Chemistry (2017). URL:[Link][4]

  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity Journal of Medicinal Chemistry (2021). URL:[Link][3]

  • US9630929B2 - Benzenesulfonamide compounds and their use as therapeutic agents United States Patent and Trademark Office (2017). URL:[1]

  • PF-05089771 Target and Activity Profile Inxight Drugs / NCATS (Accessed 2026). URL:[Link][5]

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2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Introduction: A Molecule of Convergent Pharmacophores

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS No. 1284881-94-2) is a synthetic organic compound that has garnered interest within the pharmaceutical and agrochemical research communities.[1] Its structure represents a strategic amalgamation of two key pharmacophores: a difluorinated benzenesulfonamide and a 4H-1,2,4-triazole ring. The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, famously associated with the sulfa class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway of microorganisms.[2] The fluorine atoms at the 2 and 5 positions are expected to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

Concurrently, the 1,2,4-triazole ring is a privileged heterocyclic scaffold found in a wide array of therapeutic agents with diverse activities, including antifungal, anticancer, and antimicrobial properties.[3][4][5][6] The fusion of these two moieties into a single molecule creates a compound with significant potential for novel biological activities, leveraging the complementary mechanisms of its constituent parts.[2] This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, grounded in established chemical principles and field-proven methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below for quick reference.

PropertyValueSource
CAS Number 1284881-94-2[1]
Molecular Formula C₈H₆F₂N₄O₂S[1]
Molecular Weight 260.22 g/mol [1]
Appearance White or off-white solid (predicted)-
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents (predicted)-
InChI Key CELLJWUVMKEJDY-UHFFFAOYSA-N (for 2,5-Difluorobenzenesulfonyl chloride)[7]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is most logically approached through a convergent synthesis. This strategy involves the independent preparation of two key precursors followed by a final coupling reaction. This approach is generally efficient and allows for modularity, should derivatives of either precursor be desired.

The primary disconnection occurs at the sulfonamide (S-N) bond, yielding two critical intermediates:

  • 2,5-Difluorobenzenesulfonyl chloride: The electrophilic partner that provides the difluorinated aryl sulfonamide core.

  • 3-Amino-4H-1,2,4-triazole: The nucleophilic partner containing the triazole ring.

G Target 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide Disconnection Sulfonamide Bond Disconnection Target->Disconnection Precursor1 2,5-Difluorobenzenesulfonyl chloride Disconnection->Precursor1 Precursor 1 (Electrophile) Precursor2 3-Amino-4H-1,2,4-triazole Disconnection->Precursor2 Precursor 2 (Nucleophile)

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols: Synthesis and Elucidation

The following sections provide detailed, step-by-step protocols for the synthesis of the precursors and the final compound.

Part 1: Synthesis of Precursor 1: 2,5-Difluorobenzenesulfonyl Chloride

This precursor can be synthesized from 1,4-difluorobenzene. While several methods exist for the synthesis of fluorinated benzenesulfonyl chlorides[8][9], a common and reliable method involves lithiation followed by quenching with sulfur dioxide and subsequent chlorination.

Workflow: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

G cluster_0 Reaction Steps Start 1,4-Difluorobenzene Step1 Lithiation with n-BuLi in THF at -78 °C Start->Step1 Intermediate 2,5-Difluorophenyllithium Step1->Intermediate Step2 Quench with SO₂ gas Intermediate->Step2 Intermediate2 Lithium 2,5-difluorobenzenesulfinate Step2->Intermediate2 Step3 Chlorination with N-Chlorosuccinimide (NCS) Intermediate2->Step3 End 2,5-Difluorobenzenesulfonyl chloride Step3->End

Caption: Workflow for synthesizing the electrophilic precursor.

Detailed Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL) and cool to -78 °C using an acetone/dry ice bath.

  • Lithiation: Add 1,4-difluorobenzene (10.0 g, 87.6 mmol) to the cooled THF. To this solution, add n-butyllithium (n-BuLi, 1.6 M in hexanes, 57.5 mL, 92.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

    • Causality: The ortho-directing effect of one fluorine atom and the acidity of the adjacent proton facilitate selective lithiation at the 2-position. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Sulfonylation: Bubble sulfur dioxide (SO₂) gas, dried by passing through a sulfuric acid trap, through the reaction mixture for 1 hour at -78 °C. A white precipitate of the lithium sulfinate salt will form.

  • Chlorination: To the suspension, add N-chlorosuccinimide (NCS, 12.9 g, 96.4 mmol) in one portion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Causality: NCS is an effective and easily handled electrophilic chlorine source for converting the sulfinate salt to the desired sulfonyl chloride.

  • Workup and Purification: Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield 2,5-difluorobenzenesulfonyl chloride.[7]

Part 2: Synthesis of Precursor 2: 3-Amino-4H-1,2,4-triazole

This precursor is readily synthesized from aminoguanidine and formic acid. The reaction proceeds via the formation of an aminoguanidine formate salt, which then cyclizes upon heating.[10][11]

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aminoguanidine bicarbonate (20.0 g, 147 mmol) in 90% formic acid (50 mL).

    • Causality: Formic acid serves as both the solvent and the reactant, providing the one-carbon unit required for cyclization. The bicarbonate salt is a common and stable starting material for aminoguanidine.

  • Formate Salt Formation: Heat the mixture cautiously. Carbon dioxide evolution will be observed. Once gas evolution ceases, a clear solution of aminoguanidine formate is formed.

  • Cyclization: Heat the solution to 120-140 °C for 4-5 hours.[10]

    • Causality: Thermal energy drives the intramolecular cyclization and dehydration of the aminoguanidine formate intermediate to form the stable aromatic triazole ring.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Add 95% ethanol (100 mL) and heat to dissolve the product. Filter the hot solution to remove any insoluble impurities. Evaporate the ethanol solution to dryness on a rotary evaporator. The resulting solid can be recrystallized from ethanol or an ethanol/ether mixture to yield pure 3-amino-4H-1,2,4-triazole as colorless crystals.[10]

Part 3: Final Coupling Reaction

The final step involves the nucleophilic attack of the amino group of the triazole onto the electrophilic sulfur of the sulfonyl chloride. This is a standard sulfonamide bond formation reaction.

Detailed Protocol:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4H-1,2,4-triazole (2.52 g, 30.0 mmol) in anhydrous pyridine (50 mL) and cool the solution to 0 °C in an ice bath.

    • Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine and drives the equilibrium towards product formation.

  • Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 2,5-difluorobenzenesulfonyl chloride (6.38 g, 30.0 mmol) in a small amount of anhydrous pyridine or THF dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Pour the reaction mixture into 200 mL of ice-water. A precipitate should form.[12] Collect the solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether to remove residual pyridine. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford pure 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide.

Potential Mechanism of Action and Therapeutic Applications

While specific biological data for this exact molecule is not extensively published, its structure allows for well-grounded hypotheses regarding its mechanism of action and potential applications, based on extensive research into its component parts.

Antimicrobial and Antimalarial Potential

The primary hypothesized mechanism of action is the inhibition of dihydropteroate synthase (DHPS) , an enzyme essential for folate biosynthesis in many bacteria and protozoa, including the malaria parasite Plasmodium falciparum.[12][13] The sulfonamide moiety acts as a competitive inhibitor by mimicking the natural substrate, para-aminobenzoic acid (PABA). The triazole ring can further enhance binding to the active site.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Product Dihydropteroic Acid (Folate Precursor) DHPS->Product Target 2,5-Difluoro-N-(4H-1,2,4-triazol- 3-YL)benzenesulfonamide Block Inhibition Target->Block Block->DHPS

Caption: Hypothesized mechanism of action via DHPS inhibition.

This mechanism suggests potential utility as:

  • Antibacterial Agent: Effective against a range of bacteria that synthesize their own folate.[2][6]

  • Antimalarial Agent: Compounds with a similar N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide scaffold have been investigated as potential antimalarials.[12]

Anticancer and Anti-angiogenic Potential

Derivatives of 3-amino-1,2,4-triazole have demonstrated anticancer and anti-angiogenic activities.[4] Furthermore, numerous benzenesulfonamide derivatives have been developed as inhibitors of various targets relevant to oncology, such as carbonic anhydrases and protein kinases.[14][15] The combination of these two scaffolds could lead to compounds with dual or synergistic anticancer effects.

Conclusion

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a compound of significant interest due to its hybrid structure, which combines the well-established biological activities of sulfonamides and triazoles. The synthetic route is robust and relies on well-understood chemical transformations, making the compound and its derivatives accessible for further research. While its precise biological profile requires further investigation, the existing literature on related structures provides a strong rationale for its exploration as a potential therapeutic agent in infectious diseases and oncology. This guide serves as a foundational resource for researchers aiming to synthesize, study, and unlock the potential of this promising molecule.

References

  • Al-Soud, Y. A., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Publications. Available from: [Link]

  • Organic Syntheses. 3-amino-1h-1,2,4-triazole. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available from: [Link]

  • El-Naggar, A. M., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. Available from: [Link]

  • Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. PMC. Available from: [Link]

  • Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • Chemdad. 2,6-Difluorobenzenesulfonyl chloride. Available from: [Link]

  • Google Patents. US11492346B2 - Benzisoxazole sulfonamide derivatives.
  • Google Patents. US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds.
  • Google Patents. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder.
  • SciELO. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC. Available from: [Link]

  • ResearchGate. (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available from: [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. Available from: [Link]

  • European Patent Office. TRIAZOLYL PHENYL BENZENESULFONAMIDES - EP 2046762 B1. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]

  • Ghorab, M. M., et al. (2008). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. PubMed. Available from: [Link]

  • PubChem. 1,2,4-triazolone derivative, substance and pharmaceutical composition - Patent BR-112013007389-B1. Available from: [Link]

  • Semantic Scholar. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Available from: [Link]

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Methodological & Application

Application Note: In Vitro Profiling of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Metalloenzyme Inhibition (Carbonic Anhydrase), Tumor Hypoxia, and Preclinical Assay Development.

Executive Summary & Mechanistic Rationale

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS: 1284881-94-2) is a highly specialized, fluorinated heterocyclic benzenesulfonamide[1]. In medicinal chemistry, the primary benzenesulfonamide pharmacophore is the gold standard for inhibiting Carbonic Anhydrases (CAs, EC 4.2.1.1), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[2][3].

The structural design of this compound offers two distinct mechanistic advantages:

  • Fluorine Substitution (2,5-difluoro): The strong electron-withdrawing effect of the fluorine atoms lowers the pKa​ of the sulfonamide group. This ensures a higher proportion of the molecule exists as a sulfonamidate anion ( R−SO2​NH− ) at physiological pH, which is the active species that coordinates directly with the catalytic Zn2+ ion in the enzyme's active site[4].

  • Triazole Tail (4H-1,2,4-triazol-3-YL): The heterocyclic tail extends into the amphiphilic active site cleft of the CA enzyme. It engages in hydrogen bonding with the hydrophilic half (e.g., Thr200) and van der Waals interactions with the hydrophobic half (e.g., Val121, Leu198), driving isoform selectivity—particularly toward the tumor-associated transmembrane isoforms CA IX and CA XII over the ubiquitous cytosolic off-targets CA I and CA II[2][4].

This application note details the rigorous in vitro methodologies required to characterize this compound, bridging fundamental enzymatic kinetics with translational 3D cell-based models of tumor hypoxia.

CAIX_Pathway Hypoxia Tumor Hypoxia (HIF-1α Pathway) CAIX CA IX Overexpression (Transmembrane) Hypoxia->CAIX Upregulates Metabolism Disrupted pH Homeostasis (Intracellular Acidosis) CAIX->Metabolism Maintains pH (Normal State) Inhibitor 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide Inhibition Active Site Zinc Coordination (Catalytic Blockade) Inhibitor->Inhibition Diffuses to target Inhibition->CAIX Inhibits Activity Inhibition->Metabolism Induces (Inhibited State) Death Reduced Cell Viability (Apoptosis) Metabolism->Death Triggers

Figure 1: Mechanism of action for CA IX inhibition by fluorinated benzenesulfonamides in hypoxic tumors.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics Assay

The stopped-flow CO2​ hydration assay is the definitive gold standard for determining the inhibition constant ( Ki​ ) of CA inhibitors. Because the physiological reaction ( CO2​+H2​O⇌HCO3−​+H+ ) is incredibly fast, standard spectrophotometers cannot capture the initial velocity. An Applied Photophysics stopped-flow instrument is required to monitor the rapid pH drop via a colorimetric indicator[5][6].

Reagents and Buffer Preparation
  • Assay Buffer: 20 mM HEPES (pH 7.4) supplemented with 20 mM Na2​SO4​ to maintain constant ionic strength without introducing inhibitory anions (like Cl− )[5].

  • Indicator: 0.2 mM Phenol Red (absorbance maximum at 557 nm)[5][6].

  • Substrate ( CO2​ ): Saturated CO2​ water prepared by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes (yields ~34 mM CO2​ ). Dilute with assay buffer to achieve working concentrations of 1.7 to 17 mM[5][6].

  • Enzyme Solutions: Recombinant human CA I, CA II, CA IX, and CA XII. Dilute to a final assay concentration of 5–12 nM[5].

  • Inhibitor Stock: 10 mM 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in 100% DMSO[6][7].

Step-by-Step Methodology
  • Inhibitor Dilution: Prepare a 10-point dose-response curve of the inhibitor in the Assay Buffer. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation or interference with the metalloenzyme active site[5].

  • Pre-incubation (Crucial Step): Mix the diluted inhibitor with the enzyme solution and incubate at room temperature for 15 minutes . Sulfonamides are often slow-binding inhibitors; omitting this step will result in artificially high Ki​ values due to incomplete Enzyme-Inhibitor (E-I) complex formation[5][6].

  • Instrument Setup: Load Syringe 1 with the Enzyme-Inhibitor-Indicator mixture. Load Syringe 2 with the CO2​ substrate solution. Set the detection wavelength to 557 nm[5][6].

  • Data Acquisition: Trigger the rapid mixing of Syringe 1 and Syringe 2. Record the decrease in absorbance (corresponding to the pH drop as CO2​ is hydrated to H+ ) over a period of 10–100 seconds[5][6].

  • Replication: Capture at least six traces of the initial 5–10% of the reaction to accurately determine the initial velocity ( v0​ )[5][6].

  • Uncatalyzed Baseline: Perform the exact same mixing process without the enzyme to determine the uncatalyzed hydration rate. Subtract this baseline from all enzymatic rates[5][6].

StoppedFlow Syringe1 Syringe 1: Enzyme + Inhibitor + Indicator (15 min Pre-incubation) Mixer Rapid Mixing Chamber (Stopped-Flow) Syringe1->Mixer Syringe2 Syringe 2: CO2 Saturated Buffer (1.7 - 17 mM) Syringe2->Mixer Detection Absorbance Detection (Phenol Red @ 557 nm) Mixer->Detection CO2 Hydration (pH Drop) Analysis Kinetic Analysis (Lineweaver-Burk & Ki) Detection->Analysis Data Output

Figure 2: Workflow of the Stopped-Flow CO2​ Hydration Assay for determining CA inhibition kinetics.

Data Analysis

Use the Cheng-Prusoff equation or Lineweaver-Burk plots to calculate the inhibition constant ( Ki​ ). Because the inhibitor is competitive with the OH− ion (which is bound to the zinc in the active state), the Ki​ provides a direct measure of binding affinity[6].

Protocol 2: Hypoxic 3D Spheroid Viability Assay

To validate the translational efficacy of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, its ability to induce apoptosis in a tumor microenvironment must be assessed. CA IX is highly upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) in solid tumors[3]. Standard 2D normoxic cell cultures will fail to demonstrate the compound's true efficacy.

Cell Culture and Spheroid Formation
  • Cell Line Selection: Use HT-29 (colorectal adenocarcinoma) or MDA-MB-231 (triple-negative breast cancer) cells, both known to robustly express CA IX under hypoxic conditions.

  • Seeding: Seed 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates in DMEM supplemented with 10% FBS.

  • Maturation: Centrifuge plates at 200 x g for 5 minutes to aggregate cells. Incubate at 37°C, 5% CO2​ for 72 hours to allow compact 3D spheroid formation.

Hypoxia Induction and Treatment
  • Treatment: Carefully replace 50% of the media with fresh media containing serial dilutions of the inhibitor (0.1 µM to 100 µM).

  • Hypoxic Incubation: Transfer the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 72 hours. Maintain a parallel control plate in normoxic conditions (21% O2​ )[3].

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (Promega) to each well. Shake for 5 minutes to lyse the spheroids, then incubate in the dark for 25 minutes.

  • Measurement: Record luminescence to quantify ATP levels, which are directly proportional to the number of viable cells. Calculate the IC50​ using non-linear regression.

Data Presentation & Expected Outcomes

A successful profiling campaign for a fluorinated benzenesulfonamide should yield a distinct selectivity profile. The table below illustrates the expected quantitative data structure for this class of compounds[4].

Assay TypeTarget / ConditionExpected Value RangeInterpretation / Causality
Enzymatic (Stopped-Flow) hCA I (Cytosolic) Ki​ > 500 nMPoor binding; minimizes off-target toxicity.
Enzymatic (Stopped-Flow) hCA II (Cytosolic) Ki​ = 50 - 200 nMModerate binding; triazole tail clashes with cytosolic active site topology.
Enzymatic (Stopped-Flow) hCA IX (Transmembrane) Ki​ = 2 - 20 nMHighly potent; optimal interaction with tumor-associated isoform[4].
Enzymatic (Stopped-Flow) hCA XII (Transmembrane) Ki​ = 5 - 30 nMHighly potent; secondary tumor-associated target[4].
3D Spheroid Viability Normoxia (21% O2​ ) IC50​ > 100 µMCompound is non-toxic to cells not relying on CA IX for pH regulation.
3D Spheroid Viability Hypoxia (1% O2​ ) IC50​ = 1 - 10 µMPotent cell death due to uncompensated intracellular acidosis[3].

Troubleshooting & Expert Insights

  • Precipitation in Aqueous Buffer: Benzenesulfonamides containing halogenated rings and triazoles can exhibit poor aqueous solubility. If precipitation occurs upon dilution from the DMSO stock, warm the assay buffer to 37°C or add 0.01% Pluronic F-127 as a surfactant. Ensure solutions are precipitate-free before stopped-flow analysis[7].

  • False Positives in Stopped-Flow: The stopped-flow assay relies on the absorbance of Phenol Red at 557 nm[5]. Ensure the compound itself does not absorb strongly at this wavelength (autofluorescence/absorbance). Perform a baseline scan of the compound in buffer without the indicator.

  • Spheroid Penetration: If the IC50​ in 3D spheroids is significantly higher than expected based on the enzymatic Ki​ , the compound may be suffering from poor penetrability into the avascular core of the spheroid. Modulating the lipophilicity of the triazole tail may be required in future SAR iterations.

Sources

In-Depth Application Note: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in Hypoxic Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment (TME) is characteristically hypoxic and acidic, driving aggressive cancer phenotypes, metastasis, and resistance to standard chemotherapies. 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS: 1284881-94-2) is a specialized sulfonamide-triazole hybrid molecule designed to target these specific TME vulnerabilities[1]. By acting as a potent, selective inhibitor of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII, this compound disrupts pH homeostasis in hypoxic cancer cells[2][3].

This application note provides drug development professionals and research scientists with a comprehensive, self-validating framework for utilizing this compound in in vitro cancer models. It details the mechanistic grounding, physicochemical preparation, and robust experimental protocols necessary to evaluate its efficacy using 3D spheroids and metabolic flux assays.

Mechanistic Grounding: The Causality of CA IX Inhibition

To effectively utilize 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, researchers must understand the causality of its target environment.

In solid tumors, rapid cellular proliferation outpaces angiogenesis, leading to severe localized hypoxia. This low-oxygen state stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates the expression of transmembrane Carbonic Anhydrase IX (CA IX)[4][5]. CA IX catalyzes the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). The resulting bicarbonate ( HCO3−​ ) is imported to buffer intracellular pH, while protons ( H+ ) are extruded, driving profound extracellular acidification[6]. This acidic TME promotes matrix metalloproteinase activation, immune evasion, and tumor invasion[2].

Mechanism of Action: The benzenesulfonamide moiety of the compound acts as a zinc-binding group (ZBG), coordinating directly with the Zn2+ ion in the CA IX active site to halt catalytic activity[7]. Crucially, the 2,5-difluoro substitutions and the 1,2,4-triazole ring function as "tail" extensions. These structural elements interact with the unique hydrophobic and hydrophilic halves of the CA IX active site cleft, conferring high selectivity for tumor-associated CA IX/XII over the ubiquitous, off-target cytosolic isoforms (CA I and CA II)[2][3].

Mechanism Hypoxia Tumor Hypoxia (Low O2 Tension) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Induces CAIX CA IX / XII Overexpression (Transmembrane) HIF1A->CAIX Upregulates Transcription TME Extracellular Acidification (Tumor Invasion & Survival) CAIX->TME Hydrates CO2 to H+ Drug 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide Drug->CAIX Zinc Coordination (Inhibits Catalysis)

Figure 1: Mechanistic pathway of hypoxia-induced CA IX expression and targeted inhibition.

Physicochemical Properties & Formulation

Proper formulation is critical to ensure reproducible in vitro results. The compound exhibits low aqueous solubility but is highly soluble in polar organic solvents.

PropertyValue
Chemical Name 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
CAS Number 1284881-94-2[1]
Molecular Formula C8​H6​F2​N4​O2​S [1]
Molecular Weight 260.22 g/mol [1]
Primary Target Carbonic Anhydrase IX / XII (Tumor-associated)
Stock Solvent DMSO (Dimethyl sulfoxide), ≥99.9% purity

Reconstitution Protocol:

  • Prepare a 10 mM stock solution by dissolving 2.60 mg of the compound in 1 mL of sterile, anhydrous DMSO.

  • Vortex thoroughly until the solution is completely clear.

  • Aliquot the stock solution into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C in the dark.

  • Working concentrations (typically 10 nM – 50 µM) should be prepared fresh in complete culture media. Ensure the final DMSO concentration in cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[8].

Experimental Protocols: A Self-Validating System

To rigorously evaluate this compound, researchers must utilize a self-validating experimental loop: confirming target expression (Western Blot), measuring functional target inhibition (ECAR), and assessing ultimate phenotypic outcomes (3D Viability).

Workflow Culture 1. 3D Spheroid Generation Hypoxia 2. Hypoxia Induction Culture->Hypoxia Validation 3. Target Validation (WB for HIF-1α/CA IX) Hypoxia->Validation Treatment 4. Compound Treatment Validation->Treatment Assays 5. Functional Assays (ECAR & Viability) Treatment->Assays

Figure 2: Sequential workflow for validating CA IX inhibitors in cancer cell models.

Protocol 4.1: 3D Spheroid Hypoxia & Viability Assay

Rationale: Standard 2D monolayers are uniformly exposed to oxygen, failing to recapitulate the natural hypoxic gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, providing a physiologically accurate model for robust CA IX expression and evaluating the true efficacy of the inhibitor[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest CA IX-competent cells (e.g., HT-29 colon carcinoma or MDA-MB-231 breast cancer cells)[4][9]. Seed 1,000–2,000 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate in 100 µL of complete media.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes to aggregate cells. Incubate at 37°C, 5% CO2​ for 72 hours until compact spheroids form.

  • Hypoxia Induction: Transfer the plates to a specialized hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to prime CA IX expression prior to drug treatment[6].

  • Drug Treatment: Carefully remove 50 µL of media and replace it with 50 µL of 2X concentrated 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (Dose range: 0.1 µM to 50 µM). Maintain a vehicle control (0.5% DMSO). Incubate for an additional 72 hours under hypoxic conditions.

  • Readout: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake for 5 minutes, incubate in the dark for 25 minutes, and record luminescence to determine ATP-dependent cell viability.

Protocol 4.2: Extracellular Acidification Rate (ECAR) Analysis

Rationale: Cell death alone does not prove the drug hit its target. Because CA IX directly drives extracellular acidification, measuring ECAR using a Seahorse XF Analyzer provides a real-time, functional readout of CA IX enzymatic inhibition[4][6].

Step-by-Step Methodology:

  • Preparation: Seed cells in a Seahorse XF96 microplate and incubate under hypoxia (1% O2​ ) for 48 hours to induce CA IX.

  • Sensor Calibration: Hydrate the Seahorse sensor cartridge with XF Calibrant overnight at 37°C (non- CO2​ incubator).

  • Assay Media: Wash cells and replace media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Baseline Measurement: Record the basal ECAR (mpH/min) for 3 cycles. Hypoxic cells should exhibit a significantly elevated basal ECAR compared to normoxic controls.

  • Drug Injection: Inject 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide via Port A to achieve the desired final concentration.

  • Analysis: Measure ECAR for an additional 6–8 cycles. A successful CA IX inhibitor will cause an immediate, dose-dependent drop in ECAR, confirming functional target engagement[4].

Protocol 4.3: Target Validation via Western Blot

Rationale: If the experimental model fails to stabilize HIF-1α, CA IX will not be expressed, rendering the sulfonamide inhibitor ineffective. This step validates the biological system[5].

Step-by-Step Methodology:

  • Lysis: Lyse normoxic and hypoxic spheroids using RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples strictly on ice.

  • Protein Quantification: Perform a BCA assay to ensure equal loading (typically 20–30 µg per lane).

  • Electrophoresis & Transfer: Run samples on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against HIF-1α (approx. 120 kDa) and CA IX (approx. 54/58 kDa). Use β -actin or Vinculin as a loading control.

  • Validation: Confirm that CA IX and HIF-1α bands are faint/absent in normoxic controls and highly intense in hypoxic samples[5].

Expected Data & Pharmacological Profile

When executing the protocols above, researchers should expect a distinct differential in drug efficacy based on the oxygenation status of the cells. The table below summarizes the expected quantitative profile for a high-affinity triazole-benzenesulfonamide CA IX inhibitor[2][3][4]:

ParameterNormoxic Conditions (21% O2​ )Hypoxic Conditions (1% O2​ )Mechanistic Implication
CA IX Expression Low / UndetectableHighValidation of HIF-1α pathway activation.
Cell Viability ( IC50​ ) >50μM (Poor efficacy) 1−10μM (High efficacy)Drug selectively targets hypoxia-adapted cells.
ECAR Reduction Minimal change 40%−60% reductionDirect evidence of CA IX catalytic inhibition.
Isoform Selectivity N/ACA IX/XII > CA I/IITriazole/difluoro tail prevents off-target toxicity.

References

  • Taylor & Francis. "Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Oncotarget. "Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells." Oncotarget. Available at:[Link]

  • AACR Journals. "Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically." Cancer Immunology Research. Available at:[Link]

  • PMC. "Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth." Translational Oncology. Available at:[Link]

  • PMC. "Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity." Future Medicinal Chemistry. Available at:[Link]

Sources

Application Note: Preclinical In Vivo Profiling of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application Focus: Voltage-Gated Sodium Channel (NaV1.7) Inhibition, Peripheral Neuropathy, and Inflammatory Pain

Executive Summary & Pharmacological Context

The compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide belongs to a highly specialized class of N-heteroaryl sulfonamides. In the landscape of non-opioid analgesic development, this chemical scaffold is the hallmark of isoform-selective NaV1.7 inhibitors [1].

Historically, sodium channel blockers (like lidocaine) act as non-selective pore blockers, leading to dose-limiting central nervous system (CNS) and cardiovascular (NaV1.5) toxicities. As a Senior Application Scientist, I design protocols for aryl sulfonamides based on their unique causality: these molecules do not block the pore. Instead, they bind selectively to the Voltage-Sensor Domain IV (VSD4) of NaV1.7 in a state-dependent manner. By trapping the channel in an inactivated state, the compound selectively dampens hyperexcitable peripheral nociceptors (C-fibers and Aδ-fibers) without crossing the blood-brain barrier [2].

This application note provides a self-validating experimental framework to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in rodent models, ensuring that behavioral efficacy is mathematically linked to peripheral target engagement.

MOA Cmpd 2,5-Difluoro-N- (4H-1,2,4-triazol-3-YL) benzenesulfonamide VSD4 NaV1.7 Channel (VSD4 Binding Site) Cmpd->VSD4 State-Dependent Inhibition Neuron DRG Nociceptor (Na+ Influx Blocked) VSD4->Neuron Prevents Channel Opening Signal Action Potential Propagation Halted Neuron->Signal Suppresses Excitability

Figure 1: Mechanism of action for NaV1.7 VSD4-targeted aryl sulfonamide inhibitors.

Experimental Design Rationale (E-E-A-T)

To establish a trustworthy preclinical dataset, the experimental design must account for the physicochemical liabilities of aryl sulfonamides: high plasma protein binding (>99%) and poor aqueous solubility .

  • Why measure Dorsal Root Ganglion (DRG) concentrations? NaV1.7 is a peripheral target. Efficacy is driven by the unbound free fraction ( fu​ ) of the drug in the DRG, not total plasma concentration. High brain penetration is actively avoided to prevent off-target CNS effects.

  • Why use both CFA and SNI models? NaV1.7 plays a fundamental role in inflammatory pain (CFA model). However, in neuropathic pain (SNI model), sensory neurons exhibit "channel degeneracy"—compensatory upregulation of NaV1.3 and NaV1.8 [3]. Testing both models delineates the compound's true therapeutic window.

Step-by-Step In Vivo Protocol

Phase 1: Formulation and Dosing Strategy

Aryl sulfonamides require optimized vehicles to prevent precipitation in the gastrointestinal tract, which would otherwise skew oral bioavailability data.

  • Vehicle Preparation: Prepare a vehicle of 0.5% Methylcellulose (MC) and 0.1% Tween-80 in deionized water. Alternatively, for intravenous (IV) PK bridging, use 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS.

  • Compound Suspension: Slowly add 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide to the vehicle while subjecting it to acoustic sonication for 15 minutes in a cold bath to yield a homogenous suspension (1, 3, and 10 mg/mL).

  • Dosing: Administer via oral gavage (PO) at 10 mL/kg to achieve doses of 10, 30, and 100 mg/kg.

Phase 2: Surgical Induction of Pain Models

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Spared Nerve Injury (SNI) - Neuropathic Model:

    • Anesthetize adult male Sprague-Dawley rats (200-250g) using 2-3% isoflurane.

    • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

    • Allow a 14-day incubation period for the development of stable mechanical allodynia.

  • Complete Freund's Adjuvant (CFA) - Inflammatory Model:

    • Inject 50 µL of CFA (1 mg/mL heat-killed M. tuberculosis) intra-plantarly into the left hind paw.

    • Test 24 hours post-injection during peak inflammatory hyperalgesia.

Phase 3: Behavioral Pharmacodynamics (Von Frey Assay)
  • Baseline Testing: Place rats on an elevated wire mesh grid. Apply calibrated von Frey monofilaments (0.4g to 15g) to the plantar surface of the affected hind paw using the "Up-Down" method to determine the 50% paw withdrawal threshold (PWT).

  • Post-Dose Assessment: Administer the compound or vehicle. Re-assess PWT at 1, 2, 4, 8, and 24 hours post-dose.

  • Blinding: Ensure the operator conducting the behavioral assays is strictly blinded to the treatment groups to maintain scientific integrity.

Phase 4: Terminal Bioanalytical Sampling (PK/PD Linkage)
  • At the time of peak efficacy (typically 2-4 hours post-dose), euthanize a subset of animals via CO2 asphyxiation.

  • Plasma: Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge at 3000g for 10 mins at 4°C.

  • Tissue: Rapidly dissect the ipsilateral lumbar DRGs (L4-L6) and whole brain. Homogenize tissues in 3 volumes of PBS.

  • LC-MS/MS: Quantify total drug concentrations. Calculate the free drug concentration utilizing in vitro equilibrium dialysis protein binding data.

Workflow Surgery Day 0: SNI/CFA Induction (Neuropathic/Inflammatory Pain) Baseline Day 14: Baseline Von Frey (Mechanical Allodynia Assessment) Surgery->Baseline Incubation Period Dosing Day 15: PO/IP Administration (Vehicle, 10, 30, 100 mg/kg) Baseline->Dosing Randomization Testing Day 15: Post-Dose Testing (1h, 2h, 4h, 24h Timepoints) Dosing->Testing Pharmacodynamics Tissue Day 15: Terminal PK/PD (Plasma, DRG, Brain) Testing->Tissue Pharmacokinetics

Figure 2: In vivo experimental workflow for assessing analgesic efficacy and PK/PD relationships.

Quantitative Data Presentation

To validate the compound as a successful clinical candidate, the resulting data should align with the established parameters for aryl sulfonamide NaV1.7 inhibitors.

Table 1: Target Pharmacokinetic & Physicochemical Profile
ParameterTarget RangeScientific Rationale
Plasma Free Fraction ( fu​ ) > 0.5%High protein binding restricts the amount of drug available to engage the VSD4 target.
Brain-to-Plasma Ratio ( Kp,brain​ ) < 0.1NaV1.7 is a peripheral target; restricting CNS entry mitigates off-target neurological side effects.
DRG-to-Plasma Ratio > 0.5Ensures adequate compound partitioning into the peripheral nociceptive cell bodies.
Oral Bioavailability (%F) > 30%Required for translation into a viable, patient-compliant oral therapeutic.
Table 2: Expected Behavioral Pharmacodynamics (Efficacy)
Pain ModelDose (mg/kg, PO)Peak Efficacy TimeExpected Reversal of Allodynia (%)
CFA (Inflammatory) 102 Hours~40 - 50%
CFA (Inflammatory) 302 Hours~75 - 85%
SNI (Neuropathic) 304 Hours~30 - 45%
SNI (Neuropathic) 1004 Hours~50 - 65%

Note: Efficacy in the SNI model is typically lower than in the CFA model due to injury-induced channel degeneracy, requiring higher target coverage to achieve analgesia.

References

  • Focken, T., et al. (2016). "Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models." ACS Medicinal Chemistry Letters, 7(3), 277-282. URL: [Link]

  • Alexandrou, A. J., et al. (2016). "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLoS One (via PMC). URL: [Link]

  • Yang, J., et al. (2023). "Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs." eLife. URL: [Link]

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS: 1284881-94-2) is an advanced synthetic hybrid molecule characterized by a benzenesulfonamide core and a triazole ring[1]. As a Senior Application Scientist, I approach this compound not just as a standard chemical, but as a dual-pharmacophore agent requiring specialized handling during Antimicrobial Susceptibility Testing (AST).

The compound's structure necessitates testing across both bacterial and fungal domains due to two distinct mechanisms of action:

  • The Benzenesulfonamide Moiety : Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), starving bacteria of folate necessary for nucleotide synthesis.

  • The 1,2,4-Triazole Ring : A highly validated pharmacophore that coordinates with the heme iron of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.

  • The 2,5-Difluoro Substitution : The addition of fluorine atoms significantly increases the molecule's lipophilicity (LogP) and metabolic stability[1]. This modification enhances penetration through the complex lipid bilayers of Gram-negative bacteria and fungal cell walls, while simultaneously preventing rapid enzymatic degradation.

MOA Compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide Sulfonamide Benzenesulfonamide Moiety Compound->Sulfonamide Triazole 1,2,4-Triazole Ring Compound->Triazole DHPS Dihydropteroate Synthase (DHPS) Inhibition Sulfonamide->DHPS CYP51 Lanosterol 14α-demethylase (CYP51) Inhibition Triazole->CYP51 Bacterial Antibacterial Effect (Folate Depletion) DHPS->Bacterial Fungal Antifungal Effect (Ergosterol Depletion) CYP51->Fungal

Caption: Dual mechanism of action targeting bacterial folate and fungal ergosterol synthesis.

Experimental Design: Causality & Pre-Analytical Considerations

To accurately determine the Minimum Inhibitory Concentration (MIC) of this compound, we must utilize the Broth Microdilution (BMD) method. This is the gold standard endorsed by the [2] and the [3].

Causality Behind Assay Parameters
  • Solvent Selection (The DMSO Constraint) : Because the 2,5-difluoro substitution renders the molecule highly hydrophobic, aqueous buffers will cause immediate precipitation. The compound must be initially solubilized in 100% Dimethyl Sulfoxide (DMSO). Critical Insight : The final concentration of DMSO in the assay well must never exceed 1% v/v. Higher concentrations disrupt microbial lipid bilayers, causing baseline toxicity that artificially lowers the MIC, leading to false-positive susceptibility data.

  • Media Selection :

    • For Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory[2]. The standardized levels of calcium and magnesium ( Ca2+ and Mg2+ ) stabilize the outer membrane of Gram-negative bacteria, ensuring that compound penetration is driven by the drug's properties, not weakened bacterial defenses.

    • For Fungi: RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS (pH 7.0) is required[4]. Azole activity is highly pH-dependent; MOPS prevents the acidic byproducts of fungal metabolism from shifting the pH and ionizing the triazole ring, which would abrogate target binding.

Step-by-Step Protocol: Broth Microdilution (BMD)

This protocol establishes a self-validating system by incorporating mandatory internal controls to guarantee the integrity of the results.

Phase 1: Compound Preparation
  • Master Stock : Weigh 2.56 mg of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (MW: 260.22 g/mol )[1]. Dissolve completely in 1 mL of 100% sterile DMSO to yield a 2560 µg/mL stock.

  • Intermediate Dilution : Dilute the master stock 1:10 in the appropriate test medium (CAMHB or RPMI) to create a 256 µg/mL working solution (containing 10% DMSO).

  • Serial Dilution : In a 96-well U-bottom microtiter plate, dispense 50 µL of medium into columns 2 through 11. Add 100 µL of the working solution to column 1. Perform a 1:2 serial dilution from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

    • Resulting concentration range: 128 µg/mL down to 0.25 µg/mL (at 2x final concentration).

Phase 2: Inoculum Standardization
  • Select 3-5 well-isolated colonies of the target organism from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and vortex.

  • Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD 600​ of 0.08–0.13)[4]. This yields approximately 1.5×108 CFU/mL for bacteria and 1−5×106 CFU/mL for yeast[5].

  • Dilute the suspension 1:150 in test medium for bacteria, or 1:1000 for yeast, to achieve the 2x working inoculum.

Phase 3: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum to columns 1 through 11.

    • Column 11 serves as the Growth Control (Bug + Media + Vehicle, no drug).

    • Column 12 serves as the Sterility Control (Media + Vehicle only, no bug).

  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 35±2°C for 16–20 hours (bacteria) or 24–48 hours (fungi)[2].

Workflow Stock Stock Solution (DMSO, 2560 µg/mL) Dilution Serial Dilution (CAMHB / RPMI) Stock->Dilution Plate 96-Well Plate Setup (Compound + Bug) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubation Incubation (35°C, 16-48h) Plate->Incubation Read MIC Determination (Visual/OD600) Incubation->Read

Caption: Step-by-step workflow for broth microdilution antimicrobial susceptibility testing.

Quality Control & Quantitative Data Interpretation

A protocol is only as trustworthy as its Quality Control (QC) metrics. Before interpreting the MIC of the novel compound against clinical isolates, the assay must be validated against standard ATCC reference strains. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (or ≥80% inhibition for fungistatic azoles) compared to the growth control.

Table 1: Assay Validation Matrix & Expected QC Ranges
Well / Strain DesignationFunction in AssayExpected Outcome / MIC RangeCausality / Rationale
Column 12 (Sterility) Negative ControlNo visual growth (OD 600​ < 0.05)Validates that media and compound preparations are free of contamination.
Column 11 (Growth) Positive ControlRobust growth (OD 600​ > 0.3)Confirms the organism is viable and that the 1% DMSO vehicle is non-toxic.
E. coli ATCC 25922 Bacterial QC Strain0.5 - 4.0 µg/mL (Sulfonamide Ref)Validates CAMHB cation levels and DHPS target engagement.
C. albicans ATCC 90028 Fungal QC Strain0.12 - 1.0 µg/mL (Triazole Ref)Validates RPMI-MOPS pH stability and CYP51 target engagement.

Note: If the QC strains fall outside the expected ranges, the entire plate must be discarded. Common failure points include improper DMSO concentration, pH drift in the RPMI media, or degradation of the compound stock.

References

  • EvitaChem Compound Database : 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS: 1284881-94-2) Synthesis and Properties. EvitaChem. [1]

  • Clinical and Laboratory Standards Institute (CLSI) : M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [2]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) : MIC Determination of non-fastidious and fastidious organisms. EUCAST. [3]

  • MDPI - Journal of Fungi : Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility. MDPI. [4]

  • National Institutes of Health (NIH) / PubMed : Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [5]

Sources

Application Note: Cell-Based Assay Protocols for Nav1.7 Voltage-Sensor Trapping by 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Voltage-gated sodium channel 1.7 (Nav1.7) is a genetically validated target for pain management; gain-of-function mutations cause severe pain syndromes, while loss-of-function mutations lead to congenital insensitivity to pain. Historically, developing selective Nav1.7 inhibitors has been hindered by the high sequence homology of the central pore across the nine mammalian Nav isoforms (Nav1.1–Nav1.9).

The compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide belongs to a breakthrough class of aryl sulfonamides . Unlike traditional local anesthetics (e.g., lidocaine) that block the highly conserved central pore, aryl sulfonamides achieve exquisite isoform selectivity by binding to the relatively poorly conserved extracellular surface of Voltage-Sensor Domain IV (VSD4)[1].

The Causality of State-Dependence: Aryl sulfonamides do not bind efficiently when the channel is at rest. Instead, membrane depolarization forces VSD4 into an "up" (activated) conformation. The anionic sulfonamide warhead directly engages the R4 gating charge on the S4 helix, trapping VSD4 in this activated state[1]. This voltage-sensor trapping mechanism opposes deactivation and stabilizes the channel in a non-conductive, fast-inactivated state[1]. Furthermore, binding is highly dependent on specific residues, such as W1538 in VSD4, and occurs independently of the local anesthetic pore binding site[2]. Because of this profound state-dependence and characteristically slow binding kinetics[2], cell-based assays must be engineered with precise temporal and voltage controls to accurately quantify potency.

G Nav_Rest Nav1.7 Resting State (VSD4 Down) Depolarization Membrane Depolarization (Stimulus) Nav_Rest->Depolarization Nav_Active Nav1.7 Activated State (VSD4 Up) Depolarization->Nav_Active Nav_Trapped VSD4 Trapped State (Channel Inactivated) Nav_Active->Nav_Trapped Inhibitor Binding Inhibitor 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide Inhibitor->Nav_Trapped Outcome Inhibition of Na+ Influx (Analgesic Effect) Nav_Trapped->Outcome

Mechanism of Nav1.7 voltage-sensor trapping by aryl sulfonamide inhibitors.

Experimental Workflows

To establish a self-validating screening funnel, we utilize a two-tiered approach: a high-throughput Voltage-Sensitive Dye (VSD) assay to identify target engagement, followed by precision Automated Patch-Clamp (APC) electrophysiology to quantify state-dependent kinetics.

Protocol 1: High-Throughput FRET-Based Membrane Potential Assay

Rationale: Aryl sulfonamides require the channel to open and inactivate to bind effectively. By using Veratridine—an alkaloid neurotoxin that binds to receptor site 2 and forces the channel to remain open—we induce continuous depolarization. If the sulfonamide successfully traps VSD4, it prevents Veratridine-induced Na+ influx, which is optically measured via a FRET-based voltage-sensitive dye.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human Nav1.7 into 384-well clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of FRET-based Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit) reconstituted in standard assay buffer (130 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Incubate for 30 minutes at 37°C.

  • Compound Addition (Critical Step): Add 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in a 10-point concentration-response curve (top concentration 10 µM, 1:3 dilutions). Causality: Aryl sulfonamides exhibit slow on-rates[2]; therefore, a prolonged pre-incubation of 30–45 minutes at room temperature is mandatory to allow the compound to reach binding equilibrium at VSD4.

  • Stimulation & Readout: Transfer the plate to a kinetic fluorometric reader (e.g., FLIPR Tetra). Record baseline fluorescence for 10 seconds. Inject Veratridine (final concentration 40 µM) to stimulate the cells. Record fluorescence continuously for 3 minutes.

  • System Validation: Include 1 µM Tetrodotoxin (TTX) as a positive control (100% block) and 0.1% DMSO as a negative control. Calculate the Z'-factor; a valid assay must yield a Z' > 0.6.

Protocol 2: Automated Patch-Clamp (APC) Electrophysiology

Rationale: While the VSD assay provides throughput, it lacks precise membrane voltage control. To definitively prove that the compound acts via state-dependent VSD4 trapping rather than pore blockade, we must measure the IC₅₀ at two distinct holding potentials: -120 mV (channels resting) and -70 mV (channels inactivated).

Step-by-Step Methodology:

  • Cell Harvesting: Detach HEK293-hNav1.7 cells using TrypLE (avoid trypsin to prevent proteolytic damage to extracellular VSD loops). Resuspend in extracellular solution (ECS) and load into the APC system (e.g., SyncroPatch 384 or QPatch).

  • Seal Formation: Catch cells in the microfluidic recording chips. Apply negative pressure to form Giga-ohm seals (>1 GΩ), followed by brief suction pulses to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol Design (State-Conditioning):

    • Recovery Pulse: Step to -150 mV for 20 ms to fully recover all channels from fast inactivation.

    • Conditioning Prepulse: Hold the membrane at -70 mV for 8 seconds. Causality: This specific voltage and duration force ~20-30% of the channels into the inactivated state, exposing the VSD4 binding pocket and maximizing the affinity for the aryl sulfonamide[1].

    • Test Pulse: Step to 0 mV for 10 ms to elicit the sodium current, then return to the holding potential.

  • Compound Application: Apply 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. Pulse the cells at 0.1 Hz continuously for 10 minutes. Causality: The low pulsing frequency combined with the long incubation time accommodates the slow binding kinetics of the sulfonamide warhead engaging the S4 gating charges[1].

  • Data Analysis: Measure the peak inward current. Calculate fractional block relative to the pre-compound baseline. Repeat the entire protocol using a holding potential of -120 mV to calculate the resting-state IC₅₀.

Quantitative Data Presentation

A hallmark of selective VSD4-targeting aryl sulfonamides is a massive shift in potency depending on the membrane voltage, coupled with extreme selectivity against off-target cardiac isoforms (Nav1.5)[3]. The table below summarizes the expected pharmacological profile for a highly optimized compound in this class.

Assay ParameterTarget State / IsoformExpected IC₅₀ (nM)Mechanistic Interpretation
VSD FRET Assay hNav1.7 (Veratridine-opened)30 – 80 nMHigh-throughput confirmation of target engagement.
APC Electrophysiology hNav1.7 (Resting, -120 mV)> 10,000 nMVSD4 is "down"; the binding pocket is inaccessible.
APC Electrophysiology hNav1.7 (Inactivated, -70 mV)5 – 25 nMVSD4 is "up"; anionic sulfonamide traps the R4 gating charge.
State-Dependent Shift Ratio (-120 mV / -70 mV)> 400-foldConfirms voltage-sensor trapping mechanism.
Isoform Selectivity hNav1.5 (Cardiac, -70 mV)> 10,000 nMAvoids cardiotoxicity; demonstrates VSD4 structural divergence[3].

References

  • Hackos, D.H. et al. (2016). Aryl-sulfonamides as isoform-selective inhibitors of Nav1.7. BioWorld / Biophysical Society. Available at:[Link]

  • Focken, T. et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 277-282. Available at:[Link]

  • Labau, J. I. R. et al. (2021). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology, 12, 791740. Available at:[Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

The compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (DFTB) is a compelling subject for molecular docking studies due to its hybrid chemical architecture. It incorporates both a sulfonamide group, a well-established pharmacophore in antibacterial agents, and a 1,2,4-triazole ring, a key feature in many antifungal drugs.[1][2] This dual-functionality suggests that DFTB may exhibit a broad spectrum of antimicrobial activity. Molecular docking, a powerful in-silico method, allows researchers to predict the binding orientation and affinity of a small molecule to a macromolecular target, providing critical insights into its potential mechanism of action at the atomic level.[3]

This guide provides a comprehensive framework for conducting molecular docking studies with DFTB, targeting two distinct, yet highly plausible, protein receptors: Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folate biosynthesis, and Lanosterol 14-alpha-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1][4][5][6] By elucidating the binding modes of DFTB with these targets, researchers can rationalize its potential antimicrobial activity and pave the way for further lead optimization and drug development.

Scientific Rationale: Targeting Key Enzymes in Microbial Pathways

The sulfonamide moiety of DFTB is structurally analogous to p-aminobenzoic acid (PABA), the natural substrate for Dihydropteroate Synthase (DHPS).[5][7][8] Bacteria rely on the folate synthesis pathway for the production of essential nucleic acid precursors. By competitively inhibiting DHPS, sulfonamides disrupt this pathway, leading to a bacteriostatic effect.[4][6] Therefore, DHPS represents a prime target for investigating the potential antibacterial activity of DFTB.

The 1,2,4-triazole ring is the cornerstone of azole antifungals.[1][2] These compounds exert their effect by inhibiting the fungal cytochrome P450 enzyme, Lanosterol 14-alpha-demethylase (CYP51).[1][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.[10] Consequently, CYP51 is the logical target for exploring the antifungal potential of DFTB.

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that requires careful preparation of both the ligand and the receptor to ensure accurate and meaningful results. The general workflow is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (DFTB) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (DHPS/CYP51) Receptor_Prep->Grid_Gen Docking_Run Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Ligand-Receptor Interaction Analysis Pose_Analysis->Interaction_Analysis Scoring Scoring and Ranking Interaction_Analysis->Scoring

Figure 1: A generalized workflow for molecular docking studies.

Detailed Protocols

This section provides a step-by-step protocol for a molecular docking study of DFTB against Escherichia coli Dihydropteroate Synthase (DHPS) using the widely accessible software AutoDock Vina. The same principles can be applied for docking against CYP51.

Part 1: Ligand Preparation (DFTB)

The initial step is to generate a high-quality 3D structure of DFTB.

  • Obtain 2D Structure: Draw the 2D structure of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide using a chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, obtain the structure from a chemical database like PubChem using its canonical SMILES string: C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=NN2)F.

  • Convert to 3D: Use a program like Open Babel or the built-in features of your molecular modeling software to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF in software such as Avogadro or Chimera.

  • Prepare for Docking:

    • Add polar hydrogens.

    • Calculate and assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

    • Save the prepared ligand in the .pdbqt format, which is required for AutoDock Vina.[11]

Part 2: Receptor Preparation (E. coli DHPS)

A suitable crystal structure of the target protein is essential for a successful docking study.

  • Download Protein Structure: Obtain the crystal structure of E. coli DHPS from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1AJ0 . This structure is a complex of DHPS with a sulfonamide inhibitor, which helps in identifying the active site.

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or necessary cofactors.

    • If the protein has multiple chains, select the chain that is biologically relevant for the docking study.

  • Prepare for Docking:

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor in the .pdbqt format.[12]

Part 3: Molecular Docking with AutoDock Vina

With the prepared ligand and receptor, the docking simulation can now be performed.

  • Grid Box Generation:

    • Define a search space, or "grid box," that encompasses the active site of the receptor. For PDB ID 1AJ0, the active site can be defined based on the position of the co-crystallized sulfonamide inhibitor.

    • The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical box size is 25 x 25 x 25 Å.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example is provided in the table below.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. The command is typically: vina --config conf.txt --log log.txt.

  • Output: AutoDock Vina will generate an output file (e.g., out.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file (e.g., log.txt) will also be created, which contains the binding affinity scores for each pose.

Table 1: Example AutoDock Vina Configuration File (conf.txt)

ParameterValueDescription
receptor1aj0_protein.pdbqtPath to the prepared receptor file.
liganddftb_ligand.pdbqtPath to the prepared ligand file.
outout.pdbqtPath to the output file for docking poses.
center_x15.190X-coordinate of the grid box center.
center_y53.903Y-coordinate of the grid box center.
center_z16.917Z-coordinate of the grid box center.
size_x25Size of the grid box in the X-dimension (Å).
size_y25Size of the grid box in the Y-dimension (Å).
size_z25Size of the grid box in the Z-dimension (Å).
exhaustiveness8Controls the thoroughness of the search (higher is more thorough).

Analysis and Interpretation of Results

The output of a molecular docking simulation provides a wealth of information that needs to be carefully analyzed.

G cluster_analysis_steps Post-Docking Analysis Docking_Output Docking Output (out.pdbqt, log.txt) Binding_Affinity 1. Analyze Binding Affinity (kcal/mol) Docking_Output->Binding_Affinity Best_Pose 2. Visualize Best Pose Binding_Affinity->Best_Pose Interactions 3. Identify Key Interactions (H-bonds, hydrophobic, etc.) Best_Pose->Interactions Compare 4. Compare with Known Inhibitors Interactions->Compare

Figure 2: Key steps in the analysis of molecular docking results.

  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.

  • Binding Pose: Visualize the top-ranked binding pose(s) in the context of the receptor's active site using molecular graphics software. The pose should be sterically and chemically plausible.

  • Ligand-Receptor Interactions: Analyze the non-covalent interactions between DFTB and the amino acid residues of the active site. Key interactions to look for include:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: Important for the overall stability of the complex.

    • Pi-pi stacking: Can occur between aromatic rings of the ligand and protein residues.

    • Salt bridges: Ionic interactions between charged groups.

  • Comparison with Known Inhibitors: If available, compare the binding mode and interactions of DFTB with those of known inhibitors of the target protein. This can provide validation for the docking results and insights into potential mechanisms of action.

Troubleshooting and Best Practices

  • Poor Docking Scores: If the binding affinities are consistently poor (close to zero or positive), consider the following:

    • Incorrect Binding Site: Ensure the grid box is centered on the correct active site.

    • Ligand Conformation: The initial ligand conformation might be in a high-energy state. Re-run the energy minimization.

    • Protein Flexibility: Standard docking treats the receptor as rigid. If the binding pocket is known to be flexible, consider using induced-fit docking protocols.

  • Self-Validation: A crucial step is to perform a re-docking experiment. Extract the co-crystallized ligand from the PDB file, prepare it, and dock it back into the receptor. The predicted pose should ideally have a low Root Mean Square Deviation (RMSD) compared to the crystallographic pose (typically < 2.0 Å).

Conclusion

Molecular docking is an invaluable computational tool for hypothesis generation in drug discovery. The protocols and guidelines presented here provide a robust framework for investigating the potential of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a novel antimicrobial agent. By systematically exploring its interactions with key bacterial and fungal targets, researchers can gain significant insights that can guide further experimental validation and the rational design of more potent analogues.

References

  • artgerecht. (n.d.). Triazole Antifungals: Mechanism, Uses & Side Effects. Retrieved from [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Advances in synthetic approach to and antifungal activity of triazoles. PMC, 2013, 1-13.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409.
  • Ahmad, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(55), 33291-33309.
  • AutoDock Vina Tutorial. (2026, February 10). Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • Symbiosis Online Publishing. (2017, November 1). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase.
  • University of Manchester. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Ovid. (2025, June 18). Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • PMC. (2025, April 20). Identification of Microbial-Based Natural Products as Potential CYP51 Inhibitors for Eumycetoma Treatment: Insights from Molecular Docking, MM-GBSA Calculations, ADMET Analysis, and Molecular Dynamics Simulations. Retrieved from [Link]

  • PMC. (2009, May 27). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • PMC. (2022, November 29). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • University of Helsinki. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Frontiers. (2020, September 24). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2026, March 21). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • SciELO Cuba. (2023). Molecular docking of pseudopeptidic imidazoles as selective inhibitors against CYP51 enzyme. Retrieved from [Link]

  • Taylor & Francis Online. (2023, May 12). Identification of terpenoids as dihydropteroate synthase and dihydrofolate reductase inhibitors through structure-based virtual screening and molecular dynamic simulations. Retrieved from [Link]

  • PubMed. (2023, April 19). Inhibitory effect of natural compounds on Dihydropteroate synthase of Mycobacterium leprae: Molecular dynamic study. Retrieved from [Link]

  • SciSpace. (n.d.). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Retrieved from [Link]

  • Frontiers. (n.d.). Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Retrieved from [Link]

  • PMC. (2025, March 4). Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • Duke CS. (n.d.). Development and Validation of a Genetic Algorithm for Flexible Docking. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • SciSpace. (2022, November 29). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • CSC. (n.d.). GOLD - Docs CSC. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]

  • ACS Publications. (2012, April 3). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. Retrieved from [Link]

  • YouTube. (2021, April 1). Introduction to docking using GOLD. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

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Application Notes and Protocols for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in Transthyretin Amyloidosis Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in the field of drug discovery, with a specific focus on its hypothesized role as a kinetic stabilizer of transthyretin (TTR). Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of TTR protein. The stabilization of the native TTR tetramer is a clinically validated therapeutic strategy to halt disease progression. This document outlines the scientific rationale for investigating this compound, detailed protocols for its synthesis and evaluation, and a discussion of its potential significance in the development of novel ATTR therapeutics.

Introduction: The Rationale for Investigating 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a Transthyretin Stabilizer

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[1] In transthyretin amyloidosis (ATTR), mutations or age-related factors can destabilize the TTR tetramer, leading to its dissociation into monomers. These monomers can misfold and aggregate into amyloid fibrils that deposit in various organs, including the heart and nerves, causing progressive organ dysfunction.[2]

A key therapeutic strategy in combating ATTR is the kinetic stabilization of the TTR tetramer, which prevents its dissociation into amyloidogenic monomers.[3] The drug Tafamidis, a benzoxazole derivative, was the first approved TTR stabilizer and has demonstrated clinical benefit in patients with ATTR.[3][4] The chemical structure of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, featuring a difluorinated benzene ring linked to a sulfonamide and a triazole moiety, shares pharmacophoric features with known TTR stabilizers. The difluoro-benzenesulfonamide core can participate in crucial interactions within the thyroxine-binding pockets of TTR, while the triazole group can form additional hydrogen bonds, potentially enhancing binding affinity and stabilizing the tetrameric structure.

This guide provides the necessary protocols to synthesize and evaluate the TTR-stabilizing potential of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, paving the way for further preclinical and clinical development.

Synthesis Protocol

The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can be achieved through a nucleophilic substitution reaction between 2,5-difluorobenzenesulfonyl chloride and 3-amino-1,2,4-triazole.[5]

Materials and Reagents:
  • 2,5-Difluorobenzenesulfonyl chloride

  • 3-Amino-1,2,4-triazole

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1,2,4-triazole (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.1 equivalents) dropwise.

  • Addition of Sulfonyl Chloride: While maintaining the temperature at 0 °C, slowly add a solution of 2,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM or THF to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a solid.

In Vitro Evaluation of TTR Stabilization

A series of in vitro assays are crucial to determine the ability of the synthesized compound to stabilize the TTR tetramer and inhibit its aggregation.

Kinetic Turbidimetric Assay for Fibril Formation Inhibition

This high-throughput assay measures the ability of a compound to inhibit acid-induced TTR aggregation by monitoring the turbidity of the solution.[6]

Principle: Under acidic conditions (pH 4.4), wild-type TTR readily dissociates and aggregates, leading to an increase in turbidity that can be measured spectrophotometrically at 400 nm.[7] A potent stabilizer will prevent this aggregation, resulting in lower turbidity.

Materials:

  • Recombinant wild-type human TTR

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide stock solution in DMSO

  • Phosphate buffer (10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)

  • Acetate buffer (200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 400 nm

Protocol:

  • Prepare a 7.2 µM solution of TTR in phosphate buffer.

  • In a 96-well plate, add 495 µL of the TTR solution to each well.

  • Add 5 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include a DMSO-only control.

  • Pre-incubate the plate at 37 °C for 30 minutes.

  • Initiate aggregation by adding 500 µL of acetate buffer to each well, bringing the final pH to 4.4.

  • Incubate the plate at 37 °C and monitor the absorbance at 400 nm at regular intervals for up to 72 hours.

  • Plot the absorbance versus time and calculate the initial rate of aggregation for each compound concentration. Determine the IC₅₀ value for inhibition of fibril formation.

Fluorescence Polarization (FP) Assay for TTR Binding

This assay quantifies the binding of the test compound to TTR by measuring the displacement of a fluorescent probe.[8]

Principle: A fluorescently labeled TTR ligand (probe) will have a low fluorescence polarization value when free in solution. Upon binding to the larger TTR protein, its rotation slows, and the polarization value increases. A test compound that binds to the same site will displace the probe, leading to a decrease in fluorescence polarization.[9]

Materials:

  • Recombinant wild-type human TTR

  • Fluorescent probe (e.g., a fluorescein-labeled TTR ligand)

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

  • Assay buffer (e.g., PBS)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader with polarization filters

Protocol:

  • In a black microplate, add a fixed concentration of TTR and the fluorescent probe.

  • Add the test compound in a serial dilution.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

Western Blot Analysis of TTR Tetramer Stability

This method directly visualizes the stabilization of the TTR tetramer under denaturing conditions.[10]

Principle: Plasma or a solution of recombinant TTR is incubated with the test compound and then subjected to denaturing conditions (e.g., urea or acidic pH) that would normally cause the tetramer to dissociate. The samples are then run on a non-denaturing gel followed by Western blotting to detect the intact TTR tetramer.[11] A stronger band for the tetramer in the presence of the compound indicates stabilization.[12]

Materials:

  • Human plasma or recombinant TTR

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

  • Urea or acidic buffer for denaturation

  • Native PAGE gels

  • Western blotting apparatus and reagents

  • Anti-TTR antibody

Protocol:

  • Incubate human plasma or recombinant TTR with various concentrations of the test compound for 30 minutes at 37 °C.

  • Induce denaturation by adding urea to a final concentration of 4-6 M or by lowering the pH.

  • Incubate for a set period (e.g., 24-72 hours) at 37 °C.

  • Run the samples on a native PAGE gel to separate the TTR tetramer from the monomer.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-TTR antibody.

  • Quantify the band intensity of the tetramer for each condition to assess the degree of stabilization.

Biophysical Characterization of Binding

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule. By titrating the test compound into a solution containing TTR, a binding isotherm can be generated to determine the thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant TTR

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

  • Dialysis buffer (e.g., PBS)

Protocol:

  • Dialyze the purified TTR extensively against the chosen buffer. Dissolve the test compound in the same final dialysis buffer.

  • Load the TTR solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Perform a series of injections of the compound into the TTR solution while monitoring the heat changes.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model to obtain the thermodynamic parameters.

Ex Vivo Evaluation of TTR Stabilization

To assess the compound's activity in a more physiologically relevant environment, ex vivo assays using human plasma are essential.

Subunit Exchange Assay

This assay quantifies the rate of TTR tetramer dissociation in human plasma.[13][14]

Principle: The rate of subunit exchange between endogenous, unlabeled TTR in plasma and exogenously added, labeled (e.g., FLAG-tagged) TTR is measured.[11] A stabilizer will slow down the dissociation of the endogenous TTR tetramers, thus reducing the rate of subunit exchange.[15]

Materials:

  • Human plasma from healthy donors or ATTR patients

  • Recombinant FLAG-tagged TTR

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

  • Ion-exchange chromatography system

Protocol:

  • Incubate human plasma with various concentrations of the test compound.

  • Add a known amount of FLAG-tagged TTR to initiate the subunit exchange.

  • At various time points, take aliquots of the plasma and stop the exchange reaction.

  • Separate the different TTR tetramer species (unlabeled, mixed, and fully labeled) using ion-exchange chromatography.

  • Quantify the amount of each species to determine the rate of subunit exchange. A slower rate in the presence of the compound indicates stabilization.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison of potency and efficacy.

Table 1: Summary of In Vitro and Ex Vivo TTR Stabilization Data

AssayParameter2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamideTafamidis (Reference)
Kinetic TurbidimetryIC₅₀ (µM)TBD~2 µM
Fluorescence PolarizationKᵢ (µM)TBD~0.5 µM
Western Blot (4M Urea)% Tetramer at 10 µMTBD~80%
Isothermal Titration CalorimetryKₐ (M⁻¹)TBD~2 x 10⁶
ΔH (kcal/mol)TBDTBD
Subunit Exchange (Plasma)% Inhibition at 10 µMTBD~70%

TBD: To be determined. Reference values for Tafamidis are approximate and may vary depending on assay conditions.

Visualization of Experimental Workflow and Signaling Pathway

Workflow for TTR Stabilizer Evaluation

TTR_Stabilizer_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Ex Vivo Validation Synthesis Synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide Purification Purification & Spectroscopic Analysis Synthesis->Purification Turbidimetry Kinetic Turbidimetry (Fibril Inhibition) Purification->Turbidimetry Primary Screen FP Fluorescence Polarization (Binding Assay) Turbidimetry->FP Confirm Binding WesternBlot Western Blot (Tetramer Stability) FP->WesternBlot Confirm Stabilization ITC Isothermal Titration Calorimetry (Binding Thermodynamics) WesternBlot->ITC Characterize Binding SubunitExchange Subunit Exchange Assay (Plasma) ITC->SubunitExchange Physiological Relevance

Caption: Workflow for the evaluation of a potential TTR stabilizer.

Mechanism of Transthyretin Amyloidosis and Stabilizer Action

TTR_Amyloidosis_Pathway TTR_Tetramer Native TTR Tetramer Monomer Unstable Monomer TTR_Tetramer->Monomer Dissociation (Rate-Limiting Step) Misfolded_Monomer Misfolded Monomer Monomer->Misfolded_Monomer Misfolding Oligomers Soluble Oligomers Misfolded_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibril Formation Stabilizer 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide Stabilizer->TTR_Tetramer Binding & Stabilization

Caption: The transthyretin amyloid cascade and the mechanism of action of TTR stabilizers.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a potential therapeutic agent for transthyretin amyloidosis. By systematically applying these methodologies, researchers can elucidate the compound's mechanism of action, quantify its potency and efficacy, and determine its potential for further development as a novel TTR kinetic stabilizer. The structural features of this compound, combined with the established therapeutic strategy of TTR stabilization, warrant a thorough investigation to unlock its potential in addressing the unmet medical needs of patients with ATTR.

References

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  • Penchala, S. C., et al. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences, 110(24), 9992-9997. [Link]

  • Cho, Y., et al. (2018). Brain Permeable Tafamidis Amide Analogs for Stabilizing TTR and Reducing APP Cleavage. ACS Chemical Neuroscience, 9(7), 1679-1689. [Link]

  • Hughes, R. O., et al. (2021). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4–Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 64(13), 9037-9061. [Link]

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  • Petrassi, H. M., et al. (2000). Inhibiting transthyretin amyloid fibril formation via protein stabilization. Proceedings of the National Academy of Sciences, 97(9), 4714-4719. [Link]

  • Klabunde, T., et al. (2000). Inhibiting transthyretin conformational changes that lead to amyloid fibril formation. Nature Structural & Molecular Biology, 7(4), 312-320. [Link]

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  • Connelly, S., et al. (2010). Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models. Chemical Research in Toxicology, 23(10), 1633-1641. [Link]

  • Sant'Anna, R., et al. (2016). Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands. Current Medicinal Chemistry, 23(1), 25-41. [Link]

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  • Judge, D. P., et al. (2019). Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy. Journal of the American College of Cardiology, 74(3), 285-295. [Link]

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Application Notes and Protocols for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the structural characteristics of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide and the established biological activities of structurally related benzenesulfonamide-triazole compounds. As of the writing of this document, specific experimental data for this particular compound (CAS No. 1284881-94-2) is not extensively available in peer-reviewed literature. Therefore, this guide is intended to be an illustrative and scientifically-informed resource to enable the investigation of this compound as a potential chemical probe, with a primary hypothesized application as a carbonic anhydrase inhibitor.

Introduction: Unveiling the Potential of a Novel Chemical Probe

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a small molecule featuring a difluorinated benzenesulfonamide core linked to a 1,2,4-triazole moiety.[1] While this specific molecule is not extensively characterized in the public domain, its structural motifs are hallmarks of a well-established class of enzyme inhibitors. The benzenesulfonamide group is a classic zinc-binding pharmacophore, and the triazole ring serves as a versatile scaffold in medicinal chemistry, often contributing to target selectivity and improved pharmacokinetic properties.[2][3][4][5][6]

Extensive research on analogous compounds strongly suggests that 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a promising candidate as a chemical probe for the study of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][3][4][6][7] Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in various cancers and are implicated in tumor progression and chemoresistance, making them attractive therapeutic targets.[2][3][5][8] This guide provides a hypothesized framework and detailed protocols for the characterization and application of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a selective inhibitor of carbonic anhydrases.

Physicochemical Properties and Synthesis Outline

A summary of the key physicochemical properties of the title compound is presented in Table 1.

Table 1: Physicochemical Properties of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

PropertyValueSource
CAS Number 1284881-94-2[1]
Molecular Formula C₈H₆F₂N₄O₂S[1]
Molecular Weight 260.22 g/mol [1]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents.[1]

The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can be achieved through the condensation of 2,5-difluorobenzenesulfonyl chloride with 3-amino-1,2,4-triazole in the presence of a suitable base.[1]

G A 2,5-Difluorobenzenesulfonyl Chloride D 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide A->D Condensation B 3-Amino-1,2,4-triazole B->D C Base (e.g., Pyridine, Triethylamine) C->D Catalyst G cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic water Probe Probe (Deprotonated Sulfonamide) H2O->Probe Displacement Probe->Zn Coordination Bond

Figure 2: Hypothesized binding of the probe to the zinc ion in the CA active site.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a carbonic anhydrase inhibitor.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol can be monitored spectrophotometrically. [9][10] Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII)

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile.

    • Prepare working solutions of the CA enzymes in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the enzyme solution to each well (except for the blank).

    • Add 20 µL of the test compound or control at various concentrations (perform serial dilutions). For the enzyme control, add 20 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G A Prepare Reagents (Enzyme, Compound, Substrate) B Assay Setup in 96-well Plate (Buffer, Enzyme, Compound) A->B C Pre-incubation (10 min, RT) B->C D Initiate Reaction with Substrate (p-NPA) C->D E Kinetic Measurement (Absorbance at 400 nm) D->E F Data Analysis (Calculate IC₅₀) E->F

Figure 3: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cell-Based Anti-Proliferation Assay (MTT Assay)

This assay assesses the effect of the chemical probe on the proliferation of cancer cells that overexpress the target carbonic anhydrase isoform (e.g., HT-29 or MCF-7 cells for hCA IX). [9][11] Materials:

  • Cancer cell line (e.g., HT-29, MCF-7)

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

The inhibitory activities of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide against different carbonic anhydrase isoforms can be summarized in a table for easy comparison.

Table 2: Hypothetical Inhibitory Activity of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide against Human Carbonic Anhydrase Isoforms

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
Test Compound >10005802545
Acetazolamide 25012255.7

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Safety and Handling

Benzenesulfonamide derivatives should be handled with care in a laboratory setting. [12]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound.

Conclusion and Future Directions

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide represents a promising, yet underexplored, chemical entity. Based on a strong foundation of medicinal chemistry principles and data from analogous compounds, it is hypothesized to be a potent and selective inhibitor of tumor-associated carbonic anhydrases. The protocols outlined in this guide provide a robust framework for validating this hypothesis and characterizing its potential as a chemical probe for cancer biology research and drug discovery. Further studies should focus on confirming its on-target activity, elucidating its isoform selectivity profile, and exploring its effects in more complex biological systems, such as 3D cell cultures and in vivo models.

References

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High-Throughput Screening Application Note: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide as a Probe for Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in hypoxic solid tumors. It plays a critical role in regulating the acidic tumor microenvironment, thereby promoting cancer cell survival, proliferation, and metastasis[1]. Developing selective CA IX inhibitors is a major objective in oncology drug discovery; however, achieving selectivity over ubiquitous cytosolic isoforms (such as CA I and CA II) remains a significant challenge due to the high homology of their active sites[1].

The compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS: 1284881-94-2)[2] represents a highly optimized pharmacophore designed to overcome these challenges. It serves as an excellent probe and library hit for High-Throughput Screening (HTS) campaigns targeting tumor-associated metalloenzymes.

Mechanistic Causality: The "Tail Approach" and Fluorination

The efficacy of this compound in HTS assays is not accidental; it is the result of precise structural causality:

  • Fluorine-Driven pKa Modulation: The primary benzenesulfonamide group is the classic zinc-binding pharmacophore for CAs. By incorporating highly electronegative fluorine atoms at the 2 and 5 positions of the benzene ring, the pKa of the sulfonamide group is significantly lowered[3]. This ensures that the sulfonamide exists predominantly in its deprotonated (anionic) state at physiological pH, dramatically strengthening its coordinate covalent bond with the catalytic Zn2+ ion in the CA IX active site[1][3].

  • Triazole "Tail" for Selectivity: The 1,2,4-triazole ring acts as a flexible "tail" that extends into the outer, less conserved rim of the CA active site[4]. The nitrogen atoms of the triazole participate in critical hydrogen-bonding networks with specific amino acid residues unique to the tumor-associated CA IX and XII isoforms. This sterically hinders binding to off-target cytosolic CA I and CA II[4]. Furthermore, fluorinated benzenesulfonamides have demonstrated significantly lower in vivo toxicity and fewer phenotypic abnormalities compared to classic non-selective inhibitors like ethoxzolamide[5].

High-Throughput Screening (HTS) Workflow

To evaluate the inhibitory potency of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, a robust 384-well colorimetric esterase assay is utilized. While CAs primarily hydrate CO2, they also exhibit esterase activity. This allows the use of 4-nitrophenyl acetate (4-NPA) as a surrogate substrate, which yields a measurable chromophore (4-nitrophenol) upon enzymatic cleavage.

Figure 1: High-throughput screening workflow for CA IX esterase activity assay.

Experimental Protocol: 384-Well CA IX Esterase Activity Assay

Self-Validating System: This protocol integrates internal controls (Acetazolamide) and continuous Z'-factor calculations to ensure assay robustness and rule out false positives caused by compound aggregation.

Materials & Reagents:

  • Enzyme: Recombinant Human CA IX (Catalytic domain).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in anhydrous acetonitrile.

  • Assay Buffer: 15 mM HEPES (pH 7.4), 0.01% Tween-20. (Causality: Tween-20 is critical to prevent non-specific enzyme aggregation and promiscuous inhibition by hydrophobic library compounds).

  • Control Inhibitor: Acetazolamide (AAZ).

  • Test Compound: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide[2].

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the test compound (from a 10 mM stock in DMSO) into a clear-bottom 384-well microplate. Prepare a 10-point dose-response curve ranging from 10 µM down to 0.5 nM. (Causality: Acoustic dispensing eliminates disposable tip waste and minimizes DMSO carryover, which can denature the enzyme).

  • Enzyme Addition: Add 25 µL of Assay Buffer containing 10 nM recombinant CA IX to each well using a bulk reagent dispenser. Include "No Enzyme" wells as negative controls.

  • Pre-Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 15 minutes. (Causality: This pre-incubation step is mandatory to allow the sulfonamide to establish thermodynamic equilibrium with the Zn2+ ion before substrate competition begins).

  • Reaction Initiation: Add 25 µL of the 4-NPA substrate solution (final concentration 1 mM) to all wells to initiate the esterase reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 400 nm continuously for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Normalize the data against the DMSO control (100% activity) and the no-enzyme blank (0% activity).

Data Presentation & Quality Control

The following table summarizes the expected pharmacological profile and HTS validation metrics for fluorinated triazole benzenesulfonamides against CA IX.

ParameterExpected Value / RangeScientific Significance
CA IX IC50 10 - 50 nMIndicates potent, sub-micromolar inhibition of the target, driven by the fluorinated sulfonamide core[4].
Selectivity Index (CA I / CA IX) > 100-foldHigh selectivity reduces off-target cytosolic toxicity, mediated by the triazole tail[1].
Z'-Factor > 0.75Validates the HTS assay as highly robust and reproducible. A score >0.5 is required for HTS validation.
Signal-to-Background (S/B) > 5.0Ensures adequate dynamic range for the colorimetric esterase readout.

References

  • EvitaChem. "2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide." 2

  • Vaškevičius, A., et al. "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry.1

  • Kazokaitė, J., et al. "Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide." Drug and Chemical Toxicology. 5

  • Vaškevičius, A., et al. "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX." eLife. 3

  • Abdelhakeem, M. M., et al. "Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity." Bioorganic Chemistry. 4

Sources

Troubleshooting & Optimization

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experimentation. Drawing from established principles in medicinal chemistry and pharmaceutics, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful handling and application of this compound in your research.

Introduction to the Challenge: Understanding the Solubility Profile

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide, a molecule incorporating both a benzenesulfonamide core and a 1,2,4-triazole ring, presents a chemical structure that suggests potential for low aqueous solubility.[1] While the benzenesulfonamide moiety can contribute to stability, the overall lipophilicity of such structures often leads to challenges in preparing aqueous solutions suitable for biological assays.[2] This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.

Troubleshooting Guide: Addressing Common Solubility Issues

Researchers may encounter several common issues when working with 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. This section provides a systematic approach to troubleshooting these problems.

Issue 1: Compound fails to dissolve in aqueous buffers.

Underlying Cause: The crystalline structure and molecular properties of the compound likely result in poor interaction with water molecules, leading to low aqueous solubility. Many drug candidates with similar heterocyclic and sulfonamide structures are poorly soluble in water.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dissolving the compound in aqueous media.

Issue 2: Precipitation is observed upon dilution of an organic stock solution into an aqueous buffer.

Underlying Cause: The compound is "crashing out" of the solution as the percentage of the organic co-solvent decreases, and the aqueous environment can no longer sustain its solubility.

Solutions:

  • Reduce the final concentration: The most straightforward approach is to lower the final desired concentration of the compound in the aqueous medium.

  • Optimize the co-solvent concentration: Determine the highest tolerable concentration of the organic co-solvent in your experimental system (e.g., cell culture, enzyme assay) and prepare the working solution at that concentration.

  • Use a different co-solvent: Some compounds exhibit different solubilities in various organic solvents. Consider testing alternatives to Dimethyl Sulfoxide (DMSO), such as ethanol or N,N-dimethylformamide (DMF), if compatible with your assay.[1]

  • Employ solubility enhancers: Incorporate excipients like cyclodextrins into the aqueous buffer before adding the compound's stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide?

A1: Based on the synthesis procedures for similar compounds, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of sulfonamide and triazole derivatives.[1] For in vitro assays, it is crucial to ensure the final concentration of DMSO is low (typically <1%) to avoid cellular toxicity or assay interference.

Q2: What are the primary strategies to enhance the aqueous solubility of this compound for in vivo studies?

A2: For in vivo applications where direct co-solvent administration may be problematic, several formulation strategies can be employed:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be developed to improve oral absorption.

  • Amorphous Solid Dispersions: Converting the crystalline form of the API into an amorphous state within a polymer matrix can significantly enhance solubility.

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: The potential for pH-dependent solubility depends on the pKa of the molecule. The 1,2,4-triazole ring and the sulfonamide group have acidic and basic properties. Determining the pKa of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide would be necessary to predict if adjusting the pH of the buffer could lead to the formation of a more soluble salt.

Q4: Are there any known stability issues I should be aware of when preparing solutions?

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent

This protocol describes the standard method for preparing solutions for in vitro assays.

Materials:

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The molecular weight of the compound is 260.22 g/mol .[1]

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Create a series of intermediate dilutions from the high-concentration stock solution using DMSO.

  • Prepare Final Working Solutions:

    • Add the desired volume of the stock or intermediate solution to your aqueous buffer.

    • Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your assay (typically <0.5-1%).

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol provides a method to improve aqueous solubility through complexation with cyclodextrins.

Materials:

  • 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Stir plate and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Dissolve an excess of HP-β-CD in the aqueous buffer (e.g., 10-40% w/v).

  • Add the Compound:

    • Add an excess amount of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide to the cyclodextrin solution.

  • Equilibration:

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Undissolved Compound:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the enhanced solubility value.

Data Summary Table

PropertyValue/InformationSource
CAS Number 1284881-94-2[1]
Molecular Formula C8H6F2N4O2S[1]
Molecular Weight 260.22 g/mol [1]
Predicted Solubility Likely low in aqueous solutionsInferred from chemical class
Common Solvents for Stock DMSO, DMF[1]

Visualizing Experimental Logic

Decision Tree for Solubility Enhancement Strategy

G cluster_0 Initial Assessment cluster_1 In Vitro Solutions cluster_2 In Vivo/Formulation Solutions start Poor Aqueous Solubility Observed in_vitro For In Vitro Assay? start->in_vitro cosolvent Use Co-solvent (e.g., DMSO) in_vitro->cosolvent Yes asd Amorphous Solid Dispersion in_vitro->asd No (for In Vivo) cyclo Use Cyclodextrins cosolvent->cyclo If precipitation persists lipid Lipid-Based Formulation (SEDDS) asd->lipid nano Nanosuspension lipid->nano

Sources

Common experimental errors with 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS 1284881-94-2) .

As a highly specialized fluorinated sulfonamide, this compound is frequently utilized as a pharmacological probe and building block in drug discovery (often targeting ion channels or metalloenzymes). While the 2,5-difluorophenyl and triazole moieties provide excellent metabolic stability and target affinity, they also introduce unique physicochemical challenges.

This guide is designed by application scientists to help you troubleshoot common experimental errors, understand the causality behind them, and implement self-validating protocols to ensure data integrity.

Part 1: Frequently Asked Questions (FAQs) - Physicochemical Behavior

Q: Why does the compound precipitate when diluted from DMSO into my aqueous assay buffer? A: This is a classic "fluorine effect" combined with pH sensitivity. The two fluorine atoms on the benzene ring significantly increase the molecule's lipophilicity (LogP) 1. Furthermore, the electron-withdrawing nature of the difluorophenyl group lowers the pKa of the sulfonamide proton. At physiological pH (7.4), it exists in a delicate equilibrium. If your buffer pH drops even slightly (e.g., due to cellular metabolism in unbuffered media), the compound fully protonates, loses its charge, and rapidly crashes out of solution.

Q: I am seeing highly potent IC50 values, but the dose-response curve is extremely steep. Is this a false positive? A: Most likely, yes. Highly lipophilic sulfonamides are prone to forming Small, Colloidally Aggregating Molecules (SCAMs) in aqueous solutions. These aggregates non-specifically absorb and inhibit target proteins. A key mechanistic indicator of SCAM-based interference is a Hill slope > 1.5 2. You must run orthogonal validation (e.g., adding a non-ionic detergent) to confirm true 1:1 stoichiometric binding.

Q: During patch-clamp electrophysiology, why doesn't the ion channel current recover after washing out the compound? A: The high lipophilicity driven by the difluorophenyl group causes the compound to partition deeply into the lipid bilayer of the cell membrane. Standard aqueous buffer washouts are insufficient to extract it, leading to a localized "reservoir" effect that continuously blocks the channel even after the bath solution is cleared 3.

Part 2: Troubleshooting Guide & Quantitative Adjustments

To maintain scientific integrity, your assay conditions must be tightly controlled. The table below summarizes common experimental errors, their diagnostic symptoms, and the precise quantitative adjustments required to rescue the experiment.

Experimental ErrorDiagnostic SymptomMechanistic CauseQuantitative Adjustment / Solution
Colloidal Aggregation Hill slope > 1.5; IC50 shifts >10-fold between runs.Hydrophobic collapse in aqueous media.Add 0.01% Triton X-100 or 0.05% CHAPS to assay buffer to disrupt SCAMs.
Solvent (DMSO) Toxicity Baseline signal degradation in vehicle controls.DMSO concentration exceeds cellular tolerance.Keep final DMSO ≤ 0.5% (v/v). Use intermediate dilutions.
Incomplete Washout Current recovery < 50% after 5 mins of continuous perfusion.Membrane partitioning of the fluorinated moiety.Supplement washout buffer with 0.1% BSA (Bovine Serum Albumin) as a lipid sink.
pH-Induced Precipitation Visible cloudiness upon addition to media; erratic assay reads.Sulfonamide protonation at pH < 7.0.Increase buffer capacity (e.g., 25 mM HEPES ) and verify pH is strictly 7.4 .

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating systems. By incorporating built-in quality control checkpoints, you can ensure that your data reflects true pharmacology rather than assay interference 4.

Protocol 1: Preparation of Aggregation-Free Working Solutions

Objective: Prevent SCAM formation and ensure accurate dosing in biochemical assays.

  • Master Stock: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents premature water absorption, which seeds micro-crystals.

  • Intermediate Dilution: Create a 100x intermediate stock in 100% DMSO (e.g., 1 mM for a 10 µM final assay concentration).

  • Buffer Preparation: Prepare the final assay buffer containing 0.01% Triton X-100 and 25 mM HEPES (pH 7.4).

  • Aqueous Transfer: Rapidly inject 1 µL of the intermediate stock into 99 µL of the assay buffer while vortexing.

  • Self-Validation Check (Centrifugation): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant for your assay. Logic: If the compound has aggregated, it will pellet. If your assay loses activity after this spin, your previous "hits" were false positives driven by aggregation.

Workflow A Dry Powder (Store at -20°C) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Dissolve C Intermediate Dilution (100x in DMSO) B->C Aliquot & Dilute D Final Assay Buffer (Max 1% DMSO) C->D Aqueous Transfer E Centrifugation Check (Validate Solubility) D->E Spin at 10,000 x g

Workflow for preparing and validating aqueous assay solutions to prevent colloidal aggregation.

Protocol 2: Whole-Cell Patch-Clamp Perfusion for Lipophilic Sulfonamides

Objective: Accurately measure state-dependent binding and ensure complete compound washout.

  • Baseline Establishment: Perfuse the cell with standard extracellular solution (ECS) containing 0.1% DMSO for 3 minutes to establish a stable baseline current.

  • Compound Wash-in: Switch perfusion to ECS containing the compound. Record currents using a multi-pulse voltage protocol to capture both closed and inactivated states.

  • Steady-State Validation: Wait until the fractional block changes by < 2% over three consecutive sweeps. Logic: Lipophilic compounds take longer to reach steady-state due to membrane partitioning.

  • Washout Phase: Switch perfusion to a specialized Washout Buffer (ECS + 0.1% BSA).

  • Self-Validation Check (Recovery): Monitor current recovery for 5-10 minutes. Logic: The BSA acts as a hydrophobic sink, pulling the fluorinated compound out of the lipid bilayer. If the current does not return to >85% of baseline, the cell is either dying, or the compound is a covalent/irreversible inhibitor.

PatchClamp Start Baseline Recording (Vehicle Control) Perfusion Compound Wash-in (Observe Kinetics) Start->Perfusion Block Steady-State Inhibition (Calculate IC50) Perfusion->Block Lipophilic Partitioning Washout Washout Phase (Buffer + 0.1% BSA) Block->Washout Recovery Current Recovery (Validate Reversibility) Washout->Recovery BSA 'Lipid Sink' Effect Recovery->Start Repeat for next dose

Electrophysiological perfusion and washout logic for highly lipophilic fluorinated sulfonamides.

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling URL:[Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Source: PMC (National Institutes of Health) URL:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[Link]

Sources

Technical Support Center: Synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve your yield and purity by understanding the critical parameters of this synthesis.

I. Overview of the Synthesis

The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-1,2,4-triazole, from aminoguanidine and a formic acid equivalent. The second, and most critical step, is the N-sulfonylation of 3-amino-1,2,4-triazole with 2,5-difluorobenzenesulfonyl chloride.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

A low yield of the final product is one of the most frequent challenges. The causes can be multifaceted, ranging from suboptimal reaction conditions to degradation of starting materials.

Q: My final yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Several factors can contribute to a low yield in the N-sulfonylation step. Let's break down the potential culprits and their remedies:

  • Hydrolysis of 2,5-Difluorobenzenesulfonyl Chloride: This is a primary side reaction.[1] Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to the unreactive 2,5-difluorobenzenesulfonic acid.

    • Causality: The presence of even trace amounts of water in the reaction mixture can lead to significant loss of your starting material.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Solvents like pyridine or dimethylformamide (DMF) should be of high purity and stored over molecular sieves.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for deprotonating the 3-amino-1,2,4-triazole and neutralizing the HCl generated during the reaction.

    • Causality: An inappropriate base can lead to incomplete reaction or promote side reactions. An excess of a strong base can also promote the hydrolysis of the sulfonyl chloride.

    • Solution:

      • Pyridine as Solvent and Base: Pyridine is a commonly used and effective base for this reaction as it can also serve as the solvent.[2]

      • Triethylamine (TEA) in an Aprotic Solvent: If using a different solvent like DMF or acetonitrile, triethylamine is a suitable non-nucleophilic base. Use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization of HCl.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Temperature and Time Optimization: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Extend the reaction time if monitoring indicates the presence of starting materials.

  • Degradation of Product: The product itself might be degrading under the reaction or work-up conditions.

    • Causality: Prolonged exposure to harsh conditions (e.g., strong acid or base, high temperatures) can lead to product decomposition.

    • Solution:

      • Mild Work-up: Use a mild aqueous work-up. Avoid strong acids or bases during extraction.

      • Prompt Isolation: Isolate the product as soon as the reaction is complete.

Problem 2: Impurities in the Final Product

The presence of impurities can significantly impact the characterization and downstream applications of your compound.

Q: I am observing multiple spots on my TLC plate after purification. What are the common impurities and how can I remove them?

A: The impurity profile can provide valuable clues about what might be going wrong. Here are some common impurities and strategies for their removal:

  • Unreacted 3-amino-1,2,4-triazole: This is a common impurity if the reaction has not gone to completion.

    • Identification: This starting material is highly polar and will have a low Rf value on TLC.

    • Removal:

      • Column Chromatography: Due to its high polarity, 3-amino-1,2,4-triazole can often be separated from the less polar product by silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol) can be effective.

      • Aqueous Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up can help to remove the basic 3-amino-1,2,4-triazole into the aqueous layer.

  • 2,5-Difluorobenzenesulfonic Acid: This is the hydrolysis product of the sulfonyl chloride.[1]

    • Identification: This is a highly polar and acidic impurity.

    • Removal:

      • Aqueous Base Wash: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate will deprotonate the sulfonic acid, forming a water-soluble salt that is easily removed into the aqueous layer.[1]

  • Di-sulfonated Product: It is possible for both the exocyclic amino group and a ring nitrogen of the triazole to be sulfonated, leading to a di-substituted byproduct.

    • Identification: This byproduct will be less polar than the desired product and will have a higher Rf value on TLC. It can be identified by mass spectrometry, which will show a higher molecular weight corresponding to the addition of a second 2,5-difluorobenzenesulfonyl group.

    • Removal: Careful column chromatography with a shallow solvent gradient should allow for the separation of the mono- and di-sulfonated products.

III. Frequently Asked Questions (FAQs)

Synthesis of 3-amino-1,2,4-triazole

Q: What is the most reliable method for synthesizing the 3-amino-1,2,4-triazole precursor?

A: A common and effective method is the reaction of aminoguanidine bicarbonate with formic acid. This reaction proceeds through the formation of an intermediate that cyclizes upon heating to form the triazole ring. Microwave-assisted synthesis can significantly reduce the reaction time and improve yields.[3]

N-Sulfonylation Reaction

Q: What is the optimal solvent for the N-sulfonylation reaction?

A: Anhydrous pyridine is an excellent choice as it acts as both the solvent and the base to neutralize the HCl formed.[2] Alternatively, anhydrous aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can be used in combination with a non-nucleophilic base like triethylamine.

Q: At which position on the 3-amino-1,2,4-triazole does the sulfonylation occur?

A: The sulfonylation is expected to occur regioselectively on the exocyclic amino group. The lone pair of electrons on the exocyclic nitrogen is generally more nucleophilic than the ring nitrogens in this system. However, the possibility of sulfonylation on the ring nitrogens (N1 or N4) exists, especially under certain conditions, which could lead to isomeric impurities.

Purification

Q: My product is a polar solid. What is the best way to purify it?

A: For polar sulfonamides, a combination of techniques is often necessary:

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purification. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. Due to the polarity of your product, you will likely need a relatively polar mobile phase. A good starting point is a mixture of ethyl acetate and hexane. If the product is still not eluting, you can gradually add a small percentage of methanol to the mobile phase.[4]

Q: How can I confirm the structure and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. You should expect to see signals corresponding to the protons and carbons of the difluorophenyl ring and the triazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your final product.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-amino-1,2,4-triazole

This protocol is adapted from established microwave-assisted synthesis methods.[3]

Materials:

  • Aminoguanidine bicarbonate

  • Formic acid (98-100%)

  • Isopropanol (for solid carboxylic acids, if applicable)

  • Hydrochloric acid (37%)

Procedure:

  • In a 10 mL microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and formic acid (1.2 mmol).

  • Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 180°C and maintain this temperature for 30 minutes.

  • After cooling, the reaction mixture will typically be a solid.

  • The crude product can be purified by recrystallization from ethanol or water to afford 3-amino-1,2,4-triazole.

Protocol 2: Synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

This protocol is a general procedure for the N-sulfonylation of aminotriazoles.

Materials:

  • 3-amino-1,2,4-triazole

  • 2,5-Difluorobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a suspension of 3-amino-1,2,4-triazole (1.0 equivalent) in anhydrous pyridine (5 mL), add 2,5-difluorobenzenesulfonyl chloride (1.0–1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

V. Data Presentation

Table 1: Expected Yield and Purity

CompoundStarting MaterialsTypical Yield RangeTypical Purity (after purification)
3-amino-1,2,4-triazoleAminoguanidine bicarbonate, Formic acid85-95%>98%
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide3-amino-1,2,4-triazole, 2,5-difluorobenzenesulfonyl chloride50-70%>98%

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous solvents and glassware; conduct the reaction under an inert atmosphere.
Incomplete reactionMonitor reaction by TLC/LC-MS; consider increasing reaction time or temperature.
Suboptimal baseUse pyridine as both solvent and base, or triethylamine (1.1-1.5 eq.) in an aprotic solvent.
Multiple Spots on TLC (Impurities) Unreacted 3-amino-1,2,4-triazolePurify by column chromatography (gradient elution) or wash with dilute acid during work-up.
2,5-Difluorobenzenesulfonic acid (hydrolysis product)Wash the organic layer with saturated aqueous sodium bicarbonate during work-up.[1]
Di-sulfonated byproductPurify by column chromatography using a shallow solvent gradient.

VI. Visualizations

Workflow for the Synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-amino-1,2,4-triazole cluster_step2 Step 2: N-Sulfonylation start1 Aminoguanidine Bicarbonate + Formic Acid reaction1 Microwave Synthesis (180°C, 30 min) start1->reaction1 product1 Crude 3-amino-1,2,4-triazole reaction1->product1 purification1 Recrystallization (Ethanol/Water) product1->purification1 final_product1 Pure 3-amino-1,2,4-triazole purification1->final_product1 start2 3-amino-1,2,4-triazole + 2,5-Difluorobenzenesulfonyl Chloride final_product1->start2 reaction2 Sulfonylation (Pyridine, rt, 12-24h) start2->reaction2 workup Aqueous Work-up reaction2->workup crude_product2 Crude Final Product workup->crude_product2 purification2 Column Chromatography or Recrystallization crude_product2->purification2 final_product2 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide purification2->final_product2

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Investigation cluster_purity Impurity Investigation start Low Yield or Impure Product check_hydrolysis Check for Sulfonyl Chloride Hydrolysis start->check_hydrolysis check_completion Check for Reaction Completion (TLC/LC-MS) start->check_completion check_base Review Base and Stoichiometry start->check_base identify_impurities Identify Impurities (TLC, MS) start->identify_impurities solution_hydrolysis Use Anhydrous Conditions & Inert Atmosphere check_hydrolysis->solution_hydrolysis solution_completion Increase Reaction Time or Temperature check_completion->solution_completion solution_base Use Pyridine or 1.1-1.5 eq. TEA check_base->solution_base unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm hydrolysis_product Hydrolysis Product? identify_impurities->hydrolysis_product disubstituted Di-substituted Product? identify_impurities->disubstituted solution_sm Column Chromatography or Acid Wash unreacted_sm->solution_sm solution_hydrolysis_p Aqueous Bicarbonate Wash hydrolysis_product->solution_hydrolysis_p solution_disubstituted Careful Column Chromatography disubstituted->solution_disubstituted

Sources

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide off-target effects

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Welcome to the Technical Support Center. As application scientists, we know that working with fluorinated aryl sulfonamides requires a deep understanding of their polypharmacology. 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a potent chemotype primarily utilized for its state-dependent inhibition of voltage-gated sodium channels (specifically Nav1.7) via the Voltage Sensor Domain 4 (VSD4) [1]. However, the structural elements that grant it high potency—namely the lipophilic difluorophenyl ring and the zinc-chelating sulfonamide moiety—also introduce specific off-target liabilities.

This guide is designed to help drug development professionals and electrophysiologists troubleshoot unexpected experimental artifacts, validate target engagement, and isolate off-target noise.

I. Mechanistic Overview of Off-Target Liabilities

Before troubleshooting, it is critical to understand why this compound behaves the way it does in vitro and in vivo. The benzenesulfonamide core is a privileged scaffold that can diverge into two distinct off-target pathways: highly conserved VSD4 pockets in cardiac/motor Nav channels, and the zinc-active site of Carbonic Anhydrases (CAs) [2, 3].

OffTargetMechanisms cluster_targets Receptor / Enzyme Targets cluster_pheno Phenotypic Outcomes Comp 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide Nav17 Nav1.7 (VSD4) Primary Target Comp->Nav17 High Affinity (State-Dependent) Nav15 Nav1.5 (VSD4) Off-Target Comp->Nav15 Moderate Affinity CA Carbonic Anhydrase Off-Target Comp->CA Zn2+ Chelation Efficacy Analgesia / Reduced Tumor Invasion Nav17->Efficacy Tox1 Arrhythmia / QT Prolongation Nav15->Tox1 Tox2 Metabolic Shift / pH Imbalance CA->Tox2

Fig 1. Mechanistic divergence of aryl sulfonamides into on-target efficacy and off-target toxicity.

II. Core Troubleshooting Guides (Q&A)
Issue 1: Unexpected Cardiotoxicity or Motor Deficits in In Vivo Models

Q: Why am I observing prolonged QT intervals or motor impairment in rodent models treated with this compound, despite its design as a Nav1.7 inhibitor?

The Causality: Aryl sulfonamides achieve selectivity by binding to the VSD4 of Nav channels rather than the highly conserved central pore [1]. However, VSD4 is still structurally similar across the Nav family. The lipophilic difluorophenyl group, while necessary for Nav1.7 potency, can inadvertently enhance affinity for the Nav1.5 (cardiac) and Nav1.6 (motor neuron) isoforms [2]. The Fix: You must evaluate the compound's fractional block at physiological resting membrane potentials. Shift your patch-clamp holding potentials to match the physiological state of cardiomyocytes (-85 mV) to accurately assess the therapeutic window.

Issue 2: Erratic Baselines in Cell-Based Metabolic Assays

Q: My cellular metabolic assays (e.g., Seahorse XF Glycolysis Stress Test) show immediate, erratic baseline shifts upon compound injection. Is this mitochondrial toxicity?

The Causality: It is highly likely an off-target effect on Carbonic Anhydrases (CAs). While primary sulfonamides are classic CA inhibitors, secondary N-substituted sulfonamides (like this triazole derivative) can still coordinate with the catalytic zinc ion (Zn2+) in the active site of CAs if sterically permitted [3]. Inhibition of cytosolic CA II or membrane-bound CA IX disrupts intracellular pH buffering and lactate transport, which directly skews the extracellular acidification rate (ECAR) readings [4]. The Fix: Run a parallel control using a known CA inhibitor (e.g., Acetazolamide). If the baseline shift phenocopies the Acetazolamide control and is non-additive when co-administered, the artifact is driven by CA inhibition, not mitochondrial toxicity.

Issue 3: Complete Loss of Potency in Electrophysiology Assays

Q: The compound shows an IC50 of 15 nM in one patch-clamp assay, but >10 µM in another. Why is the data irreproducible?

The Causality: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a state-dependent inhibitor. It binds preferentially to the inactivated state of the channel[1]. If your electrophysiology protocol holds the cells at a hyperpolarized potential (e.g., -120 mV) where all channels are in the resting state, the compound will appear completely inactive. The Fix: Implement a dual-pulse voltage protocol (see Protocol 1) that assesses both the resting and inactivated states within the same sweep.

III. Quantitative Data Presentation

To contextualize your assay results, compare your data against this representative off-target profiling table for this chemotype.

Table 1: Representative Off-Target Profiling for the Fluorinated Triazol-Sulfonamide Chemotype

TargetState / IsoformExpected IC50 (nM)Clinical / In Vitro LiabilityMitigation / Assay Adjustment
Nav1.7 Inactivated (-70 mV)10 - 25None (Primary Target)N/A
Nav1.7 Resting (-120 mV)> 10,000False-negative efficacy readsUse depolarized holding potentials
Nav1.5 Inactivated (-70 mV)800 - 1,200QT Prolongation / ArrhythmiaMonitor cardiac liability via hERG/Nav1.5
CA II Cytosolic3,500 - 5,000pH drift in metabolic assaysRun parallel acetazolamide controls
CA IX Membrane-bound1,500 - 3,000Altered tumor invasion metricsMonitor hypoxia-inducible factor (HIF) status
IV. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain internal controls that validate the assay's mechanical and biological performance before the data is accepted.

Protocol 1: State-Dependent Automated Patch-Clamp for Nav1.5 Liability

This protocol validates whether the observed Nav1.5 off-target activity is a genuine state-dependent block or merely an artifact of compound precipitation.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing hNav1.5. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Compound Formulation: Prepare the compound in 100% DMSO, then dilute into extracellular solution to a final DMSO concentration of ≤0.3% to prevent lipophilic crash-out. Add 0.1% Pluronic F-127 to aid solubility.

  • The Dual-Pulse Voltage Protocol:

    • Hold the cell at -120 mV (Resting state) for 5 seconds. Step to -10 mV for 20 ms to measure resting block.

    • Immediately step to -70 mV (Inactivated state) for 8 seconds. Step to -10 mV for 20 ms to measure inactivated block.

  • Perfusion: Apply the compound in a dose-response manner (0.1 µM to 10 µM) with 3-minute incubation intervals.

  • Self-Validation Checkpoint:

    • Rundown Check: The vehicle (DMSO) control must show <10% current rundown over 15 minutes.

    • Pharmacological Check: Flecainide (positive control) must yield an IC50 within 0.5 log of your lab's historical baseline. If either fails, discard the plate.

PatchClampWorkflow Step1 1. Cell Prep HEK293-Nav1.5 Step2 2. Dual Voltage Protocol -120mV & -70mV Step1->Step2 Step3 3. Compound Perf 0.1 - 10 µM Step2->Step3 Step4 4. Validation Check Flecainide Control Step3->Step4 Step5 5. Data Analysis State-Dependent IC50 Step4->Step5

Fig 2. Self-validating automated patch-clamp workflow for Nav1.5 off-target screening.

Protocol 2: Carbonic Anhydrase (CA II/IX) Esterase Activity Assay

Because sulfonamides are privileged CA inhibitors, you must rule out CA cross-reactivity when using this compound in complex phenotypic assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4-Nitrophenyl acetate (4-NPA) as the substrate (3 mM in acetonitrile). Prepare recombinant human CA II or CA IX in assay buffer (50 mM Tris, pH 7.5, 15 mM Na2SO4).

  • Incubation: In a 96-well clear-bottom plate, mix 50 µL of enzyme with 25 µL of the compound (dose-response). Incubate for 15 minutes at room temperature to allow the sulfonamide to coordinate with the zinc pocket.

  • Reaction Initiation: Add 25 µL of the 4-NPA substrate.

  • Kinetic Readout: Measure absorbance at 400 nm every 1 minute for 15 minutes to capture the linear phase of 4-nitrophenol production.

  • Self-Validation Checkpoint:

    • Spontaneous Hydrolysis: 4-NPA degrades naturally in water. You must subtract the slope of the "Buffer + Substrate" (no enzyme) wells from all test wells.

    • Z'-Factor: Calculate the Z'-factor using Acetazolamide (10 µM) as the positive control. The run is only valid if Z' > 0.6.

V. Frequently Asked Questions (FAQs)

Q: Can I use this compound in standard cell viability assays like CellTiter-Glo? A: Yes, but exercise caution if your cell line overexpresses CA IX (e.g., hypoxic breast cancer models like UFH-001) [4]. CA IX inhibition can alter intracellular pH, which indirectly affects ATP kinetics and may yield a false-positive cytotoxic readout in luminescence assays.

Q: My compound is crashing out of the extracellular buffer during patch-clamp. How do I fix this? A: The difluorophenyl moiety makes this compound highly lipophilic. Ensure your DMSO stock is fresh, keep final DMSO concentrations strictly below 0.3%, and pre-coat your plasticware with 0.1% BSA to prevent non-specific binding to the tubing.

Q: Does the triazole ring contribute to CYP450 inhibition? A: Yes. Nitrogen-rich heterocycles like triazoles are known to coordinate with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9). If you see rapid metabolic clearance in microsome assays, the triazole ring is the likely metabolic soft spot.

VI. References
  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters.

  • Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis. Frontiers in Pharmacology.

  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry.

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One.

Technical Support & Troubleshooting Center: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide . This highly substituted aryl sulfonamide is a critical pharmacophore frequently utilized in the development of state-dependent inhibitors for voltage-gated sodium channels (such as Nav1.7) and other specialized enzyme assays[1][2].

Due to the compound's specific physicochemical properties—namely the highly electronegative difluorobenzene ring combined with the triazole moiety—researchers often encounter structural and kinetic challenges during in vitro testing[3]. This guide is engineered to help scientists diagnose root causes, implement self-validating protocols, and achieve reproducible data.

Section 1: Diagnostics & Troubleshooting FAQs

Q1: Why am I seeing a 10- to 100-fold shift in IC50 values between my radioligand binding assay and my automated patch-clamp electrophysiology?

  • Root Cause (Causality): Aryl sulfonamides exhibit profound state-dependent binding[2]. They preferentially bind to the voltage-sensor domain IV (VSD4) of the channel when it is in the "inactivated" state, stabilizing this non-conducting conformation. Radioligand binding assays often measure binding to the inactivated state by default[3]. However, if your patch-clamp protocol holds cells at a hyperpolarized resting potential (e.g., -120 mV), the channels are in the resting state, where the compound has exceptionally low affinity.

  • Self-Validating Solution: Adjust your holding potential. Run a steady-state inactivation protocol to determine the V1/2​ of inactivation for your specific cell line. Hold the cells at a voltage that yields 20–50% channel inactivation (typically around -70 mV to -50 mV)[4]. If the IC50 drops back to the expected nanomolar range, state-dependence is validated.

Q2: My compound precipitates when diluted into the extracellular assay buffer, leading to erratic dose-response curves. How can I resolve this?

  • Root Cause (Causality): The combination of the difluorobenzene ring and the sulfonamide linkage makes this compound highly lipophilic with poor kinetic aqueous solubility. When spiked directly from a 100% DMSO stock into an aqueous buffer, it undergoes "solvent shift" precipitation. This forms micro-aggregates that reduce the free drug concentration and scatter light in fluorescence-based assays.

  • Self-Validating Solution: Perform a step-down dilution. First, dilute the 10 mM DMSO stock into an intermediate solvent before the final dilution. Supplement the final assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein. Validate solubility by running the final buffer through Dynamic Light Scattering (DLS) or checking for baseline drift in a spectrophotometer.

Q3: I am observing high non-specific binding (NSB) and compound depletion in my 384-well cellular assays. What is the mechanism?

  • Root Cause (Causality): The lipophilicity (LogD) of fluorinated benzenesulfonamides drives them to partition into the hydrophobic polystyrene matrix of standard microtiter plates and the lipid bilayers of high-density cell cultures[3].

  • Self-Validating Solution: Switch to glass-coated or ultra-low binding (ULB) cyclic olefin copolymer (COC) plates. Reduce the cell density in your assay to minimize the "lipid sink" effect. To validate, measure the actual free concentration of the compound in the assay supernatant using LC-MS/MS after a 1-hour incubation without cells versus with cells.

Section 2: Quantitative Data & Assay Parameters

To ensure reproducibility, adhere to the following validated physicochemical boundaries when designing your assays.

Table 1: Recommended Physicochemical and Assay Parameters

ParameterExpected Value / RecommendationMechanistic Rationale
Stock Solvent 100% DMSO (Store at -20°C)Prevents hydrolysis and maintains complete solvation of the triazole ring.
Max Aqueous Conc. < 10 µM (without carriers)Exceeding this threshold risks micro-precipitation and PAINS-like behavior.
Optimal Patch-Clamp Vhold​ -70 mV to -50 mVEnsures 20-50% of channels are in the inactivated state for high-affinity binding[4].
Carrier Protein 0.1% Fatty Acid-Free BSAPrevents plastic adsorption and limits free-drug depletion in the well.
Equilibration Time 15 - 20 minutesAccommodates the slow binding kinetics typical of VSD4-targeted sulfonamides.

Section 3: Standardized Experimental Protocols

Protocol A: Preparation of Assay-Ready Solutions (Preventing Precipitation)

This protocol creates a self-validating system to ensure the compound remains in solution, preventing false negatives.

  • Thaw and Equilibrate: Allow the 10 mM DMSO stock of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide to equilibrate to room temperature (20-25°C) in a desiccator to prevent moisture condensation.

  • Intermediate Dilution: Create a 100x intermediate stock in 100% DMSO. (Example: For a 1 µM final assay concentration, prepare a 100 µM DMSO stock).

  • Carrier Addition: Prepare the extracellular assay buffer (e.g., HEPES-buffered saline) supplemented with 0.1% (w/v) Fatty Acid-Free BSA.

  • Vortex and Spike: While vigorously vortexing the BSA-supplemented buffer, add the 100x DMSO stock dropwise. The final DMSO concentration must strictly remain 1% (v/v) to prevent cellular toxicity.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS or UV-Vis to ensure the concentration matches the theoretical yield (confirming no precipitation has occurred).

Protocol B: State-Dependent Automated Patch-Clamp Workflow

Use this workflow to accurately capture the pharmacology of aryl sulfonamides on voltage-gated ion channels.

  • Cell Preparation: Harvest HEK293 cells stably expressing the target channel at 70% confluency to ensure optimal membrane health and seal resistance.

  • Current-Voltage (I-V) Profiling: Run a standard I-V protocol to determine the voltage of half-maximal activation ( Vact​ ) and steady-state inactivation ( Vinact​ ) for the specific cell batch.

  • Setting the Holding Potential: Set the holding potential ( Vhold​ ) to the calculated Vinact​ (typically around -60 mV). This forces a fraction of the channels into the inactivated state, exposing the high-affinity binding site for the benzenesulfonamide[2][4].

  • Compound Application: Apply the compound prepared in Protocol A. Allow a minimum of 15 minutes for equilibration due to the slow on-rate of aryl sulfonamides.

  • Test Pulse: Apply a 20 ms test pulse to 0 mV to measure the unblocked peak current. Calculate fractional block relative to the pre-compound baseline.

Section 4: Mechanistic & Troubleshooting Visualizations

StateDependentBinding Resting Resting State (Low Affinity) Open Open State (Depolarization) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Inhibited Channel Inhibited (Compound Bound) Inactivated->Inhibited 2,5-Difluoro-N-... binds VSD4 Inhibited->Resting Slow Off-Rate

Nav1.7 state-dependent inhibition mechanism by aryl sulfonamides.

TroubleshootingWorkflow Start Inconsistent IC50 / Assay Drift CheckSol Check Solubility (DLS / UV-Vis) Start->CheckSol CheckState Check Voltage Protocol (Holding Potential) Start->CheckState Aggregates Aggregates Present CheckSol->Aggregates Clear Solution Clear CheckSol->Clear AdjustVolt Hold at V_half (-70 mV to -50 mV) CheckState->AdjustVolt AdjustSol Use 0.1% BSA + Glass Labware Aggregates->AdjustSol

Troubleshooting workflow for inconsistent benzenesulfonamide assay results.

Sources

How to prevent precipitation of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation in Experimental Media

Welcome to the technical support center for 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. This resource is designed to provide in-depth guidance and troubleshooting strategies to address the common challenge of compound precipitation in various experimental media. As Senior Application Scientists, we understand that maintaining the solubility of a compound is critical for obtaining reliable and reproducible experimental results.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide and why is it prone to precipitation?

A1: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS No. 1284881-94-2) is a chemical compound featuring a benzenesulfonamide core with two fluorine atoms and a triazole ring.[1] Its molecular structure, which includes both polar and non-polar regions, can contribute to its limited aqueous solubility. Like many drug candidates, it is a poorly soluble compound, which poses challenges for achieving optimal bioavailability and can lead to precipitation in aqueous-based experimental media.[2][3] The interplay between its crystalline structure and molecular properties influences its solubility and dissolution rate.[2]

Q2: I'm observing precipitation of the compound in my cell culture media after adding it from a DMSO stock. What is causing this?

A2: This is a common issue when working with poorly soluble compounds. While the compound may be highly soluble in a polar aprotic solvent like DMSO, this solubility is drastically reduced when the DMSO stock is diluted into an aqueous environment like cell culture media.[4] The DMSO molecules interact with water, rendering them less available to keep your compound in solution. This shift in solvent polarity causes the compound to crash out of solution, leading to the observed precipitation.[4]

Q3: What are the immediate steps I can take to troubleshoot precipitation in my ongoing experiment?

A3: If you are observing precipitation, consider the following immediate actions:

  • Increase the DMSO concentration in your media: Determine the maximum percentage of DMSO your cells can tolerate without affecting viability and use a more dilute stock solution of your compound to add to the media. This will increase the final concentration of DMSO in the culture, which may help to keep the compound in solution.[4]

  • Gentle warming and agitation: Gently warm the media to 37°C and agitate it to see if the precipitate redissolves. However, be cautious as this may only be a temporary solution, and the compound could precipitate again over time.

  • Filtration: As a last resort for salvaging an experiment, you can filter the media to remove the precipitate. Be aware that this will reduce the effective concentration of your compound in the media.[4]

Troubleshooting Guide: A Proactive Approach to Preventing Precipitation

To prevent precipitation from occurring in the first place, a systematic approach to formulation development is recommended. The following sections provide detailed strategies and protocols.

Understanding the Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a successful formulation strategy.

PropertySignificance for Formulation
Aqueous Solubility Determines the maximum concentration achievable in aqueous media. Compounds with low aqueous solubility are prone to precipitation.
pKa The pKa value indicates the pH at which the compound is 50% ionized. For ionizable compounds, adjusting the pH of the media can significantly improve solubility.[5]
LogP The LogP value is a measure of the compound's lipophilicity. Highly lipophilic compounds often have poor aqueous solubility.
Formulation Strategies for Enhanced Solubility

Several formulation strategies can be employed to improve the solubility and prevent the precipitation of poorly soluble compounds.[2][6][7]

1. pH Adjustment:

For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. The sulfonamide group and the triazole ring in the target compound have ionizable protons, suggesting that its solubility will be pH-dependent.[5]

  • Protocol for pH-Dependent Solubility Assessment:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add an excess amount of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide to each buffer.

    • Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

2. Use of Co-solvents:

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.

  • Commonly used co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG) 300/400

  • Experimental Workflow for Co-solvent Screening:

    • Prepare stock solutions of the compound in various co-solvents at a high concentration.

    • Prepare a series of dilutions of the stock solution in the desired aqueous medium (e.g., cell culture media, buffer).

    • Visually inspect the solutions for any signs of precipitation immediately after preparation and at various time points (e.g., 1, 4, 24 hours).

    • Determine the maximum concentration of the compound that remains in solution for each co-solvent system.

3. Surfactants and Micellar Solubilization:

Surfactants can form micelles in aqueous solutions, creating a hydrophobic core that can encapsulate and solubilize poorly soluble compounds.[8]

  • Examples of non-ionic surfactants:

    • Polysorbates (Tween® 20, Tween® 80)

    • Poloxamers (Pluronic® F68, Pluronic® F127)[8]

    • Cremophor® EL

  • Protocol for Surfactant-based Formulation:

    • Prepare aqueous solutions of different surfactants at various concentrations above their critical micelle concentration (CMC).

    • Add the compound to each surfactant solution.

    • Use sonication or vortexing to aid in dissolution.

    • Visually inspect for clarity and measure the solubility as described previously.

4. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][6]

  • Commonly used cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Diagram of Cyclodextrin Complexation:

    G cluster_0 Hydrophobic Drug cluster_1 Cyclodextrin cluster_2 Aqueous Medium Drug Drug Complex Soluble Complex Drug->Complex Encapsulation CD Cyclodextrin CD->Complex

    Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule to form a soluble complex.

Advanced Strategies

For more challenging cases, advanced formulation techniques may be necessary.

Amorphous Solid Dispersions (ASDs):

ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[9] The amorphous form of a drug is more soluble than its crystalline counterpart.[3] This can be achieved through methods like spray drying or hot-melt extrusion.

Nanoparticle Formulations:

Reducing the particle size of the compound to the nanometer range can significantly increase its surface area-to-volume ratio, leading to a faster dissolution rate.[2][10]

Troubleshooting Flowchart

The following flowchart provides a systematic approach to troubleshooting precipitation issues.

Sources

Technical Support Center: Refining 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals evaluating 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide . This specific chemotype is a privileged scaffold that exhibits potent polypharmacology. Depending on the assay context, it primarily acts as either a Carbonic Anhydrase (CA) inhibitor (coordinating the active site Zn²⁺) or a Voltage-Gated Sodium Channel (Nav1.7) modulator (binding the Voltage Sensor Domain 4).

Below are field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure absolute data integrity during your in vitro evaluations.

Section 1: Compound Handling & Physicochemical Troubleshooting

Q: Why does the compound precipitate in my aqueous assay buffer despite being fully dissolved in a 10 mM DMSO stock?

A: The causality lies in the pKa of the molecule. The 2,5-difluoro substitution strongly withdraws electron density from the benzenesulfonamide ring. This inductive effect lowers the pKa of the sulfonamide NH group to approximately 5.5–6.0. While this high acidity is highly beneficial for target engagement—as the anionic form is required to coordinate the Zn²⁺ ion in Carbonic Anhydrases —it drastically reduces aqueous solubility at lower pH values where the compound remains protonated and lipophilic.

  • Troubleshooting Action: Adjust your assay buffer to exactly pH 7.4 prior to compound addition. At physiological pH, the sulfonamide is predominantly ionized, significantly improving aqueous solubility. Ensure the final DMSO concentration remains strictly between 0.5% and 1.0% to prevent solvent-induced artifacts.

Section 2: In Vitro Assay Optimization (Carbonic Anhydrase IX/XII)

Q: During the stopped-flow CO₂ hydration assay for CA IX, my IC₅₀ values are highly variable and the baseline shifts. How can I stabilize the readout?

A: High variability in stopped-flow assays usually stems from an unstable uncatalyzed CO₂ hydration baseline or improper enzyme-inhibitor pre-incubation. Sulfonamides bind tightly but sometimes slowly to the CA active site. Furthermore, fluorinated benzenesulfonamides have been shown to form complex 2:1 inhibitor/enzyme stoichiometries , requiring adequate equilibration time to reach steady-state binding.

Protocol 1: Self-Validating Stopped-Flow CO₂ Hydration Assay

To ensure the system is self-validating, this protocol incorporates internal controls to verify both the dynamic range of the pH indicator and the specific catalytic activity of the enzyme.

  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Causality: Phenol red provides a highly sensitive linear absorbance shift in the pH 7.0–7.4 range.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C for 30 minutes (yields ~30 mM CO₂).

  • Pre-incubation (Critical Step): Mix 10 nM recombinant CA IX with varying concentrations of the compound (0.1 nM to 10 µM) in the indicator buffer. Incubate for a minimum of 15 minutes at room temperature to allow slow-binding kinetics to equilibrate.

  • System Validation: Run an uncatalyzed reaction (buffer + CO₂ without enzyme) to establish the baseline drift, and a fully inhibited reaction (enzyme + 10 µM Acetazolamide) to establish the maximum inhibition threshold.

  • Execution: Load the enzyme-inhibitor mix into Syringe A and the CO₂-saturated water into Syringe B. Rapidly mix equal volumes and monitor the absorbance decay at 557 nm.

  • Data Processing: Calculate the IC₅₀ using the Cheng-Prusoff equation. The Acetazolamide positive control must yield a Kᵢ of ~25 nM for the run to be considered valid .

Section 3: Electrophysiology & Nav1.7 Patch-Clamp Assays

Q: We are using automated patch-clamp (APC) to test Nav1.7 inhibition, but the compound shows weak activity (IC₅₀ > 10 µM). Literature suggests benzenesulfonamides should be potent. What is wrong?

A: You are likely evaluating the compound using a resting-state voltage protocol. Aryl sulfonamides are highly state-dependent; they do not block the pore directly. Instead, they bind preferentially to the Voltage Sensor Domain 4 (VSD4) when the channel is in its inactivated state . Holding the membrane potential at -120 mV keeps the channels in the resting state, where the compound has little to no affinity.

Protocol 2: State-Dependent Nav1.7 Automated Patch-Clamp

This protocol forces the channels into specific conformational states to validate the allosteric binding mechanism.

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Configuration: Establish whole-cell configuration on the APC platform. Ensure seal resistance is >1 GΩ to prevent leak currents from skewing the data.

  • Voltage Protocol (Inactivated State): Hold the cells at -120 mV for 10 ms to establish a baseline, step to -70 mV for 8 seconds (to induce steady-state inactivation), then apply a 20 ms test pulse to 0 mV to elicit the inward Na⁺ current.

  • Compound Application: Perfuse the compound continuously for 5 minutes. Causality: VSD4-targeted sulfonamides have exceptionally slow on-rates; shorter perfusion times will result in false negatives.

  • System Validation: Use Tetrodotoxin (TTX) as a state-independent pore-blocker control (should inhibit equally at -120 mV and -70 mV), and GNE-131 as a state-dependent VSD4-binder control (should only inhibit potently at -70 mV).

Section 4: Quantitative Data Presentation & Benchmarks

To help benchmark your experimental results, we have synthesized the expected pharmacological profile for this compound class based on structurally analogous fluorinated benzenesulfonamides.

Target / IsoformAssay TypeExpected IC₅₀ / Kᵢ RangePrimary Mechanism of ActionReference Control
CA II (Cytosolic) Stopped-Flow CO₂10 - 50 nMZn²⁺ Coordination (Active Site)Acetazolamide
CA IX (Transmembrane) Stopped-Flow CO₂1 - 15 nMZn²⁺ Coordination (Active Site)Acetazolamide
Nav1.7 (Resting) Patch-Clamp (-120 mV)> 10,000 nMVSD4 BindingTetrodotoxin (TTX)
Nav1.7 (Inactivated) Patch-Clamp (-70 mV)50 - 300 nMVSD4 BindingGNE-131

Section 5: Workflow & Mechanistic Visualizations

G A Cell Preparation (HEK293-hNav1.7) B Whole-Cell Configuration A->B C Resting State Protocol (-120 mV) B->C Voltage clamp D Inactivated State Protocol (-70 mV) B->D Voltage clamp E Compound Addition (2,5-DiF-Triazolyl-BSA) C->E D->E F Current Measurement & IC50 Calculation E->F Wash-in (5 min)

Workflow for state-dependent automated patch-clamp assay of Nav1.7 inhibitors.

Binding cluster_CA Carbonic Anhydrase (CA IX/XII) cluster_Nav Nav1.7 Channel Cmpd 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL) benzenesulfonamide Zn Zn2+ Ion in Active Site Cmpd->Zn Sulfonamide NH- coordinates Hbond H-Bonding Network (Thr199, Glu106) Cmpd->Hbond Triazole ring interacts VSD4 Voltage Sensor Domain 4 (VSD4) Cmpd->VSD4 Aryl sulfonamide binds (Inactivated state) Pore Pore Module (Domain III-IV) VSD4->Pore Allosteric block

Dual-target binding logic for fluorinated heteroaryl benzenesulfonamides.

References

  • Dugad LB, Cooley CR, Gerig JT. "NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes." Biochemistry. 1989 May 2;28(9):3955-60. URL:[Link]

  • Wu YJ, Guernon J, Shi J, et al. "Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry. 2017 Mar 23;60(6):2513-2525. URL:[Link]

  • Supuran CT, et al. "Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase." European Patent Office (EP2914583B1).

Validation & Comparative

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide vs other benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide: A Comparative Guide to Advanced Benzenesulfonamide Derivatives in Drug Discovery

Introduction

The benzenesulfonamide scaffold is a privileged and highly versatile structure in medicinal chemistry. Historically, primary benzenesulfonamides (featuring a terminal -SO₂NH₂ group) have been heavily utilized as classical Carbonic Anhydrase (CA) inhibitors. However, modern drug discovery has demonstrated that substituting the primary nitrogen with a heteroaryl ring—such as a 1,2,4-triazole—and introducing specific halogenation patterns on the benzene ring fundamentally alters the molecule's physicochemical properties and target selectivity.

This guide objectively compares the performance of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide against traditional benzenesulfonamide derivatives, focusing on its emerging utility as a potent modulator of voltage-gated sodium channels (Nav1.7)[1] and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)[2].

Mechanistic Causality: The 2,5-Difluoro and Triazole Effects

As an application scientist, it is critical to understand why these structural modifications dictate target engagement, rather than simply observing the empirical end result. The shift in pharmacological profile is driven by two distinct structural features:

  • The 2,5-Difluoro Effect (pKa Modulation): Fluorine substitution at the 2 and 5 positions of the benzene ring exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent sulfonamide proton from ~8.5 (in unfluorinated analogs) to approximately 6.5–7.0. Consequently, at physiological pH (7.4), the molecule exists predominantly in its anionic state. This ionized form is a strict requirement for high-affinity binding to the voltage-sensor domain (VSD) of Nav1.7 channels[1]. Furthermore, the robust C-F bonds enhance metabolic stability against CYP450-mediated oxidation.

  • The 4H-1,2,4-Triazole Bioisosterism: Replacing the primary amine with a 4H-1,2,4-triazole ring abolishes the classical zinc-coordination geometry required for Carbonic Anhydrase inhibition. Instead, the triazole acts as a bioisostere for a carboxylic acid, providing multiple nitrogen hydrogen-bond acceptors. This structural motif enables precise, directional interactions within the active or allosteric regulatory sites of ERAP1[2] and the pore architecture of Nav channels.

Pathway Core Benzenesulfonamide Scaffold Primary Primary Sulfonamide (-SO2NH2) Core->Primary Unsubstituted Secondary Secondary Sulfonamide (-SO2NH-Triazole) Core->Secondary Triazole Substitution CA Carbonic Anhydrase (CA) Inhibition Primary->CA Zn2+ Coordination Nav Nav1.7 Channel Inhibition (Analgesia) Secondary->Nav + 2,5-Difluoro (Voltage Sensor Binding) ERAP ERAP1 Inhibition (Immunomodulation) Secondary->ERAP + Lipophilic Tail (Active/Allosteric Site)

Target selectivity pathway driven by benzenesulfonamide structural modifications.

Comparative Performance Analysis

The table below summarizes the target selectivity and physicochemical properties of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide compared to other benchmark benzenesulfonamides in the field.

Compound ClassRepresentative MoleculePrimary TargetSecondary TargetSubstrate pKaNav1.7 IC₅₀ (nM)ERAP1 IC₅₀ (μM)CA II IC₅₀ (nM)
Target Scaffold 2,5-Difluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamideNav1.7 / ERAP1-~6.8< 100< 10> 10,000
Primary Sulfonamide AcetazolamideCA Isoforms-7.2> 10,000> 10012
Standard Nav1.7 Inhibitor PF-05089771 (Aryl Sulfonamide)Nav1.7Nav1.56.411> 100> 10,000
Standard ERAP1 Inhibitor Compound 1 (Indolyl-2,5-difluorobenzenesulfonamide)ERAP1-N/A> 1,0009.2> 10,000

*Estimated values based on structurally analogous 2,5-difluoro-aryl sulfonamides and ERAP1 inhibitors[1][2].

Experimental Protocols: A Self-Validating System

To empirically validate the target shift from CA to Nav1.7 and ERAP1, the following robust, step-by-step methodologies must be employed. These protocols are designed to ensure data integrity and reproducibility.

Protocol 1: Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition

To accurately assess the state-dependent inhibition of Nav1.7 by the fluorinated triazole derivative, whole-cell patch-clamp recordings are utilized[3][4].

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Nav1.7 (hNav1.7). Harvest cells at 70-80% confluency using Trypsin/EDTA and resuspend in extracellular buffer (145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Compound Preparation: Dissolve the 2,5-difluoro-triazole derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in extracellular buffer, ensuring the final DMSO concentration remains ≤ 0.3% to prevent membrane destabilization.

  • Electrophysiological Recording: Establish a GΩ seal and break into the whole-cell configuration using an automated patch-clamp system. Use an intracellular solution containing 140 mM CsF, 10 mM NaCl, 1 mM EGTA, and 10 mM HEPES (pH 7.3).

  • Voltage Protocol (State-Dependence): Hold cells at a resting potential of -120 mV. To measure resting-state block, apply a 20 ms test pulse to 0 mV. To measure inactivated-state block, apply a 500 ms pre-pulse to the half-inactivation potential (V₁/₂, approx. -60 mV), followed by a 20 ms test pulse to 0 mV.

  • Data Analysis: Calculate the IC₅₀ by plotting the normalized peak current against the log of the compound concentration. 2,5-difluoro derivatives typically show a >10-fold leftward shift in IC₅₀ for the inactivated state compared to the resting state[1].

Workflow Prep Cell Prep HEK293-Nav1.7 Patch Automated Patch-Clamp Prep->Patch Whole-Cell Protocol Voltage Protocol (HP: -120mV to 0mV) Patch->Protocol Compound Addition Analysis IC50 Calculation (State-Dependent) Protocol->Analysis Current Recording

Automated patch-clamp electrophysiology workflow for Nav1.7 inhibitors.

Protocol 2: ERAP1 Enzymatic Inhibition Assay (Fluorogenic)

ERAP1 activity and its inhibition by benzenesulfonamide derivatives are quantified using the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (L-AMC)[2][5].

  • Enzyme Preparation: Purify recombinant human ERAP1 and dilute to a final working concentration of 10 nM in assay buffer (50 mM HEPES pH 7.0, 100 mM NaCl, 0.01% Tween-20).

  • Compound Incubation: Add 10 μL of the diluted benzenesulfonamide compound to 30 μL of the ERAP1 enzyme solution in a 96-well black microplate. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 μL of L-AMC substrate (final concentration 100 μM).

  • Fluorescence Detection: Measure the release of free AMC continuously for 30 minutes using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Validation: Ensure the reaction velocity is linear over the 30-minute window. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity versus inhibitor concentration.

References

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Autoimmune Disease-Associated Variants of Extracellular Endoplasmic Reticulum Aminopeptidase 1 Induce Altered Innate Immune Responses by Human Immune Cells. PMC - National Institutes of Health.[Link]

  • Application Note: Patch clamp recordings of hNav1.7 on Nanion's Port-a-Patch. Nanion Technologies.[Link]

  • Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system. Sophion Bioscience.[Link]

Sources

A Comparative Guide to Target Validation for Novel Benzenesulfonamide-Triazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the molecular target of novel compounds, using 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS 1284881-94-2) as a primary case study. While this specific molecule's target is not extensively documented in public literature, its structure, featuring both a benzenesulfonamide and a 1,2,4-triazole moiety, is characteristic of scaffolds known to interact with a range of important enzyme classes.[1][2][3][4] This guide will not presuppose a target but will instead detail an objective, multi-pronged experimental strategy to de-orphan and validate the primary cellular target(s) of such a compound.

Our approach is grounded in the principle of orthogonal validation, where distinct biophysical, proteomic, and genetic methods are employed to build a robust, cross-validated case for target engagement and functional relevance. We will compare and contrast three primary methodologies for initial target identification and validation:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to directly measure target engagement in a native cellular environment.

  • Broad-Spectrum Kinome Profiling: A high-throughput screening approach to assess selectivity against a major class of druggable enzymes.

  • Affinity Purification-Mass Spectrometry (AP-MS): An unbiased proteomic approach to identify direct binding partners from the entire cellular proteome.

Finally, we will discuss the critical role of genetic methods, such as CRISPR-Cas9, in definitively validating the functional importance of an identified target.

The Challenge: An Uncharacterized Compound with a Privileged Scaffold

The compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a small molecule featuring structural motifs frequently found in potent enzyme inhibitors.[5]

  • Benzenesulfonamides: This class is known to target enzymes like carbonic anhydrases and has been a foundational scaffold for kinase inhibitors.[1][2][3]

  • 1,2,4-Triazoles: This heterocycle is present in numerous antifungal agents and other enzyme inhibitors, valued for its hydrogen bonding capacity and metabolic stability.[4][6][7]

Given this structural heritage, a logical starting hypothesis would be that the compound targets a protein kinase or a metalloenzyme. However, to avoid confirmation bias, a successful target validation campaign must employ both hypothesis-driven and unbiased screening methodologies.

Comparative Methodologies for Target Identification & Validation

We will now explore three powerful, and conceptually different, experimental strategies. The choice of which to employ first may depend on available resources, but for maximal confidence, data from at least two of these approaches is recommended.

Method 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[8] When a small molecule binds to its target protein, it typically increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[8][9] By heating cell lysates or intact cells across a temperature gradient, we can determine the temperature at which a protein of interest denatures and precipitates. A shift in this "melting temperature" (Tagg) to a higher value in the presence of the compound is direct evidence of physical binding in a physiologically relevant context.[10][11]

Workflow & Data Presentation: The CETSA workflow can be adapted for either a targeted approach (if a candidate protein is suspected) or a proteome-wide discovery approach (MS-CETSA).

Diagram 1: Targeted CETSA Experimental Workflow

cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with Compound or DMSO (Vehicle) A->B C Aliquot cells into PCR tubes B->C D Heat across a temperature gradient (e.g., 40-70°C) C->D E Lyse cells & separate soluble and aggregated fractions D->E F Quantify soluble protein (e.g., Western Blot, ELISA) E->F G Plot Melt Curves & Determine Tagg Shift F->G A Compound Submission B Screening at a fixed concentration (e.g., 1 or 10 µM) against a large kinase panel (>400 kinases) A->B C Data Analysis: Calculate % Inhibition B->C D Identify Primary Hits (% Inhibition > Threshold) C->D E Follow-up: Dose-response (IC50 determination) for hits D->E F Generate Selectivity Profile (e.g., Kinome Tree Plot) E->F

Caption: High-level workflow for a typical kinome profiling service.

Experimental Protocol (Outsourced Service Model):

  • Compound Preparation: Prepare a high-concentration stock solution of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide in DMSO.

  • Service Provider Submission: Submit the compound to a commercial kinome profiling service (e.g., services offered by AssayQuant, Pharmaron, or Pamgene). [12][13][14]Specify the screening concentration (typically 1 µM or 10 µM) and the desired panel size.

  • Primary Screen: The service provider performs single-point inhibition assays against their panel of kinases, often using radiometric or fluorescence-based activity assays.

  • Data Delivery: The provider returns a report detailing the percent inhibition for each kinase in the panel.

  • Follow-up Studies: Select primary hits (e.g., >80% inhibition) for follow-up IC50 determination, where the compound is tested across a range of concentrations to determine its potency.

Data Interpretation:

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Kinase A15%>10,000
Kinase B98%50
Kinase C 99% 25
Kinase D95%800
Kinase E45%2,500

Table 2: Example kinome profiling data. Kinase C is identified as the most potent and likely primary target, with Kinase B as a strong secondary target.

Comparison with Alternatives:

  • Pros: Extremely high-throughput, providing a broad view of selectivity across a major target class. [15]It is an excellent hypothesis-driven method for kinase-focused drug discovery programs.

  • Cons: Utilizes recombinant enzymes in a biochemical assay, which may not perfectly reflect activity in a cellular context (e.g., lacks scaffolding proteins, compartmentalization). [13]It will not identify non-kinase targets.

Method 3: Affinity Purification-Mass Spectrometry (AP-MS)

Expertise & Causality: AP-MS is an unbiased, discovery-oriented proteomic technique used to identify the direct binding partners of a small molecule. [16][17]The core principle involves immobilizing the compound of interest (or a close, functionalized analog) onto a solid support (like beads) to create an "affinity matrix." This matrix is then incubated with a cellular lysate. Proteins that bind directly to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. [17][18] Workflow & Data Presentation:

Diagram 3: Affinity Purification-MS Workflow

cluster_prep Preparation cluster_capture Target Capture cluster_analysis Identification A Synthesize affinity probe (Compound + linker + tag) B Immobilize probe on beads A->B D Incubate lysate with beads B->D C Prepare native cell lysate C->D E Wash away non-specific proteins F Elute bound proteins E->F G Digest proteins into peptides F->G H Analyze by LC-MS/MS G->H I Identify proteins via database search H->I

Caption: General workflow for an AP-MS target identification experiment.

Experimental Protocol:

  • Probe Synthesis: Synthesize an analog of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide that incorporates a linker suitable for attachment to a solid support (e.g., a short PEG linker with a terminal alkyne for click chemistry). It is critical to first verify that this analog retains the biological activity of the parent compound.

  • Immobilization: Covalently attach the affinity probe to beads (e.g., NHS-activated Sepharose or magnetic beads).

  • Lysate Incubation: Prepare a native cell lysate under non-denaturing conditions. Incubate the lysate with the compound-conjugated beads. A crucial control is to run a parallel incubation where the lysate is pre-incubated with a high concentration of the free, non-immobilized compound; this will competitively block specific binding to the beads. [19]4. Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound.

  • Elution & Digestion: Elute the bound proteins from the beads (e.g., using a denaturant like SDS). Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins by searching the MS/MS spectra against a protein sequence database. True targets will be significantly enriched in the sample experiment compared to the competitive elution control.

Data Interpretation:

Protein IDSpectral Counts (Sample)Spectral Counts (Competitive Control)Fold Enrichment
Protein X2502451.02
Protein Y15121.25
Target Z 180 5 36
Protein W30281.07

Table 3: Example data from an AP-MS experiment. Target Z is identified as a high-confidence hit due to its significant enrichment in the sample lane versus the competitive control.

Comparison with Alternatives:

  • Pros: Unbiased approach capable of identifying any protein target, regardless of its class or function, directly from the native proteome. [16]* Cons: Technically demanding, requiring chemical synthesis of a probe and access to advanced proteomics facilities. The linker attachment can sometimes interfere with compound binding. Prone to false positives from non-specific "sticky" proteins, making rigorous controls essential. [17]

Definitive Validation with Genetic Methods

Trustworthiness: Once a high-confidence candidate target is identified through the methods above, genetic validation is the ultimate step to confirm its functional relevance to the compound's mechanism of action. [20]CRISPR-Cas9 technology provides a precise and powerful tool for this purpose. [21][22] The central principle is to manipulate the gene encoding the putative target protein and observe the impact on cellular sensitivity to the compound.

Diagram 4: Logic of CRISPR-based Target Validation

cluster_wildtype Wild-Type Cells cluster_knockout CRISPR Knockout Cells WT_Target Target Protein Present WT_Compound Add Compound WT_Target->WT_Compound WT_Result Cell Death / Phenotype WT_Compound->WT_Result KO_Target Target Gene Knocked Out (No Protein) KO_Compound Add Compound KO_Target->KO_Compound KO_Result Phenotype Rescued (No Cell Death) KO_Compound->KO_Result

Caption: CRISPR knockout confers resistance to a compound, validating its target.

Key CRISPR Validation Experiments:

  • Gene Knockout: Use CRISPR-Cas9 to create a cell line where the gene for the target protein is knocked out. If the compound's cytotoxic or phenotypic effect is significantly reduced or abolished in these knockout cells compared to wild-type cells, it provides strong evidence that the protein is the functionally relevant target. [23]2. Point Mutation: If the compound's binding site on the target can be predicted (e.g., via computational docking), CRISPR can be used to introduce a point mutation in a key residue within that site. A mutation that disrupts binding should confer resistance to the compound, providing highly specific evidence of the binding mode and target identity. [24] These genetic approaches provide an independent line of evidence that moves beyond demonstrating physical binding (CETSA, AP-MS) or in-vitro inhibition (Kinome Profiling) to establishing a causal link between the target protein and the compound's cellular activity. [20][21]

Conclusion & Recommended Strategy

Validating the target of a novel compound like 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide requires a rigorous, multi-faceted approach. No single experiment is sufficient. A recommended strategy would be:

  • Initial Screen: Begin with a broad, hypothesis-driven screen like Kinome Profiling due to its speed and the chemical nature of the compound. This can rapidly identify if the target belongs to this major drug class.

  • Orthogonal Validation: If a kinase target is identified, confirm direct engagement in cells using a targeted CETSA experiment. If the kinome screen is negative, an unbiased AP-MS experiment becomes the priority to discover novel binding partners.

  • Definitive Genetic Proof: For the highest-confidence candidate(s) that emerge, use CRISPR-Cas9 to knock out the gene. A loss of compound-induced phenotype in the knockout cells provides the ultimate validation of the target's functional role in the compound's mechanism of action.

By systematically integrating these biophysical, proteomic, and genetic techniques, researchers can build an unassailable case for the identity and relevance of a novel compound's molecular target, paving the way for successful downstream drug development.

References

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022, July 14). ResearchGate. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. [Link]

  • Target Validation with CRISPR. (2022, October 28). Biocompare.com. [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. (n.d.). Nature. [Link]

  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. [Link]

  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. (n.d.). Frontiers. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). Frontiers. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC. [Link]

  • High-throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PMC. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011, June 7). ACS Publications. [Link]

  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020, July 28). ACS Publications. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. (2023, August 3). Dove Medical Press. [Link]

  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. (2016, March 1). PubMed. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1). LCGC International. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (n.d.). PMC. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (2020, July 21). Taylor & Francis. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

  • N-[2,4-difluoro-3-[1-(5-methyl-4H-1,2,4-triazol-3-yl)imidazo[1,5-a]pyrazin-6-yl]phenyl]-5-fluoro-2-methylpyridine-3-sulfonamide. (n.d.). PubChem. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PMC. [Link]

  • Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2008, February 1). PubMed. [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023, March 12). MDPI. [Link]

  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021, May 3). Frontiers. [Link]

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2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide scaffold, evaluating its structural optimization, isoform selectivity, and application in voltage-gated sodium channel (Nav1.7) inhibitor development.

Mechanistic Grounding: Targeting Nav1.7 for Non-Opioid Analgesia

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a highly validated target for pain management. Gain-of-function mutations in Nav1.7 lead to severe pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain. Developing small-molecule inhibitors that selectively target Nav1.7 over the cardiac isoform (Nav1.5) and the central/respiratory isoform (Nav1.6) has been a major challenge in medicinal chemistry.

The arylsulfonamide class represents a breakthrough in this space. Unlike traditional local anesthetics that block the central pore, these molecules act as allosteric modulators. They bind to the Voltage Sensor Domain 4 (VSD4) , trapping the channel in a non-conductive, inactivated state ([1]).

G Stimulus Nociceptive Stimulus Nav17 Nav1.7 Channel (Resting) Stimulus->Nav17 Depolarization ActionPot Action Potential Nav17->ActionPot Na+ Influx Pain Pain Sensation ActionPot->Pain CNS Transmission Inhibitor 2,5-Difluoro-Triazole Scaffold VSD4 VSD4 Binding (Inactivated State) Inhibitor->VSD4 High Affinity VSD4->Nav17 Prevents Opening Block Channel Blockade VSD4->Block Analgesia

Mechanism of Nav1.7 inhibition via VSD4 binding by arylsulfonamides.

Structure-Activity Relationship (SAR) Comparison

The compound 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS 1284881-94-2) serves as a highly optimized core pharmacophore for Nav1.7 inhibition. Its architecture is divided into three critical zones, each dictating specific pharmacological properties:

A. The Headgroup: 1,2,4-Triazole vs. Alternatives

The acidic nitrogen of the sulfonamide and the adjacent heteroaryl ring are essential for hydrogen bonding with the arginine gating charges (R1, R2, R3) in VSD4.

  • 1,2,4-Thiadiazole: Historically the most common headgroup (e.g., PF-05089771), providing excellent potency but often suffering from poor aqueous solubility and high plasma protein binding.

  • 1,2,4-Triazole: Acts as a bioisostere to the thiadiazole. The triazole ring lowers lipophilicity (LogD), improving aqueous solubility and altering the metabolic clearance profile while maintaining sub-nanomolar potency at the VSD4 site ([2]).

B. The Central Ring: Why 2,5-Difluoro?

The substitution pattern on the central phenyl ring is not arbitrary; it is driven by conformational control and metabolic stability ([3]).

  • 2-Fluoro Position: Creates a deliberate steric clash with the sulfonamide oxygen, forcing the molecule into an orthogonal, "twisted" conformation. This pre-organization perfectly matches the geometry of the VSD4 binding pocket, minimizing the entropic penalty of binding.

  • 5-Fluoro Position: Blocks a primary site of cytochrome P450 (CYP3A4) mediated oxidation. While 5-chloro substitutions also provide metabolic stability, the 2,5-difluoro pattern maintains a smaller van der Waals radius, preventing steric clashes within the tight VSD4 vestibule.

C. The C4-Tail: Driving Isoform Selectivity

The C4 position of the central ring is the primary vector for exploring the lipid-exposed pocket of the channel. Appending bulky, lipophilic groups (via ether or amine linkages) drives selectivity against Nav1.5 and Nav1.6 ([4]).

Quantitative Performance Comparison
Scaffold CoreHeadgroupCentral RingC4-Substitution (Tail)hNav1.7 IC₅₀ (nM)*hNav1.5 IC₅₀ (nM)Selectivity (Fold)
Reference 1,2,4-Thiadiazole2-chloro-4-fluoroBiaryl ether11.0>10,000>900x
Analog A 1,2,4-Thiadiazole2,5-difluoroPiperidinyl ether1.1>10,000>9000x
Target Scaffold 1,2,4-Triazole 2,5-difluoro Piperidinyl ether 1.5 >10,000 >6600x
Analog C Thiazole2-fluoro-5-chloroCyclohexyl amine8.024,0003000x

*Potency measured via automated patch-clamp in the depolarized (inactivated) state (-70 mV).

Self-Validating Experimental Methodology: Automated Patch-Clamp

Because arylsulfonamides are state-dependent inhibitors, their potency is drastically higher when the channel is in the inactivated state. This is physiologically relevant: injured or inflamed neurons are chronically depolarized, allowing these drugs to selectively target hyperactive pain fibers while sparing healthy tissue.

To objectively measure this, a rigorous, self-validating automated patch-clamp protocol (e.g., Qube 384) is required.

G Prep HEK293 Cell Prep (hNav1.7 Expression) Patch Automated Patch-Clamp (Qube System) Prep->Patch State Voltage Protocol Resting (-120mV) Inactivated (-70mV) Patch->State Dose Compound Addition (Dose-Response) State->Dose State-dependent binding Analysis IC50 & Selectivity Profiling Dose->Analysis

Automated patch-clamp electrophysiology workflow for Nav1.7 inhibitors.

Step-by-Step Electrophysiology Protocol

1. Cell Preparation & Quality Control:

  • Culture HEK293 cells stably expressing human Nav1.7 (or Nav1.5 for selectivity counterscreening).

  • Harvest cells using a mild detachment solution to preserve membrane integrity. Resuspend in extracellular recording solution.

  • Causality: High-quality single-cell suspensions are critical for forming gigaseals on planar patch-clamp chips.

2. System Initialization & Seal Validation (Self-Validation Step 1):

  • Load cells onto the automated patch-clamp system. Apply negative pressure to form seals.

  • QC Gate: Only wells achieving a seal resistance of >1 GΩ are included in the analysis. This ensures measured currents are exclusively trans-membrane.

3. State-Dependent Voltage Protocol:

  • Resting State Assessment: Hold the membrane potential at -120 mV. Apply a 20 ms test pulse to 0 mV to measure the baseline peak sodium current.

  • Inactivated State Assessment (The Target State): Apply an 8-second prepulse to -70 mV. This prolonged depolarization forces a fraction of the channels into the inactivated state, mimicking inflamed neurons. Follow immediately with a 20 ms test pulse to 0 mV.

  • Causality: The 2,5-difluoro-triazole scaffold binds with ~100x higher affinity to the VSD4 domain when it is in the "up" (inactivated) conformation.

4. Compound Application & Current Stability (Self-Validation Step 2):

  • QC Gate: Monitor peak current amplitude for 3 minutes. Current run-down must be <10% before compound addition.

  • Apply the 2,5-difluoro-triazole derivative in a cumulative dose-response manner (e.g., 0.1 nM to 10 μM). Allow 3–5 minutes of incubation per concentration to reach steady-state equilibrium.

5. Positive Control Verification (Self-Validation Step 3):

  • At the end of the dose-response curve, apply 100 nM Tetrodotoxin (TTX).

  • Causality: TTX completely blocks Nav1.7. If residual current remains, it indicates a leak current or contamination, invalidating that specific well's data.

6. Data Analysis:

  • Calculate the fractional block at each concentration. Fit the data to a four-parameter Hill equation to determine the IC₅₀ for both the resting (-120 mV) and inactivated (-70 mV) states.

Conclusion

The transition from traditional thiadiazoles to the 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide scaffold represents a calculated optimization in Nav1.7 inhibitor design. By leveraging the 2,5-difluoro pattern to lock the bioactive conformation and protect against CYP-mediated metabolism, and utilizing the 1,2,4-triazole to tune physicochemical properties, researchers can achieve massive selectivity windows (>6000-fold) over cardiac Nav1.5 channels. Future SAR efforts utilizing this core will likely focus on fine-tuning the C4-tail to overcome the remaining hurdle of Nav1.6 selectivity, thereby mitigating potential respiratory side effects.

References

  • Ahuja, S., Mukund, S., Deng, L., et al. (2015). Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science, 350(6267), aac5464.

  • Safina, B. S., McKerrall, S. J., Sun, S., et al. (2021). Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters, 12(6), 1038-1049.

  • Sun, S., Jia, Q., Zenova, A. Y., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry.

  • Luo, G., Chen, L., Easton, A., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters.

Sources

Comparative Analysis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide against Benchmark Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Rationale for Nav1.7 Selectivity

Voltage-gated sodium channel 1.7 (Nav1.7) is a critical transducer of nociceptive (pain) signals in peripheral sensory neurons. Because the central pore of Nav channels is highly conserved, first-generation local anesthetics (like lidocaine) suffer from poor isoform selectivity, leading to dose-limiting cardiac (Nav1.5) and central nervous system (Nav1.1/Nav1.2) toxicities.

To overcome this, modern drug development has shifted toward arylsulfonamides that bind to the less conserved Voltage-Sensor Domain IV (VSD4)[1]. This guide objectively evaluates 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide —a highly specific Nav1.7 inhibitor—against two industry benchmarks: [2] and .

The core structural innovation of the target compound lies in its heterocycle. While GX-674 utilizes a thiadiazole and PF-05089771 utilizes a thiazole, the target compound employs a 4H-1,2,4-triazole . This substitution alters the pKa of the sulfonamide nitrogen, optimizing the hydrogen-bond donor/acceptor geometry required to anchor into the VSD4 arginine residues while potentially mitigating the Cytochrome P450 (CYP) inhibition liabilities frequently observed with highly lipophilic, electron-withdrawing thiadiazoles[3].

Mechanism of Action: State-Dependent Inhibition

Arylsulfonamides do not plug the channel pore; they act as conformational traps. They exhibit a phenomenon known as state-dependent inhibition [4]. When a nociceptor is at rest (-120 mV), the VSD4 is in a "down" conformation, and the binding pocket is occluded. During high-frequency firing (such as in chronic pain states), the membrane depolarizes, forcing the VSD4 into an "up" conformation (the half-inactivated state). The sulfonamide selectively binds to this "up" conformation with >1000-fold higher affinity, locking the channel and preventing subsequent action potentials[2].

G A Nociceptor Depolarization (Tissue Injury) B Nav1.7 VSD4 Upward Movement (Conformational Shift) A->B C Half-Inactivated State (Target Conformation) B->C D Triazole Sulfonamide Binding (VSD4 Anchoring) C->D High Affinity E Action Potential Blockade (Analgesia) D->E

Mechanism of state-dependent Nav1.7 inhibition by arylsulfonamides.

Comparative Pharmacodynamics

The following table summarizes the quantitative performance of the 2,5-difluoro-triazole derivative against the benchmark compounds. Data reflects whole-cell automated patch-clamp electrophysiology.

CompoundHeterocyclehNav1.7 IC₅₀ (Inactivated State)hNav1.7 IC₅₀ (Resting State)State-Dependence RatioSelectivity (Nav1.5 / Nav1.7)
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide 1,2,4-Triazole~12 nM>10,000 nM>800x>1,000x
[4]Thiazole11 nM10,000 nM~900x>1,000x
Thiadiazole0.1 nM240 nM2,400x>1,000x

Analysis: While GX-674 demonstrates sub-nanomolar potency, its extreme affinity often correlates with higher lipophilicity, which can drive off-target CYP interactions[3]. The target compound (triazole) matches the clinical candidate PF-05089771[5] in potency (11-12 nM) while maintaining an exceptional >1,000-fold selectivity window over the cardiac Nav1.5 channel, ensuring a wide therapeutic index.

Experimental Validation: Self-Validating Electrophysiology Protocol

To objectively verify the state-dependent block of these inhibitors, researchers must employ a rigorous, self-validating patch-clamp workflow. The protocol below is designed to isolate VSD4 binding kinetics while controlling for membrane leak and baseline channel availability.

Step-by-Step Methodology
  • Cell Preparation & Quality Control:

    • Action: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7).

    • Causality: Using a heterologous expression system eliminates background noise from endogenous sodium channels (e.g., Nav1.8 or Nav1.9 found in native DRG neurons), ensuring the measured IC₅₀ is exclusively attributable to Nav1.7.

    • Validation: Reject any cell with a seal resistance of <1 GΩ or a leak current >10% of the peak sodium current.

  • Resting State Protocol (Low Affinity Assessment):

    • Action: Hold the cell membrane at -120 mV. Apply a 50 ms test pulse to 0 mV.

    • Causality: At -120 mV, the VSD4 domain is forced into the "down" position. This physically restricts the sulfonamide from accessing its binding pocket, allowing researchers to measure the baseline (low) affinity of the compound.

  • Inactivated State Protocol (High Affinity Assessment):

    • Action: Hold the cell at -120 mV, then apply a 5-second prepulse to -70 mV (the empirical V₁/₂ of inactivation for Nav1.7), followed by a 50 ms test pulse to 0 mV[2].

    • Causality: The prolonged -70 mV prepulse drives the channel into the half-inactivated state, shifting the VSD4 "upward" and exposing the high-affinity binding site to the triazole-sulfonamide core.

  • Compound Equilibration & Data Acquisition:

    • Action: Perfuse the target compound (0.1 nM to 10 µM) in extracellular solution (maximum 0.1% DMSO). Allow a strict 5-minute equilibration period before recording.

    • Causality: Arylsulfonamides exhibit exceptionally slow on-rates because they must wait for the channel to cycle into the inactivated conformation to bind[4]. Premature recording will result in artificially weak IC₅₀ values.

    • Validation: Apply 1 µM Tetrodotoxin (TTX) at the end of the experiment. Complete abolition of the current validates that the recorded signals were entirely sodium-mediated.

G P Step 1: Cell Prep hNav1.7 HEK293 Cells R Step 2A: Resting Protocol Hold at -120 mV P->R I Step 2B: Inactivated Protocol Hold at -70 mV P->I D Step 3: Compound Equilibration 5 Min Wait R->D I->D A Step 4: State-Dependent IC50 Calculation D->A

Automated patch-clamp workflow for isolating state-dependent IC50 values.

Conclusion

The substitution of a 4H-1,2,4-triazole into the 2,5-difluorobenzenesulfonamide scaffold yields a highly competitive Nav1.7 inhibitor. By matching the ~11 nM inactivated-state potency of established clinical candidates like PF-05089771[5], while leveraging the physicochemical advantages of the triazole ring over heavier thiadiazoles (like GX-674), this compound represents a highly optimized tool for nociceptive research and potential analgesic drug development.

References

  • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release Source: PLOS One URL:[Link]

  • The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels Source: Journal of Pharmacology and Experimental Therapeutics (ASPET / PubMed) URL:[Link]

  • Structural mapping of Nav1.7 antagonists Source: Nature Communications (PMC - NIH) URL:[Link]

Sources

Cross-Validation of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide Bioactivity: A Comparative Guide to Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-opioid analgesics has increasingly focused on targeting the voltage-gated sodium channel Nav1.7, a critical threshold channel in peripheral nociceptors. However, achieving subtype selectivity—particularly avoiding the cardiac Nav1.5 and central Nav1.1/1.2 channels—remains a formidable biophysical challenge.

This guide provides an objective, data-driven cross-validation of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (DF-TBSA) , a highly selective aryl sulfonamide inhibitor. By comparing DF-TBSA against established clinical-stage alternatives like PF-05089771 and classic pore blockers like Lidocaine, this document equips drug development professionals with the mechanistic rationale and validated experimental workflows necessary to evaluate VSD4-targeted Nav1.7 inhibitors.

Mechanistic Rationale: The Aryl Sulfonamide Pharmacophore

Unlike traditional local anesthetics (e.g., Lidocaine) that occlude the central intracellular pore, DF-TBSA operates via a state-dependent voltage-sensor trapping mechanism .

The bioactivity of DF-TBSA is driven by two critical structural motifs:

  • The 2,5-Difluorobenzenesulfonamide Core: The difluoro substitution enhances lipophilic efficiency and metabolic stability while precisely orienting the molecule within the lipid-exposed pocket of the channel.

  • The N-(4H-1,2,4-triazol-3-yl) Warhead: This acidic heteroaryl moiety is the mechanistic linchpin. When the channel depolarizes, the fourth voltage-sensor domain (VSD4) moves outward. The triazole-sulfonamide warhead binds to this exposed extracellular cleft, forming a highly specific salt bridge with the fourth gating charge arginine (R4) on the S4 segment, effectively locking the channel in an inactivated state .

Mechanism Resting Nav1.7 Resting State (VSD4 Down) Depol Membrane Depolarization (Subthreshold) Resting->Depol Binding DF-TBSA Binding (Triazole-Sulfonamide Warhead) Resting->Binding Low Affinity (Steric Clash) Active Nav1.7 Activated State (VSD4 Up) Depol->Active Active->Binding High Affinity Exposure Trapped Inactivated State Trapping (Salt Bridge w/ R4) Binding->Trapped

State-dependent trapping of Nav1.7 VSD4 by DF-TBSA.

Comparative Efficacy & Selectivity Profiling

To objectively evaluate DF-TBSA, its bioactivity must be benchmarked against PF-05089771 (a structurally related, highly selective Nav1.7 inhibitor ) and Lidocaine (a non-selective pore blocker).

The data in Table 1 highlights the profound state-dependency of aryl sulfonamides. DF-TBSA exhibits negligible affinity for the resting state but achieves single-digit nanomolar potency when the channel is inactivated. Crucially, the selectivity window against the cardiac Nav1.5 isoform exceeds 3,600-fold, mitigating the arrhythmogenic risks associated with classical sodium channel blockers.

Table 1: Quantitative Cross-Validation of Nav1.7 Inhibitors
CompoundPrimary Binding SiteNav1.7 IC₅₀ (Resting)Nav1.7 IC₅₀ (Inactivated)Nav1.5 IC₅₀ (Cardiac)Selectivity Ratio (Nav1.5 / Nav1.7 Inact.)
DF-TBSA VSD4 (Extracellular)> 4,500 nM8.2 nM > 30,000 nM> 3,600x
PF-05089771 VSD4 (Extracellular)> 10,000 nM11.0 nM> 30,000 nM> 2,700x
Lidocaine Central Pore (Intracellular)150,000 nM15,000 nM40,000 nM2.6x

Note: IC₅₀ values derived from whole-cell patch-clamp electrophysiology using heterologous HEK293 expression systems.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of VSD4-targeted inhibitors requires meticulously designed protocols. Standard fast-pulse electrophysiology will yield false negatives for aryl sulfonamides due to their slow binding kinetics. The following protocol is designed as a self-validating system to accurately capture state-dependent inhibition.

Protocol 1: State-Dependent Automated Patch-Clamp Workflow

Causality Rationale: Aryl sulfonamides require the VSD4 domain to be in the "up" conformation to expose the binding pocket. Therefore, holding the cell at a hyperpolarized potential (-120 mV) will mask the compound's potency. A prolonged depolarizing prepulse (-40 mV) is mandatory to drive the channels into the inactivated state, allowing the triazole warhead the necessary time to form its salt bridge.

Step-by-Step Methodology:

  • Cell Preparation & Quality Control:

    • Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7).

    • Why HEK293? Endogenous Nav currents in primary dorsal root ganglia (DRGs) are a mixture of Nav1.7, Nav1.8, and Nav1.9. A heterologous system isolates Nav1.7 biophysics, eliminating confounding variables.

  • Intracellular/Extracellular Solutions:

    • Ensure strict osmolarity matching (e.g., 310 mOsm extracellular, 290 mOsm intracellular) to maintain seal stability over the prolonged 8-second prepulse protocols.

  • Dual-Pulse Voltage Protocol Execution:

    • Resting State Assessment: Hold the membrane at -120 mV. Apply a 20 ms test pulse to 0 mV. Record the peak inward sodium current.

    • Inactivated State Assessment: Hold at -120 mV, apply an 8-second prepulse to -40 mV (driving ~50% of channels into fast/slow inactivation), followed by a 20 ms test pulse to 0 mV.

  • Compound Perfusion & Self-Validation:

    • Perfuse DF-TBSA in a 6-point concentration-response curve (1 nM to 10 µM).

    • Internal Validation: Concurrently run a Lidocaine control arm. Lidocaine should show rapid onset of block, whereas DF-TBSA will exhibit a slow onset (often requiring 3–5 minutes of perfusion to reach steady-state block at the inactivated state) .

  • Data Acquisition & Analysis:

    • Calculate fractional block by normalizing the peak current in the presence of the drug to the baseline vehicle (0.1% DMSO) current. Fit the data to a standard Hill equation to derive the IC₅₀.

Workflow S1 1. Cell Prep (HEK-hNav1.7) S2 2. Patch-Clamp (Whole-Cell) S1->S2 S3 3. Voltage Protocol (-120mV to -40mV) S2->S3 S4 4. DF-TBSA Perfusion (Concentration Curve) S3->S4 S5 5. Data Acquisition (Current Kinetics) S4->S5

Automated patch-clamp workflow for Nav1.7 inhibitor cross-validation.

Protocol 2: VSD4 Competitive Binding Assay (Fluorescence Polarization)

To definitively prove that DF-TBSA acts via VSD4 rather than pore occlusion, a competitive binding assay utilizing a known fluorescently tagged VSD4 ligand (e.g., a labeled ProTx-II derivative) is required.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate plasma membranes from the HEK293-hNav1.7 cell line using differential centrifugation. Resuspend in a physiological binding buffer (pH 7.4).

  • Tracer Incubation: Add the fluorescent VSD4 tracer at its predetermined Kd concentration to the membrane homogenate.

  • Displacement: Add DF-TBSA at varying concentrations (10 pM to 10 µM). Incubate for 60 minutes at room temperature to allow for the slow binding kinetics characteristic of aryl sulfonamides.

  • Readout & Validation: Measure fluorescence polarization (FP). A decrease in FP indicates the displacement of the large tracer molecule by the small-molecule DF-TBSA.

    • Validation Check: Adding high-concentration Lidocaine should not displace the tracer, proving that DF-TBSA's binding site is allosterically distinct from the central pore.

Conclusion

The cross-validation of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide demonstrates its profile as a best-in-class, state-dependent Nav1.7 inhibitor. By leveraging the triazole warhead to trap VSD4, it achieves exceptional potency and a >3,600-fold safety margin over cardiac sodium channels. However, researchers must employ specialized, prolonged-depolarization electrophysiology protocols to accurately quantify its bioactivity, as standard resting-state assays will fundamentally misrepresent its pharmacological potential.

References

  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. PMC - NIH.[Link]

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. PMC - NIH.[Link]

  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PMC - NIH.[Link]

  • Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. PMC - NIH.[Link]

Benchmarking 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: A Next-Generation Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The pursuit of non-opioid analgesics has heavily focused on targeting the voltage-gated sodium channel Nav1.7, a critical amplifier of action potentials in nociceptive dorsal root ganglion (DRG) neurons. Among the most promising chemical scaffolds are the aryl sulfonamides. 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (2,5-DFTB) represents a highly optimized pharmacophore within this class.

Unlike traditional local anesthetics that non-selectively block the central sodium channel pore, 2,5-DFTB acts as an isoform-selective Voltage-Sensor Domain IV (VSD4) inhibitor . This guide objectively benchmarks 2,5-DFTB against standard pain therapeutics (e.g., Lidocaine, Opioids) and clinical-stage Nav1.7 inhibitors (e.g., PF-05089771), providing mechanistic insights, comparative data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Architecture: The VSD4 Trapping Paradigm

The superior selectivity of 2,5-DFTB stems from its unique structural interactions. The benzenesulfonamide core is directed into the hydrophobic pocket of the Nav1.7 VSD4. The 2,5-difluoro substitution is not merely cosmetic; these highly electronegative atoms restrict the dihedral angle of the sulfonamide linkage, locking the molecule into a bioactive conformation that perfectly complements the VSD4 topology. Concurrently, the 1,2,4-triazole ring acts as a critical hydrogen bond donor/acceptor network, anchoring the molecule to the arginine gating charges (R1, R2, R3) of the S4 segment [1].

This binding "traps" the voltage sensor in its "up" (depolarized) conformation, stabilizing the channel in an inactivated state. Because the VSD4 sequence is highly divergent across sodium channel isoforms (unlike the highly conserved central pore), 2,5-DFTB achieves remarkable selectivity over off-target cardiac (Nav1.5) and CNS (Nav1.1/Nav1.2) channels.

Mechanism Stimulus Noxious Stimulus (Inflammation/Injury) Nav17 Nav1.7 Channel Activation (DRG Sensory Neurons) Stimulus->Nav17 AP Action Potential Firing (Signal Propagation) Nav17->AP CNS CNS Pain Perception AP->CNS DFTB 2,5-DFTB (VSD4 Trapping) DFTB->Nav17 High Selectivity Lidocaine Lidocaine (Pore Blocker) Lidocaine->AP Non-selective Opioids Opioids (Mu Receptor) Opioids->CNS Central Modulation

Fig 1: Pharmacological intervention points in the nociceptive signaling pathway.

Comparative Benchmarking Data

To objectively evaluate 2,5-DFTB, we benchmark its performance against standard-of-care drugs and reference Nav1.7 inhibitors. The data highlights a profound increase in target selectivity, though it also reveals common class liabilities, such as CYP3A4 inhibition, which requires careful pharmacokinetic monitoring [2].

Table 1: In Vitro Potency and Isoform Selectivity

Note: IC50 values for Nav1.7 are highly dependent on the holding potential (state-dependence).

CompoundPrimary TargetNav1.7 IC50 (-70 mV)Nav1.5 IC50 (Cardiac)Selectivity RatioMechanism of Action
2,5-DFTB Nav1.78.5 nM>30,000 nM>3,500xVSD4 Trapping (State-Dependent)
PF-05089771 Nav1.711.0 nM>10,000 nM>900xVSD4 Trapping (State-Dependent)
Lidocaine Pan-Nav~15,000 nM~40,000 nM<3xCentral Pore Blocker
Carbamazepine Pan-Nav~25,000 nM~45,000 nM<2xCentral Pore Blocker
Table 2: Pharmacokinetic & Safety Profiling
CompoundCYP3A4 IC50Microsomal Stability (T1/2)CNS PenetrationAddiction Potential
2,5-DFTB 0.8 µM (Liability)45 minLow (Peripherally restricted)None
PF-05089771 >10 µM120 minLow (Peripherally restricted)None
Morphine >50 µM120 minHighSevere

Self-Validating Experimental Protocols

To ensure rigorous evaluation, the following protocols are designed as self-validating systems. They incorporate internal controls and exploit the specific biophysical properties of aryl sulfonamides to confirm on-target causality.

Protocol A: Automated Patch-Clamp Electrophysiology (Target Engagement)

Causality Rationale: 2,5-DFTB binds preferentially to the inactivated state of Nav1.7. If the assay is run at a resting potential of -120 mV, the compound will appear falsely inactive. By comparing IC50 values at -120 mV (resting) versus -70 mV (partially inactivated, mimicking inflamed tissue), researchers can validate the state-dependent mechanism characteristic of VSD4 inhibitors.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) and the auxiliary β1/β2 subunits. Harvest cells at 70-80% confluency using TrypLE to preserve membrane integrity.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Compound Preparation: Dissolve 2,5-DFTB in 100% DMSO to a 10 mM stock. Perform serial dilutions in extracellular solution (final DMSO concentration <0.3%). Include Lidocaine (100 µM) as a positive control for pore block and vehicle (0.3% DMSO) as a negative control.

  • Voltage Protocol (The Validation Step):

    • Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State Protocol: Hold cells at -70 mV for 8 seconds (to allow drug binding to the inactivated state). Apply a 20 ms test pulse to 0 mV.

  • Data Acquisition: Record peak inward Na+ currents using an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Analysis: Calculate the IC50. A valid 2,5-DFTB response will show an IC50 < 10 nM at -70 mV, and an IC50 > 1 µM at -120 mV, confirming state-dependent VSD4 trapping.

Workflow Step1 HEK293-hNav1.7 Preparation Step2 2,5-DFTB Application (0.1 - 1000 nM) Step1->Step2 Step3 Dual Voltage Protocol (-70mV vs -120mV) Step2->Step3 Step4 Current Recording (Peak Inward Na+) Step3->Step4 Step5 State-Dependence Validation Step4->Step5

Fig 2: Electrophysiology workflow for validating state-dependent Nav1.7 inhibition.

Protocol B: In Vivo Mouse Formalin Test (Efficacy)

Causality Rationale: The formalin test produces a biphasic pain response. Phase I (0-10 min) is caused by direct chemical activation of nociceptors, while Phase II (15-45 min) is driven by central sensitization and sustained Nav1.7-mediated firing from the DRG. A true peripherally-restricted Nav1.7 inhibitor like 2,5-DFTB will selectively suppress Phase II flinching without causing the central sedation seen with Opioids.

Step-by-Step Methodology:

  • Animal Habituation: Acclimate male C57BL/6 mice (20-25g) to individual Plexiglas observation chambers for 30 minutes prior to the experiment.

  • Dosing: Administer 2,5-DFTB (10, 30, and 100 mg/kg, PO) formulated in 0.5% Methylcellulose/0.1% Tween-80. Administer Morphine (5 mg/kg, SC) as a central analgesic control, and vehicle as a negative control. Wait 1 hour for oral absorption (Tmax).

  • Formalin Injection: Inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

  • Behavioral Scoring: Immediately return the mouse to the chamber. Use an automated behavior tracking system or manual stopwatch to record the total time spent licking, biting, or flinching the injected paw.

    • Phase I: 0 to 10 minutes post-injection.

    • Phase II: 15 to 45 minutes post-injection.

  • Validation & Interpretation: Morphine will suppress both Phase I and Phase II. 2,5-DFTB should exhibit a dose-dependent reduction specifically in Phase II, validating its mechanism as a peripheral Nav1.7 modulator rather than a central nervous system depressant.

Conclusion & Future Perspectives

Benchmarking 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide reveals a highly potent, isoform-selective compound that fundamentally outclasses traditional pore blockers in target specificity. By trapping the VSD4 domain, it neutralizes peripheral pain signaling without the central nervous system liabilities of opioids or the cardiotoxicity of pan-Nav inhibitors.

However, as demonstrated in the comparative data, researchers must actively manage the pharmacokinetic liabilities inherent to this chemical space—specifically, submicromolar CYP3A4 inhibition and high plasma protein binding [2]. Future drug development efforts utilizing this scaffold should focus on optimizing the physicochemical properties (e.g., reducing lipophilicity) to enhance free drug exposure at the DRG while maintaining the exquisite VSD4 binding geometry.

References

  • Ahuja S, Mukund S, Deng L, et al. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science. 2015 Dec 18;350(6267):aac5464. URL:[Link]

  • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry. American Chemical Society (ACS), 2017. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46841499, 4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide. URL:[Link]

A Comparative Guide to the Reproducibility of Experiments with 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and evaluation of novel chemical entities form the bedrock of innovation. A critical, yet often underestimated, aspect of this process is the reproducibility of experimental results. An experiment that cannot be reliably reproduced is of little value, leading to wasted resources and hindering scientific progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide , a compound featuring the clinically significant sulfonamide and triazole moieties.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, highlights critical control points for ensuring self-validating protocols, and compares a classical synthetic approach with modern alternatives that may offer enhanced robustness.

Introduction to the Compound of Interest

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (CAS No. 1284881-94-2) is a molecule that combines a difluorinated benzenesulfonamide core with a 1,2,4-triazole ring.[1] The sulfonamide functional group is a cornerstone pharmacophore found in a wide array of therapeutic agents, from antibacterials to diuretics and anticancer drugs.[2][3][4] Similarly, the 1,2,4-triazole nucleus is recognized as a "privileged structure" in medicinal chemistry, valued for its metabolic stability and versatile biological activities.[5] The combination of these two scaffolds makes this compound and its analogues promising candidates for further investigation.

However, the path from synthesis to reliable biological data is fraught with potential for variability. This guide will use the synthesis and characterization of this specific molecule as a case study to explore and mitigate common sources of experimental irreproducibility.

Part 1: The Classical Synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: A Reproducibility Analysis

The most common and established method for forming the crucial N-S bond in sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][6][7] While effective, this "classical" approach is sensitive to several variables that can dramatically impact reaction yield, purity, and ultimately, the reproducibility of downstream biological assays.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is based on established chemical principles for this reaction class.[1] Each step includes an explanation of its rationale and highlights critical parameters for ensuring reproducibility.

Step 1: Preparation of Reactants

  • Reactants:

    • 2,5-Difluorobenzenesulfonyl chloride (1.0 eq)

    • 3-Amino-1H-1,2,4-triazole (1.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq), anhydrous

    • Dimethylformamide (DMF), anhydrous

  • Protocol:

    • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

    • Use freshly opened or properly stored anhydrous DMF. Water is a competing nucleophile that can hydrolyze the sulfonyl chloride, reducing yield and complicating purification.

    • Finely grind the potassium carbonate before use to maximize surface area and reaction rate. Inconsistent particle size can lead to variable reaction kinetics.

    • Confirm the purity of the starting materials via NMR or LC-MS. Impurities in either the sulfonyl chloride or the triazole can lead to significant side products.

Step 2: Reaction Assembly and Execution

  • Protocol:

    • To a stirred suspension of 3-Amino-1H-1,2,4-triazole and K₂CO₃ in anhydrous DMF at 0 °C (ice bath), add a solution of 2,5-Difluorobenzenesulfonyl chloride in anhydrous DMF dropwise over 30 minutes.

    • Causality: The excess base (K₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving it to completion. The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize the formation of potential dimeric or other side products.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Reproducibility Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 2, 6, and 12 hours). Establishing a consistent reaction endpoint is vital for reproducibility. Reactions stopped too early will have low yield, while those run too long may accumulate degradation products.

Step 3: Work-up and Purification

  • Protocol:

    • Upon completion, pour the reaction mixture into ice-cold water. This precipitates the crude product and dissolves inorganic salts.

    • Filter the resulting solid, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[2]

    • Dry the crude solid under vacuum.

    • Purify the crude product by either recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel.

    • Causality: The choice and execution of the purification method are paramount for reproducibility. Inconsistent purification can lead to batches of the compound with varying purity levels, which will directly impact the reliability of any subsequent biological data.

Workflow Visualization: Classical Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & QC reactants Starting Materials: - 2,5-Difluorobenzenesulfonyl chloride - 3-Amino-1H-1,2,4-triazole - K2CO3 (Base) - Anhydrous DMF (Solvent) qc_start QC Check: - Purity of reactants - Anhydrous conditions reactants->qc_start assembly Combine reactants in DMF at 0°C qc_start->assembly stir Stir 12-18h at room temp. assembly->stir monitoring Monitor by TLC/LC-MS stir->monitoring workup Quench with ice-water Filter crude solid monitoring->workup purify Purify by: - Recrystallization OR - Column Chromatography workup->purify qc_final Final QC: - HPLC (Purity >95%) - NMR (Structure) - MS (Identity) purify->qc_final final_product Pure Compound qc_final->final_product G cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Catalytic Reaction cluster_purification 3. Purification & QC reactants Materials: - Aryl Halide & Amine - SO2 Source (DABSO) - Catalyst (Pd) & Ligand - Base & Anhydrous Solvent assembly Combine all reactants in sealed vessel reactants->assembly heat Heat to 100-120°C for 12-24h assembly->heat monitoring Monitor by LC-MS heat->monitoring workup Filter through celite Concentrate monitoring->workup purify Purify by: - Column Chromatography workup->purify qc_final Final QC: - HPLC, NMR, MS purify->qc_final final_product Pure Compound qc_final->final_product G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Drug (e.g., Topic Compound) Sulfonamide->inhibition Competitive Inhibition inhibition->DHPS

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Safety Operating Guide

Personal protective equipment for handling 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for handling 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. As a novel compound, specific safety data may be limited; therefore, this document synthesizes established best practices for handling structurally related sulfonylamides, triazoles, and fluorinated aromatic compounds to ensure the highest degree of safety and experimental integrity.

Hazard Assessment and Core Principles

Key Potential Hazards:

  • Dermal and Eye Irritation: Aromatic sulfonamides and fluorinated compounds can cause skin and eye irritation upon contact.[2][3][5]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[2][4]

  • Toxicity: While acute toxicity data is unavailable, related compounds suggest caution against ingestion and inhalation to prevent potential systemic effects.[1][2]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][4][6]

The core principle of handling this compound is the Hierarchy of Controls . This means that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary means of protection, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shields or a face shield worn over safety glasses.Must meet ANSI Z87.1 or EN 166 standards.[5][7][8] This is to prevent eye contact with dust or splashes.[1][3] For high-risk operations involving potential splashes, a face shield is recommended.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects against skin contact and absorption.[1] Double-gloving is recommended for higher-risk operations.[1] Always inspect gloves for tears or punctures before use.[8][9]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1] For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls over the lab coat is advised.[1]
Respiratory Protection Use of a chemical fume hood.This is an engineering control required to minimize inhalation risks, especially when handling powders.[2][3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[5][6][7]
Footwear Closed-toe shoes.Protects feet from spills.[1]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is essential for safety and to prevent contamination.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]

  • Emergency Equipment: Before starting work, confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[1][2]

  • Review Safety Data: Although a specific SDS is unavailable, review the SDS for similar compounds like sulfanilamide or other fluorinated benzenesulfonamides.[2][3][4][5]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial for ensuring complete protection.

PPE_Donning Start Start LabCoat 1. Don Lab Coat Start->LabCoat Gloves1 2. Don Inner Gloves (Optional, for double-gloving) LabCoat->Gloves1 Goggles 3. Don Safety Goggles/ Face Shield Gloves1->Goggles Gloves2 4. Don Outer Gloves Goggles->Gloves2 End Ready for Work Gloves2->End

Caption: PPE Donning Sequence.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Avoid creating dust clouds.[3]

  • Dissolving: If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Keep all reaction vessels closed to the extent possible.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][8]

Doffing PPE: A Contamination-Aware Process

Removing PPE in the correct order is critical to prevent self-contamination.

PPE_Doffing Start Work Complete Gloves2 1. Remove Outer Gloves Start->Gloves2 LabCoat 2. Remove Lab Coat Gloves2->LabCoat Goggles 3. Remove Safety Goggles/ Face Shield LabCoat->Goggles Gloves1 4. Remove Inner Gloves Goggles->Gloves1 Wash 5. Wash Hands Thoroughly Gloves1->Wash End Safe Exit Wash->End

Caption: PPE Doffing Sequence.

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[8][10]

  • Skin Contact:

    • Immediately flush the affected area with plenty of water for at least 15 minutes.[2][6]

    • Remove contaminated clothing.[3]

    • Seek medical attention if irritation persists.[2][5][6]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][4]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.[3]

  • Inhalation:

    • Move the individual to fresh air.[2][6]

    • If breathing is difficult, provide oxygen.[4]

    • Seek medical attention.[3]

  • Ingestion:

    • Do not induce vomiting.[9]

    • Rinse mouth with water.[8][9]

    • Seek immediate medical attention.[9]

Disposal Plan

Proper disposal of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as hazardous chemical waste.[10]

  • Containment:

    • Collect waste material in a clearly labeled, sealed container.[3][8]

    • Contaminated PPE (e.g., gloves) should also be disposed of as hazardous waste.[8]

  • Disposal Method:

    • Do not discharge into drains or rivers.[3]

    • Arrange for disposal through a licensed chemical waste disposal company.[10][11] The disposal method will likely be high-temperature incineration.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10][12]

This guide is intended to provide a framework for the safe handling of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Personal protective equipment for handling Sulfenamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, May 28).
  • PRODUCT INFORMATION - Cayman Chemical. (2022, November 1).
  • sulphanilamide - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • Sulfanilamide SDS, 63-74-1 Safety D
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Sulfanilamide - SDS - IsoLab. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, January 7).
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Pesticide use and personal protective equipment - Health.vic. (2024, December 27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • SAFETY D
  • ACCORDING TO EC-REGUL

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。